molecular formula C27H32O8 B1683275 TU-2100 CAS No. 207972-39-2

TU-2100

Katalognummer: B1683275
CAS-Nummer: 207972-39-2
Molekulargewicht: 484.5 g/mol
InChI-Schlüssel: LIBAUACOIKWWKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azeloyl Diethyl Salicylate (CAS 207972-39-2) is a synthetic ester compound derived from azelaic acid and salicylic acid, with the chemical name bis[2-(ethoxycarbonyl)phenyl] nonanedioate and a molecular formula of C27H32O8 . In cosmetic research, it is valued primarily as a skin-conditioning agent that helps soften, smooth, and support a more even skin surface . Its research value lies in its dual functionality; it combines the gentle exfoliating heritage of salicylic acid with the soothing traits of azelaic acid in a single, milder molecule . This mechanism allows it to encourage gentle exfoliation while simultaneously reinforcing the skin barrier, which is of significant interest for developing formulations aimed at improving skin texture and tone with a lower potential for irritation compared to its parent compounds . The ingredient is a fat-soluble powder that integrates smoothly into various cosmetic formulations, from creams and serums to gels and leave-on masks . With a low comedogenic rating, it is also a relevant compound for studies focused on acne-prone skin . Azeloyl Diethyl Salicylate is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound in a well-ventilated place and wear suitable protective clothing, avoiding contact with skin and eyes .

Eigenschaften

CAS-Nummer

207972-39-2

Molekularformel

C27H32O8

Molekulargewicht

484.5 g/mol

IUPAC-Name

bis(2-ethoxycarbonylphenyl) nonanedioate

InChI

InChI=1S/C27H32O8/c1-3-32-26(30)20-14-10-12-16-22(20)34-24(28)18-8-6-5-7-9-19-25(29)35-23-17-13-11-15-21(23)27(31)33-4-2/h10-17H,3-9,18-19H2,1-2H3

InChI-Schlüssel

LIBAUACOIKWWKP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)CCCCCCCC(=O)OC2=CC=CC=C2C(=O)OCC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

TU-2100;  TU 2100;  TU2100;  Azasal-2100;  Azeloyl diethyl salicylate.

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to AB-2100 Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an advanced, autologous T-cell therapy currently under clinical investigation for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2] Developed by ArsenalBio, this investigational therapy represents a significant step forward in the engineering of Chimeric Antigen Receptor (CAR) T-cells, designed to overcome key challenges in treating solid tumors.[1][2] AB-2100 is an Integrated Circuit T (ICT) cell product that incorporates multiple synthetic biology modules to enhance its specificity, potency, and persistence within the tumor microenvironment.[3][4] This guide provides a comprehensive technical overview of AB-2100, including its molecular design, mechanism of action, manufacturing process, and preclinical data, based on publicly available information.

Core Technology and Molecular Design

AB-2100 is engineered using ArsenalBio's proprietary CITE (CRISPR Integration of Transgenes by Electroporation) technology.[2][5] This non-viral method allows for the precise insertion of a large synthetic DNA cassette into a designated safe harbor locus in the T-cell genome.[6][7] This approach ensures stable expression of the integrated genetic circuit while minimizing the risks associated with viral vectors. The core components of the AB-2100 integrated circuit are:

  • A Sequential "AND" Logic Gate: This sophisticated targeting system requires the presence of two distinct antigens to initiate T-cell killing, thereby increasing tumor specificity and reducing the risk of on-target, off-tumor toxicity.[3][4]

    • Priming Receptor (PrimeR): The first component of the logic gate is a priming receptor that recognizes Prostate-Specific Membrane Antigen (PSMA).[3][4] PSMA is not only expressed on prostate cancer cells but is also found on the neovasculature of many solid tumors, including ccRCC.[8][9]

    • Inducible CA9-Targeted CAR: The second component is a CAR that targets Carbonic Anhydrase 9 (CA9), an antigen highly expressed on the surface of ccRCC cells.[7] The expression of this CAR is transcriptionally regulated and is only induced upon the engagement of the PrimeR with PSMA.[4]

  • Tumor Microenvironment (TME) Armor: To enhance the resilience of the engineered T-cells within the immunosuppressive TME, the AB-2100 construct includes a short hairpin RNA-microRNA (shRNA-miR) module.[3][4] This module leads to the constitutive knockdown of two key inhibitory receptors:

    • FAS: A death receptor that can be triggered by its ligand (FasL) expressed on tumor cells, leading to T-cell apoptosis.[3][4]

    • TGFBR2: The receptor for Transforming Growth Factor-beta (TGF-β), a potent immunosuppressive cytokine abundant in the TME of ccRCC.[3][4][9]

  • Synthetic Pathway Activator (SPA): To boost the cytotoxicity and persistence of the T-cells, AB-2100 is equipped with a constitutive SPA.[3][4] This synthetic molecule is designed to drive constitutive signaling through the STAT3 pathway, which is known to enhance T-cell expansion and anti-tumor activity.[6][7]

Mechanism of Action

The multi-faceted design of AB-2100 results in a highly controlled and potent anti-tumor response. The sequential "AND" logic gate ensures that the T-cells are only fully activated in the presence of both PSMA and CA9, which are predicted to have limited co-expression in normal tissues.[7] This dual-antigen recognition system is intended to minimize off-tumor toxicity, a significant challenge in CAR T-cell therapy for solid tumors.[4]

The proposed mechanism of action unfolds as follows:

  • Trafficking and Priming: Following intravenous infusion, the AB-2100 T-cells traffic to the tumor site. Upon encountering PSMA on the tumor neovasculature, the PrimeR is engaged.[6][7]

  • CAR Expression: This priming event triggers the transcriptional activation and expression of the CA9-targeted CAR.[3][4]

  • Tumor Cell Recognition and Killing: The now-activated T-cell, expressing the CA9 CAR, can recognize and kill adjacent ccRCC tumor cells that express CA9.[6][7]

  • Enhanced Persistence and Function: The shRNA-mediated knockdown of FAS and TGFBR2 protects the AB-2100 cells from apoptosis and immunosuppression within the TME.[3][4] Concurrently, the SPA-driven constitutive STAT3 signaling promotes their expansion and sustained cytotoxic function.[6][7]

Preclinical Data Summary

A series of in vitro and in vivo preclinical studies have been conducted to evaluate the specificity and potency of AB-2100. While detailed quantitative data from these studies are not yet fully public, the key findings from conference presentations and publications are summarized below.

Experiment Type Cell Lines/Models Used Key Findings Citations
In Vitro Cytotoxicity Assays Single (CA9+) and dual antigen (PSMA+CA9+) expressing tumor cell lines.AB-2100 selectively kills tumor cells expressing both PSMA and CA9, with no significant killing of cells expressing only CA9.[3][4]
Vascular Priming Model Co-culture of AB-2100 cells with PSMA-expressing endothelial cells (HUVEC) and CA9+ tumor cells.Co-culture with PSMA-expressing endothelial cells was sufficient to induce CA9 CAR expression and subsequent killing of CA9+ tumor cells.[3][4]
FAS Knockdown Assessment A FAS cross-linking assay was performed.The shRNA-miR module effectively protected the T-cells from FAS-mediated apoptosis.[3][4]
In Vivo Dual-Flank Xenograft Model Mice bearing both CA9+ and PSMA+CA9+ tumors.AB-2100 demonstrated selective killing of the dual-antigen expressing tumors, with no significant effect on the single-antigen tumors.[7]
In Vivo Xenograft Models (ccRCC) 786-O and A498 subcutaneous xenograft models.AB-2100 containing both the shRNA-miR and SPA modules showed enhanced anti-tumor activity. In the A498 model, AB-2100 treatment led to complete and durable anti-tumor responses.[4]
In Vivo Rechallenge Xenograft Model Not specifiedThe presence of the SPA increased the long-term functional persistence of AB-2100.[6][7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of AB-2100 have not been publicly released. However, based on the available abstracts, the general methodologies for the key experiments are outlined below.

In Vitro Cytotoxicity Assay
  • Objective: To assess the dual-antigen specificity of the "AND" logic gate.

  • Methodology: Standard cytotoxicity assays (e.g., chromium-51 (B80572) release assay or similar methods) were likely used. Effector cells (AB-2100) were co-cultured with target tumor cell lines engineered to express CA9 alone or both PSMA and CA9. The extent of target cell lysis was measured at various effector-to-target ratios.

Vascular Priming Co-culture Assay
  • Objective: To model the priming of AB-2100 on tumor vasculature and subsequent tumor cell killing.

  • Methodology: A co-culture system was established where AB-2100 cells were incubated with PSMA-expressing human umbilical vein endothelial cells (HUVECs). Following this priming phase, CA9-expressing tumor cells were introduced into the co-culture. The primary endpoints would have been the upregulation of CA9 CAR expression on the AB-2100 cells (measured by flow cytometry) and the specific lysis of the CA9+ tumor cells.

FAS Cross-linking Assay
  • Objective: To confirm the functional consequence of FAS knockdown by the shRNA-miR module.

  • Methodology: This assay likely involved treating the engineered T-cells with a cross-linking agent (e.g., an agonistic anti-FAS antibody) to induce FAS-mediated apoptosis. The viability of AB-2100 cells (with FAS knockdown) would be compared to control T-cells (without FAS knockdown) to demonstrate resistance to apoptosis.

In Vivo Xenograft Models
  • Objective: To evaluate the in vivo efficacy, specificity, and persistence of AB-2100.

  • Methodology:

    • Dual-Flank Model: Immunocompromised mice were subcutaneously implanted with two different tumor cell lines on opposite flanks: one expressing only CA9 and the other expressing both PSMA and CA9. Mice were then treated with AB-2100, and tumor growth was monitored on both flanks.

    • ccRCC Xenograft Models: Immunocompromised mice were subcutaneously implanted with human ccRCC cell lines (786-O or A498). Once tumors were established, mice were treated with a single intravenous infusion of AB-2100. Tumor volume was measured over time to assess anti-tumor activity.

    • Rechallenge Model: Mice that had experienced complete tumor regression after AB-2100 treatment were re-inoculated with tumor cells to assess the long-term persistence and protective immunity conferred by the engineered T-cells.

Clinical Development

AB-2100 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06245915) for the treatment of patients with recurrent advanced or metastatic clear-cell renal cell carcinoma.[1][2] The first patient was dosed in April 2024.[2]

Clinical Trial Design
  • Phase: Phase 1/2

  • Title: An Open-label, Multicenter Phase 1/2 Study to Evaluate the Safety and Efficacy of AB-2100 in Patients With Recurrent Advanced or Metastatic Clear-cell Renal Cell Carcinoma (ccRCC)

  • Patient Population: Patients with ccRCC that has relapsed or is refractory to prior treatment with a checkpoint inhibitor and a VEGF inhibitor.[1][2]

  • Study Design: The trial consists of a dose-escalation phase (Phase 1) to determine the maximum tolerated dose (MTD) and a dose-expansion phase (Phase 2) to further evaluate safety and efficacy.[1][2]

  • Enrollment: Approximately 60 patients are planned for Phase 1, with a total enrollment of up to 130 patients across multiple sites in the United States.[1][2]

  • Treatment Plan: Patients receive a single intravenous infusion of AB-2100 following conditioning chemotherapy.[1][2]

Visualizations

Signaling Pathways and Experimental Workflows

AB2100_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_AB2100 AB-2100 T-Cell Tumor_Neovasculature Tumor Neovasculature (PSMA+) PrimeR PSMA PrimeR Tumor_Neovasculature->PrimeR 1. Priming ccRCC_Tumor_Cell ccRCC Tumor Cell (CA9+) CA9_CAR_Active CA9 CAR (Expressed) ccRCC_Tumor_Cell->CA9_CAR_Active 3. Recognition TGFb TGF-β AB2100_T_Cell AB2100_T_Cell TGFb->AB2100_T_Cell FasL FasL FasL->AB2100_T_Cell CA9_CAR_Gene Inducible CA9 CAR Gene (Inactive) PrimeR->CA9_CAR_Gene 2. Transcriptional Activation CA9_CAR_Gene->CA9_CAR_Active T_Cell_Activation T-Cell Activation & Killing CA9_CAR_Active->T_Cell_Activation shRNA shRNA Module (FAS & TGFBR2 knockdown) shRNA->AB2100_T_Cell Blocks Inhibition SPA SPA Module (Constitutive STAT3 Activation) Persistence Enhanced Persistence & Expansion SPA->Persistence T_Cell_Activation->ccRCC_Tumor_Cell 4. Tumor Cell Lysis

Caption: AB-2100 Mechanism of Action

AB2100_Manufacturing_Workflow Leukapheresis 1. Leukapheresis (Patient's T-Cells Collected) T_Cell_Isolation 2. T-Cell Isolation Leukapheresis->T_Cell_Isolation CITE_Engineering 3. CITE™ Engineering (CRISPR-mediated gene insertion) T_Cell_Isolation->CITE_Engineering Expansion 4. Ex Vivo Expansion CITE_Engineering->Expansion DNA_Cassette AB-2100 DNA Cassette (PrimeR, CAR, shRNA, SPA) DNA_Cassette->CITE_Engineering Harvest_Formulation 5. Harvest & Formulation Expansion->Harvest_Formulation Infusion 6. Infusion into Patient Harvest_Formulation->Infusion STAT3_Signaling_Pathway SPA Synthetic Pathway Activator (SPA) in AB-2100 STAT3 STAT3 (inactive) SPA->STAT3 Constitutive Activation pSTAT3 Phosphorylated STAT3 (pSTAT3) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression T_Cell_Outcomes Enhanced T-Cell Expansion, Cytotoxicity & Persistence Gene_Expression->T_Cell_Outcomes

References

AB-2100 for Renal Cell Carcinoma: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an advanced, autologous T-cell therapy candidate currently under investigation for the treatment of clear-cell renal cell carcinoma (ccRCC). Developed by Arsenal Biosciences, this Integrated Circuit T (ICT) cell therapy is engineered with multiple synthetic biology modules to overcome the challenges of treating solid tumors. This document provides a detailed technical guide on the core mechanism of action of AB-2100, its molecular components, and the preclinical validation supporting its entry into clinical trials.

Core Technology: Multi-Modular T-Cell Engineering

AB-2100 is not a conventional CAR T-cell therapy. It is an "integrated circuit" T-cell product generated using a proprietary, non-viral CRISPR-based gene editing technology called CITE (CRISPR Integration of Transgenes by Electroporation).[1] This method allows for the precise insertion of a large, multi-functional DNA cassette into a specific safe harbor site in the T-cell genome (Chromosome 11), ensuring stable and predictable expression of the engineered components.[1][2]

The engineered cassette contains three key modules designed to work in concert to provide specificity, potency, and persistence:

  • A Sequential "AND" Logic Gate: For precise tumor targeting and to mitigate on-target, off-tumor toxicity.[3][4][5]

  • An shRNA-miR Module: To "armor" the T-cells against the immunosuppressive tumor microenvironment (TME).[3][4][5]

  • A Synthetic Pathway Activator (SPA): To enhance the T-cells' anti-tumor activity and functional longevity.[3][5][6]

Mechanism of Action: The Sequential "AND" Logic Gate

To address the on-target, off-tumor toxicity that has limited previous CAR T-cell therapies targeting antigens like Carbonic Anhydrase IX (CA9), AB-2100 employs a sophisticated dual-antigen recognition system.[4][7] This "AND" gate requires the T-cell to recognize two separate antigens before initiating its full cytotoxic function, thereby restricting its activity primarily to the tumor site.

Step 1: Priming via PSMA Recognition

The first step of the logic gate involves a "priming receptor" (PrimeR) engineered into the AB-2100 T-cell. This receptor is designed to recognize Prostate-Specific Membrane Antigen (PSMA).[4][5] In the context of ccRCC, PSMA is not highly expressed on the cancer cells themselves but is found on the tumor neovasculature—the endothelial cells of the blood vessels supplying the tumor.[4][5] Engagement of the PrimeR with PSMA on these endothelial cells acts as the first signal, "priming" the T-cell for activation.

Step 2: Inducible CA9-Targeted CAR Expression and Tumor Killing

Upon successful priming through PSMA engagement, the internal circuitry of the AB-2100 cell is activated, leading to the transcriptional upregulation and surface expression of a second receptor: a Chimeric Antigen Receptor (CAR) that targets CA9.[4][6][8] CA9 is a well-established tumor-associated antigen highly and homogenously expressed on the surface of ccRCC cells.[7]

Once the CA9-specific CAR is expressed, the T-cell can then recognize and bind to CA9 on adjacent tumor cells, unleashing its full cytotoxic payload (e.g., release of perforin (B1180081) and granzymes) to induce cancer cell death.[6] This sequential activation is designed to ensure that potent anti-tumor activity is spatially restricted to the tumor microenvironment where both PSMA (on vasculature) and CA9 (on tumor cells) are present in close proximity.[1]

AB2100_Logic_Gate cluster_TME Tumor Microenvironment (TME) cluster_AB2100 AB-2100 T-Cell Tumor_Vessel Tumor Endothelial Cell PSMA PSMA RCC_Cell Renal Cell Carcinoma Cell CA9 CA9 PrimeR PSMA-Priming Receptor (PrimeR) PSMA->PrimeR Binds CAR_Expression CA9 CAR (Expression ON) CA9->CAR_Expression Binds CAR_Induction Inducible CA9 CAR (Expression OFF) PrimeR->CAR_Induction 1. Priming Signal CAR_Induction->CAR_Expression Upregulation Killing Cytotoxic Function CAR_Expression->Killing 2. Killing Signal Killing->RCC_Cell Induces Apoptosis TME_Resistance cluster_TME Tumor Microenvironment cluster_TCell Conventional CAR T-Cell cluster_AB2100 AB-2100 T-Cell FASL FAS Ligand FAS_R FAS Receptor FASL->FAS_R FAS_R_KD FAS Receptor (Knockdown) FASL->FAS_R_KD TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR TGFBR_KD TGF-β Receptor (Knockdown) TGFB->TGFBR_KD Apoptosis T-Cell Apoptosis FAS_R->Apoptosis Suppression T-Cell Suppression TGFBR->Suppression shRNA shRNA-miR Module shRNA->FAS_R_KD Blocks Expression shRNA->TGFBR_KD Blocks Expression Persistence Enhanced Persistence & Function SPA_Signaling cluster_AB2100_Cell Inside AB-2100 T-Cell cluster_outcomes Enhanced T-Cell Fitness SPA SPA Module STAT3 STAT3 SPA->STAT3 Constitutively Activates pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Cytotoxicity Cytotoxicity Nucleus->Cytotoxicity Upregulates Genes for Expansion Expansion Nucleus->Expansion Persistence Persistence Nucleus->Persistence Experimental_Workflow cluster_invitro In Vitro Specificity Assay cluster_invivo In Vivo Dual-Flank Xenograft Model iv_start Co-culture AB-2100 with Target Cell Lines iv_cells Target Cells: 1. PSMA+/CA9+ 2. PSMA-/CA9+ 3. PSMA+/CA9- iv_start->iv_cells iv_incubate Incubate at various E:T Ratios iv_cells->iv_incubate iv_measure Measure % Cell Lysis iv_incubate->iv_measure iv_result Result: Selective killing of PSMA+/CA9+ cells iv_measure->iv_result ivv_start Implant Tumors in Mice ivv_flanks Flank 1: PSMA+/CA9+ Tumor Flank 2: CA9+ only Tumor ivv_start->ivv_flanks ivv_treat Inject AB-2100 T-Cells ivv_flanks->ivv_treat ivv_measure Monitor Tumor Volume and Survival ivv_treat->ivv_measure ivv_result Result: Selective regression of PSMA+/CA9+ tumor ivv_measure->ivv_result

References

The Architectonics of Cellular Intelligence: An In-depth Technical Guide to Integrated Circuit T-Cell Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Chimeric Antigen Receptor (CAR) T-cell therapy has marked a paradigm shift in oncology, demonstrating profound success in treating hematological malignancies.[1][2] However, the translation of this success to solid tumors, coupled with challenges of on-target, off-tumor toxicity and antigen escape, necessitates a more sophisticated approach to T-cell engineering.[1][3] Enter integrated circuit T-cell therapy, a field that leverages the principles of synthetic biology to program immune cells with logic-gated control systems, enabling them to make nuanced decisions based on multiple antigenic inputs.[1][4] This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and quantitative performance of these advanced therapeutic agents. By employing logic gates such as AND, OR, and NOT, and incorporating innovative technologies like synthetic Notch (synNotch) receptors, integrated circuit T-cells offer the promise of enhanced safety, efficacy, and precision in the fight against cancer.[1][4]

Core Principles of Integrated Circuit T-Cell Therapy

Integrated circuit T-cell therapies are designed to process information from their environment—primarily the presence or absence of specific cell-surface antigens—and execute a therapeutic response based on pre-programmed logical operations. This mimics the natural decision-making processes of the immune system, but with engineered specificity and control.

Boolean Logic Gates in T-Cell Engineering

The fundamental components of integrated circuit T-cells are logic gates, which are inspired by computational principles. These gates allow T-cells to function as "cellular computers," making decisions based on multiple inputs.[1][4]

  • AND Gate: This logic gate requires the simultaneous detection of two or more antigens on a target cell to trigger T-cell activation.[1] This enhances tumor specificity by targeting combinations of antigens that are uniquely present on cancer cells, thereby sparing healthy tissues that may express only one of the target antigens.[1][3]

  • OR Gate: An OR gate triggers T-cell activation upon the detection of any one of a set of specified antigens. This is particularly useful for targeting heterogeneous tumors where antigen expression can be variable, reducing the likelihood of antigen escape.[1]

  • NOT Gate: A NOT gate incorporates an inhibitory signal. The T-cell is activated by a primary tumor-associated antigen (TAA) but is inhibited if it also encounters a second antigen that is present on healthy cells but absent on tumor cells. This serves as a "safety switch" to prevent on-target, off-tumor toxicity.[1]

  • IF-THEN Gate: This logic is often implemented using synthetic Notch (synNotch) receptors. The detection of a "priming" antigen by the synNotch receptor induces the expression of a CAR that targets a second antigen. This spatially and temporally controls the anti-tumor response, confining it to the tumor microenvironment.[5]

The Role of Synthetic Notch (synNotch) Receptors

Synthetic Notch (synNotch) receptors are a cornerstone of integrated circuit T-cell engineering.[4] These engineered receptors have a modular design, consisting of an extracellular antigen-binding domain (e.g., an scFv), the core regulatory domain of the Notch receptor, and an intracellular transcriptional activator.[4] Upon binding to its cognate antigen, the synNotch receptor is cleaved, releasing the transcription factor, which then translocates to the nucleus to drive the expression of a desired therapeutic payload.[4] This payload can be a CAR, cytokines, or other immunomodulatory molecules, allowing for a highly customizable and inducible therapeutic response.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of integrated circuit T-cell therapies. It is important to note that experimental conditions, such as cell lines, antigen expression levels, and effector-to-target ratios, vary between studies, which can influence the observed outcomes.

Table 1: In Vitro Cytotoxicity of Logic-Gated CAR-T Cells
CAR-T ConstructTarget Cell LineEffector:Target (E:T) RatioSpecific Lysis (%)Reference
CD19 AND PSMA CAR-TK562-CD19/PSMA10:1~60%[7]
CD19 AND PSMA CAR-TK562-CD1910:1~10%[7]
CD19 AND PSMA CAR-TK562-PSMA10:1~5%[7]
HER2-specific CAR-T (High Affinity)SK-OV-3 (HER2+)10:1~80%[8]
HER2-specific CAR-T (Low Affinity)SK-OV-3 (HER2+)10:1~60%[9]
Anti-CD19 CAR-TRaji (CD19+)10:190.52 ± 6.51%[10]
Anti-CD19 CAR-TRaji (CD19+)5:190.1 ± 1.36%[10]
Anti-CD19 CAR-TRaji (CD19+)1:160.02 ± 2.41%[10]
Table 2: Cytokine Secretion by Logic-Gated CAR-T Cells
CAR-T ConstructStimulating CellsCytokineConcentration (pg/mL)Reference
CD19-BB-28-3z CAR-TRaji (CD19+)IFN-γ>10,000[10]
CD19-BB-28-3z CAR-TRaji (CD19+)TNF-α~8,000[10]
CD19-BB-28-3z CAR-TRaji (CD19+)IL-2~4,000[10]
CD19-BB-28-3z CAR-TRaji (CD19+)IL-6>10,000[10]
CD19-BB-28-3z CAR-TRaji (CD19+)IL-10~2,000[10]
FRα-specific CAR-T (IL-2 expanded)SKOV3 (FRα+)IFN-γ~6,000[11]
FRα-specific CAR-T (IL-2 expanded)SKOV3 (FRα+)TNF-α~12,000[11]
FRα-specific CAR-T (IL-2 expanded)SKOV3 (FRα+)IL-2~1,000[11]
Table 3: In Vivo Tumor Control by Logic-Gated CAR-T Cells in Mouse Models
CAR-T ConstructTumor ModelMouse StrainTumor Volume ReductionReference
Logic-gated HER2 CAR-TNCI-N87 Gastric CarcinomaNSGComplete Regression[12]
Logic-gated HER2 CAR-TBT-474 Breast CancerNSGRegression[12]
Logic-gated HER2 CAR-TSK-OV-3 Ovarian CancerNSGRegression[12]
Anti-CLDN18.2 CAR-TGastric Cancer XenograftN/ASignificant Reduction[13]
M11 CAR-T + T-reg depletionAE17M MesotheliomaFOXP3-DTR C57BL/6Significantly smaller tumors vs. M11 alone[14]

Experimental Protocols

Detailed methodologies are critical for the successful development and evaluation of integrated circuit T-cell therapies. The following sections provide an overview of key experimental protocols.

Lentiviral Transduction of Primary Human T-Cells

This protocol describes a general method for the genetic modification of human T-cells using lentiviral vectors to express CARs and other synthetic receptors.

Materials:

  • Primary human T-cells (isolated from PBMCs)

  • Lentiviral particles containing the gene of interest

  • T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)

  • T-cell culture medium (e.g., RPMI-1640) supplemented with cytokines (e.g., IL-2)

  • Transduction enhancers (e.g., Polybrene or Retronectin)

  • 96-well cell culture plates

Procedure:

  • T-Cell Isolation and Activation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) using standard methods. Activate the T-cells for 24-48 hours using anti-CD3 and anti-CD28 antibodies in the presence of IL-2 to promote cell division and enhance transduction efficiency.

  • Transduction:

    • Plate the activated T-cells in a 96-well plate.

    • Add the lentiviral particles at the desired multiplicity of infection (MOI).

    • Add a transduction enhancer such as Polybrene to a final concentration of 5-8 µg/mL.

    • For spinoculation, centrifuge the plate at a low speed (e.g., 800-1000 x g) for 1-2 hours at 32°C.

    • Incubate the cells at 37°C and 5% CO2 for 24-48 hours.

  • Post-Transduction Culture and Expansion: After incubation, replace the virus-containing medium with fresh T-cell culture medium supplemented with cytokines. Continue to culture and expand the transduced T-cells for subsequent experiments.

Flow Cytometry for CAR-T Cell Characterization

Flow cytometry is an essential tool for characterizing the phenotype and function of engineered T-cells.

Staining Protocol for CAR Expression and T-Cell Markers:

  • Cell Preparation: Harvest the transduced T-cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

  • Surface Staining:

    • Incubate the cells with a CAR detection reagent (e.g., a biotinylated antigen specific to the CAR's scFv) for 10-30 minutes at 4°C.

    • Wash the cells with FACS buffer.

    • Incubate with a fluorochrome-conjugated secondary antibody (e.g., streptavidin-PE) and antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, memory markers) for 20-30 minutes at 4°C in the dark.

  • Viability Staining: Add a viability dye (e.g., 7-AAD or DAPI) just before analysis to exclude dead cells.

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the results using appropriate software to quantify CAR expression and the distribution of T-cell subsets.

In Vitro Cytotoxicity Assay

This assay measures the ability of CAR-T cells to kill target tumor cells.

Chromium-51 (⁵¹Cr) Release Assay:

  • Target Cell Labeling: Label the target tumor cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C.

  • Co-culture: Co-culture the labeled target cells with the CAR-T effector cells at various effector-to-target (E:T) ratios in a 96-well plate for 4-18 hours.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Determine the maximum ⁵¹Cr release by lysing target cells with a detergent.

    • Determine the spontaneous ⁵¹Cr release from target cells incubated without effector cells.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytokine Release Assay (ELISA)

This assay quantifies the secretion of cytokines by CAR-T cells upon antigen stimulation.

  • Co-culture: Co-culture the CAR-T cells with target cells at a specific E:T ratio for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the supernatant to measure the concentration of specific cytokines (e.g., IFN-γ, TNF-α, IL-2) according to the manufacturer's instructions.

Visualizations

Signaling Pathways and Experimental Workflows

CAR_T_Cell_Activation_Signaling Antigen Antigen CAR CAR Antigen->CAR Binding CD3zeta CD3zeta Lck Lck CD3zeta->Lck recruits ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT SLP76 SLP76 ZAP70->SLP76 Cytotoxicity Cytotoxicity ZAP70->Cytotoxicity PLCg PLCg LAT->PLCg SLP76->PLCg NFAT NFAT PLCg->NFAT NFkB NFkB PLCg->NFkB AP1 AP1 PLCg->AP1 Costim Costim PI3K PI3K Costim->PI3K Proliferation Proliferation PI3K->Proliferation Cytokine_Release Cytokine_Release NFAT->Cytokine_Release NFkB->Cytokine_Release AP1->Cytokine_Release

SynNotch_AND_Gate_Workflow AntigenA AntigenA SynNotch SynNotch AntigenA->SynNotch 1. Binding TF TF SynNotch->TF 2. Cleavage & Release Promoter Promoter TF->Promoter 3. Nuclear Translocation & Binding CAR_Gene CAR_Gene Promoter->CAR_Gene 4. Transcription CAR CAR CAR_Gene->CAR 5. Translation & Surface Expression Activation Activation CAR->Activation 7. Signal Transduction AntigenB AntigenB AntigenB->CAR 6. Binding

T_Cell_Therapy_Manufacturing_Workflow start Patient Leukapheresis tcell_iso T-Cell Isolation start->tcell_iso activation T-Cell Activation tcell_iso->activation transduction Lentiviral Transduction activation->transduction Introduce CAR/synNotch expansion Expansion transduction->expansion formulation Harvest & Formulation expansion->formulation qc Quality Control formulation->qc Viability, Purity, Potency infusion Infusion into Patient qc->infusion

Conclusion

Integrated circuit T-cell therapy represents a significant leap forward in the field of cellular immunotherapy. By incorporating principles of synthetic biology, these engineered T-cells can be programmed with sophisticated logic to more precisely identify and eliminate cancer cells while minimizing off-target toxicities. The use of AND, OR, NOT, and IF-THEN logic gates, often in conjunction with technologies like synNotch receptors, allows for a level of control and customization previously unattainable. While preclinical data are promising, further research and clinical trials are necessary to fully realize the potential of this innovative therapeutic modality. The continued development of these "living drugs" holds the key to overcoming the current limitations of CAR-T therapy and expanding its application to a broader range of cancers.

References

AB-2100: An In-Depth Technical Guide to a Logic-Gated CAR-T Cell Therapy for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-2100 is a next-generation, autologous Integrated Circuit T (ICT) cell therapy currently in clinical development for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2][3] Developed by Arsenal Biosciences, AB-2100 is engineered with multiple synthetic biology modules to address the core challenges of applying CAR-T cell therapy to solid tumors: on-target, off-tumor toxicity, and the immunosuppressive tumor microenvironment (TME).[1][2] This is achieved through a sophisticated design that incorporates a sequential 'AND' logic gate for enhanced tumor specificity, resistance to key immunosuppressive signals through shRNA-mediated knockdown, and a proprietary synthetic pathway activator (SPA) to boost T cell potency and persistence.[1][2][3] Preclinical data have demonstrated that AB-2100 can selectively target tumors expressing both target antigens while resisting inhibitory signals in the TME, leading to durable anti-tumor responses in xenograft models.[1][4]

Core Technology: The Integrated Circuit T (ICT) Cell Platform

AB-2100 is built upon ArsenalBio's Integrated Circuit T (ICT) cell platform, which utilizes the CITE (CRISPR Integration of Transgenes by Electroporation) technology for the precise, site-specific insertion of a large synthetic DNA cassette into the T cell genome.[2][3] This non-viral approach allows for the integration of multiple engineered functionalities into a single "cassette" at a defined safe-harbor locus, ensuring consistent expression and minimizing the risks associated with random viral integration.[1] For AB-2100, this cassette is inserted into Chromosome 11.[2]

The core components integrated into the AB-2100 ICT cells are:

  • A Sequential 'AND' Logic Gate: To enhance tumor specificity.

  • An shRNA-miR Module: To overcome TME-mediated immunosuppression.

  • A Synthetic Pathway Activator (SPA): To enhance T cell cytotoxicity and expansion.[1][2]

Mechanism of Action: A Multi-pronged Attack on ccRCC

The therapeutic strategy of AB-2100 is designed to be both highly specific and robustly effective against ccRCC.

The 'AND' Logic Gate for Precision Targeting

A significant hurdle for CAR-T therapies in solid tumors is the expression of target antigens on healthy tissues, leading to on-target, off-tumor toxicity. AB-2100 mitigates this risk with a sequential 'AND' logic gate that requires the recognition of two separate antigens before initiating a full cytotoxic response.[1][2]

  • Antigen 1 (Priming): Prostate-Specific Membrane Antigen (PSMA). PSMA is expressed on the neovasculature of ccRCC tumors.[1][2] AB-2100 cells are equipped with a "priming receptor" (PrimeR) that recognizes PSMA.[1]

  • Antigen 2 (Killing): Carbonic Anhydrase IX (CA9). CA9 is a well-known marker widely expressed on the surface of ccRCC cells.[1]

Engagement of the PSMA-specific PrimeR on the tumor's blood vessels acts as the first signal. This "priming" event induces the expression of the second component, a CA9-targeted CAR.[1] Only after this induction can the T cell recognize and kill the CA9-positive tumor cells. This sequential activation ensures that the potent anti-CA9 CAR is only expressed in the tumor's vicinity, sparing healthy tissues that may express CA9 but lack PSMA in close proximity.[1][2]

AB2100_Logic_Gate cluster_Tcell AB-2100 ICT Cell cluster_TME Tumor Microenvironment PrimeR PSMA Priming Receptor (PrimeR) Inducible_CAR Inducible CA9 CAR (Expression OFF) PrimeR->Inducible_CAR induces expression Killing Cytotoxic Function Inducible_CAR->Killing enables ccRCC_Cell ccRCC Tumor Cell (CA9+) Killing->ccRCC_Cell 3. Induces Apoptosis Tumor_Vasculature Tumor Vasculature (PSMA+) Tumor_Vasculature->PrimeR ccRCC_Cell->Inducible_CAR 2. Killing Signal

Caption: AB-2100 'AND' Logic Gate Signaling Pathway.

Overcoming Immunosuppression: shRNA-miR Module

The TME is notoriously hostile to infiltrating T cells, employing multiple mechanisms to suppress their activity. AB-2100 is engineered to resist two critical immunosuppressive pathways through a constitutively expressed shRNA-miR module.[1][2]

  • FAS Knockdown: Tumor cells can express Fas ligand (FasL), which binds to the FAS receptor on T cells and triggers apoptosis. AB-2100 incorporates an shRNA targeting FAS to protect the engineered T cells from this induced death signal.[1][2]

  • TGFBR2 Knockdown: Transforming growth factor-beta (TGF-β) is a potent immunosuppressive cytokine abundant in the TME. By knocking down its receptor, TGFBR2, AB-2100 cells can better resist the inhibitory effects of TGF-β.[1][2]

Enhancing Potency and Persistence: Synthetic Pathway Activator (SPA)

To further bolster its anti-tumor activity, AB-2100 includes a novel synthetic pathway activator (SPA) that drives constitutive signaling of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] Constitutive STAT3 activation is designed to enhance the T cells' cytotoxicity, expansion, and long-term functional persistence within the tumor.[4][5]

AB2100_Resistance_Potency cluster_TME TME Signals cluster_Tcell AB-2100 ICT Cell cluster_shRNA shRNA-miR Module cluster_SPA SPA Module FasL Fas Ligand (FasL) FAS_Receptor FAS Receptor FasL->FAS_Receptor binds TGFb TGF-β TGFBR2_Receptor TGFBR2 Receptor TGFb->TGFBR2_Receptor binds shRNA_FAS shRNA vs FAS shRNA_FAS->FAS_Receptor blocks shRNA_TGFBR2 shRNA vs TGFBR2 shRNA_TGFBR2->TGFBR2_Receptor blocks SPA Synthetic Pathway Activator (SPA) STAT3 Constitutive STAT3 Signaling SPA->STAT3 Tcell_Functions Enhanced Expansion, Cytotoxicity & Persistence STAT3->Tcell_Functions promotes FAS_Receptor->Tcell_Functions induces apoptosis TGFBR2_Receptor->Tcell_Functions suppresses

Caption: AB-2100 Resistance and Potency Modules.

Preclinical Data Summary

Preclinical studies have validated the design principles of AB-2100, demonstrating its specificity and enhanced anti-tumor efficacy in various in vitro and in vivo models.

Quantitative Data from Preclinical Studies

While specific numerical data from posters and publications are limited, the qualitative outcomes from key preclinical experiments are summarized below.

Experiment Type Model System Key Finding Reference
In Vitro Cytotoxicity Single (CA9+) vs. Dual (PSMA+/CA9+) antigen-expressing tumor cell linesSelective killing of dual-antigen expressing cells; no significant killing of single-antigen cells.[1][6]
Vascular Priming Model Co-culture of AB-2100 with PSMA-expressing endothelial cells (HUVECs) and CA9+ tumor cells (K562-CA9)Co-culture with PSMA+ endothelial cells was sufficient to induce CA9 CAR expression and subsequent killing of CA9+ tumor cells.[1][3]
In Vivo Specificity Dual-flank xenograft model (CA9+ tumors on one flank, PSMA+/CA9+ tumors on the other)AB-2100 selectively eliminated the dual-antigen tumors while sparing the single-antigen tumors.[1][5]
In Vivo Efficacy Subcutaneous xenograft RCC models (786-O and A498)AB-2100 containing the shRNA-miR and SPA modules demonstrated enhanced anti-tumor activity.[1][4]
In Vivo Potency & Durability Subcutaneous A498 xenograft modelTreatment with AB-2100 resulted in complete and durable anti-tumor responses.[1]
SPA Module Contribution A498 xenograft model and rechallenge modelInclusion of the SPA module led to a significant increase in antitumor efficacy and long-term functional persistence.[4][5]

Experimental Protocols

Detailed proprietary protocols for AB-2100 are not publicly available. However, based on the descriptions of the studies, the following sections outline generalized methodologies for the key experiments performed.

AB-2100 ICT Cell Generation

CITE_Workflow Leukapheresis 1. Leukapheresis (Patient T cells) T_Cell_Isolation 2. T Cell Isolation & Activation Leukapheresis->T_Cell_Isolation CITE_Process 3. CITE Process (CRISPR + Electroporation) T_Cell_Isolation->CITE_Process Expansion 4. Ex Vivo Expansion CITE_Process->Expansion DNA_Cassette AB-2100 DNA Cassette DNA_Cassette->CITE_Process Final_Product 5. AB-2100 Final Product (Cryopreserved) Expansion->Final_Product

Caption: Generalized Workflow for AB-2100 Manufacturing.

Protocol:

  • T Cell Source: T cells are sourced from patients via leukapheresis.

  • T Cell Engineering: The CITE (CRISPR Integration of Transgenes by Electroporation) technology is employed. This involves the electroporation of isolated and activated T cells with CRISPR-Cas9 ribonucleoproteins and a non-viral DNA donor template. This template contains the entire AB-2100 cassette (PSMA PrimeR, inducible CA9 CAR, shRNA-miR, and SPA modules).

  • Site-Specific Integration: The CRISPR machinery directs the integration of the DNA cassette into a specific safe-harbor locus on Chromosome 11.

  • Expansion and Formulation: The engineered ICT cells are expanded ex vivo to achieve the target therapeutic dose, then harvested, washed, and cryopreserved for infusion.

In Vitro Co-culture Cytotoxicity Assay

Objective: To assess the antigen-dependent killing capacity of AB-2100.

Protocol:

  • Target Cell Plating: Plate target tumor cells (e.g., CA9-only, PSMA-only, and PSMA+/CA9+ lines) in a 96-well plate.

  • Effector Cell Addition: Add AB-2100 effector cells at varying Effector-to-Target (E:T) ratios.

  • Co-incubation: Co-culture the cells for a defined period (e.g., 24-72 hours).

  • Cytotoxicity Measurement: Assess target cell viability using a method such as a luminescence-based assay (measuring ATP) or flow cytometry with viability dyes.

Dual-Flank Tumor Xenograft Model

Objective: To evaluate the in vivo specificity and efficacy of AB-2100 against tumors with different antigen profiles.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NSG).

  • Tumor Implantation: Subcutaneously implant CA9-positive/PSMA-negative tumor cells on one flank and dual-antigen positive (PSMA+/CA9+) tumor cells on the contralateral flank.

  • Tumor Growth: Allow tumors to establish to a predetermined size.

  • Treatment: Administer a single intravenous injection of AB-2100 or control T cells.

  • Monitoring: Monitor tumor volume using caliper measurements and animal well-being.

  • Endpoint Analysis: At the study endpoint, tumors can be excised for histological or flow cytometric analysis.

Clinical Development

AB-2100 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06245915) for patients with advanced or metastatic clear cell renal cell carcinoma who have relapsed or are refractory to prior checkpoint inhibitor and VEGF inhibitor therapies.[2][7] The study is designed as a dose-escalation trial to determine the maximum tolerated dose and assess the safety and preliminary efficacy of AB-2100.[2][7]

Conclusion

AB-2100 represents a significant advancement in the engineering of T cell therapies for solid tumors. By integrating a multi-component system that addresses tumor specificity, resistance to the immunosuppressive TME, and T cell potency within a single, precisely targeted genetic cassette, AB-2100 has demonstrated a promising preclinical profile. The ongoing clinical trial will be critical in determining if this sophisticated synthetic biology approach can translate into a safe and effective therapy for patients with clear cell renal cell carcinoma.

References

The Genetic Engineering of AB-2100: A Technical Overview for Advanced T-Cell Immunotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is a cutting-edge, autologous integrated circuit T (ICT) cell therapy currently under clinical investigation for the treatment of relapsed or refractory clear cell renal cell carcinoma (ccRCC).[1][2][3] This therapeutic candidate is distinguished by its sophisticated genetic engineering, which incorporates a sequential "AND" logic gate to enhance tumor specificity and a suite of additional modifications to overcome the immunosuppressive tumor microenvironment (TME).[1][4][5] This guide provides a detailed technical overview of the genetic engineering principles, mechanism of action, preclinical evaluation, and manufacturing considerations for AB-2100.

Core Genetic Modifications of AB-2100 T Cells

The foundation of AB-2100's functionality lies in a single, large transgene cassette inserted into a designated safe-harbor locus within the T-cell genome via CRISPR-mediated knock-in.[1][6] This cassette encodes a multi-cistronic vector that expresses several key components designed to work in concert for a potent and targeted anti-tumor response.

Sequential "AND" Logic Gate for Dual Antigen Recognition

To address the challenge of on-target, off-tumor toxicity often seen with CAR-T cell therapies in solid tumors, AB-2100 employs a sequential "AND" logic gate.[1][4] This system requires the T cell to recognize two distinct antigens, Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9), before initiating its full cytotoxic activity.[2]

  • Priming Receptor (PrimeR): The first component of the gate is a priming receptor that specifically recognizes PSMA, an antigen expressed on the tumor neovasculature of ccRCC.[4][5]

  • Inducible CA9-Targeted CAR: Engagement of the PSMA-specific PrimeR triggers an internal signaling cascade that leads to the transcriptional activation and expression of a second receptor, a Chimeric Antigen Receptor (CAR) targeting CA9.[1][4] CA9 is a cell surface antigen highly expressed on the surface of ccRCC cells.[7]

This sequential activation ensures that AB-2100 T cells are fully armed and activated only within the tumor microenvironment where both PSMA and CA9 are present, thus minimizing collateral damage to healthy tissues that may express only one of these antigens.[1][6]

Resistance to the Immunosuppressive Tumor Microenvironment

The TME of solid tumors presents significant barriers to the efficacy of CAR-T cell therapies. AB-2100 is engineered to counteract these suppressive signals through the following modifications:

  • shRNA-miR Module: The transgene cassette includes a microRNA-adapted short hairpin RNA (shRNA-miR) module that constitutively knocks down the expression of two key inhibitory receptors:

    • Fas (CD95): This downregulation protects AB-2100 T cells from Fas-mediated apoptosis, a common mechanism of T-cell exhaustion and elimination in the TME.[4][7]

    • TGF-beta Receptor II (TGFBR2): By reducing the expression of TGFBR2, AB-2100 T cells become resistant to the immunosuppressive effects of Transforming Growth Factor-beta (TGF-β), a cytokine abundant in the TME of many solid tumors.[4][7]

Enhanced T-Cell Potency and Persistence

To further bolster its anti-tumor activity, AB-2100 incorporates a feature designed to enhance T-cell cytotoxicity and expansion:

  • Synthetic Pathway Activator (SPA): This component drives the constitutive activation of the STAT3 signaling pathway.[1][4][7] Enhanced STAT3 signaling is associated with improved T-cell expansion, survival, and cytotoxic function.[7]

Mechanism of Action: A Stepwise Activation Cascade

The intricate genetic engineering of AB-2100 results in a highly specific and potent mechanism of action within the tumor microenvironment.

AB2100_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_AB2100 AB-2100 T Cell Tumor_Vasculature Tumor Vasculature (PSMA+) ccRCC_Cell ccRCC Tumor Cell (CA9+) AB2100_T_Cell AB-2100 T Cell PrimeR PSMA-specific PrimeR AB2100_T_Cell->PrimeR 1. Engagement PrimeR->Tumor_Vasculature Binds to PSMA Inducible_CAR Inducible CA9 CAR PrimeR->Inducible_CAR 2. Activation Signal Inducible_CAR->ccRCC_Cell 3. Binds to CA9 Inducible_CAR->AB2100_T_Cell 4. Full T-cell Activation (Cytotoxicity, Proliferation) shRNA shRNA-miR (Fas & TGFBR2 knockdown) shRNA->AB2100_T_Cell Resistance to Apoptosis & Suppression SPA SPA (Constitutive STAT3 Signaling) SPA->AB2100_T_Cell Enhanced Potency & Persistence

Caption: AB-2100 Mechanism of Action in the TME.

Preclinical Evaluation of AB-2100

The anti-tumor efficacy and specificity of AB-2100 have been evaluated in a series of preclinical studies. While specific quantitative data from these studies are not yet publicly available in detail, the key findings are summarized below.

In Vitro Studies
Experiment TypeDescriptionKey Findings
Cytotoxicity Assays AB-2100 T cells were co-cultured with tumor cell lines expressing CA9 alone, or both PSMA and CA9.AB-2100 demonstrated selective killing of tumor cells expressing both PSMA and CA9, with no significant cytotoxicity against cells expressing only CA9.[4]
Vascular Priming Model To mimic the tumor microenvironment, AB-2100 T cells were co-cultured with PSMA-expressing endothelial cells (like HUVECs) and CA9-positive tumor cells (like K562-CA9).Co-culture with PSMA-expressing endothelial cells was sufficient to induce the expression of the CA9 CAR on AB-2100 T cells, enabling them to effectively kill the CA9-positive tumor cells.[4][5]
Fas Cross-linking Assay This assay was conducted to assess the functional consequence of Fas knockdown.The results confirmed that the shRNA-miR module targeting Fas provided resistance to Fas-mediated apoptosis.[4][5]
In Vivo Studies
Experiment TypeDescriptionKey Findings
Dual-Flank Xenograft Model Mice were implanted with two tumors on opposite flanks: one expressing only CA9 and the other expressing both PSMA and CA9.AB-2100 T cells selectively targeted and eradicated the dual-antigen expressing tumors, while having no significant effect on the single-antigen expressing tumors.[1][4][6]
Subcutaneous Xenograft Models (786-O and A498) Mice bearing established subcutaneous ccRCC tumors (786-O or A498 cell lines) were treated with AB-2100.Treatment with AB-2100 resulted in complete and durable anti-tumor responses.[1][6] The inclusion of the TGFBR2 shRNA and SPA modules was shown to enhance the anti-tumor activity in these models.[1][4][6]

Experimental Protocols

Detailed protocols for the specific preclinical experiments conducted on AB-2100 are proprietary. However, this section provides representative methodologies for the types of assays employed in the evaluation of such a cell therapy product.

Representative In Vitro Cytotoxicity Assay Protocol
  • Cell Line Preparation:

    • Target tumor cell lines (e.g., CA9+, PSMA+CA9+) are cultured to logarithmic growth phase.

    • Target cells are harvested, counted, and resuspended at a known concentration in assay medium.

  • Effector Cell Preparation:

    • AB-2100 T cells are thawed, washed, and resuspended in assay medium.

    • Cell viability and concentration are determined.

  • Co-culture:

    • Target cells are seeded in a 96-well plate.

    • AB-2100 T cells are added at various effector-to-target (E:T) ratios.

    • Control wells include target cells alone and effector cells alone.

  • Incubation:

    • The co-culture is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cytotoxicity Measurement:

    • Cytotoxicity can be measured using various methods, such as:

      • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

      • Chromium-51 Release Assay: Measures the release of radioactive chromium from pre-labeled target cells.

      • Flow Cytometry-based Assays: Uses dyes like propidium (B1200493) iodide or 7-AAD to identify dead cells.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Target_Cells Culture & Harvest Target Cells Co_culture Co-culture at varying E:T ratios Target_Cells->Co_culture Effector_Cells Thaw & Prepare AB-2100 T Cells Effector_Cells->Co_culture Incubation Incubate (24-72h) Co_culture->Incubation Measurement Measure Cytotoxicity (e.g., LDH, Flow Cytometry) Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: Generalized In Vitro Cytotoxicity Assay Workflow.

Representative Dual-Flank Xenograft Model Protocol
  • Animal Model:

    • Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.

  • Tumor Implantation:

    • A suspension of CA9+ tumor cells is injected subcutaneously into the right flank.

    • A suspension of PSMA+CA9+ tumor cells is injected subcutaneously into the left flank.

  • Tumor Growth Monitoring:

    • Tumors are allowed to establish and grow to a palpable size.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment:

    • Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

    • AB-2100 T cells are administered intravenously.

  • Efficacy Assessment:

    • Tumor growth is monitored over time.

    • Mice are monitored for signs of toxicity.

    • At the end of the study, tumors may be excised for histological or molecular analysis.

Manufacturing and Quality Control

The production of AB-2100 is a complex process that involves the ex vivo genetic modification of a patient's own T cells.[7]

Manufacturing Process Overview
  • Leukapheresis: T cells are collected from the patient's peripheral blood.

  • T-Cell Activation and Transduction: The isolated T cells are activated and then genetically modified using a CRISPR-based system to insert the AB-2100 transgene.

  • Ex Vivo Expansion: The engineered T cells are expanded in culture to achieve the desired therapeutic dose.

  • Harvest and Cryopreservation: The expanded AB-2100 T cells are harvested, formulated, and cryopreserved until they are ready to be infused back into the patient.

AB2100_Manufacturing_Workflow Leukapheresis 1. Leukapheresis (Patient T-cell collection) Activation 2. T-cell Activation Leukapheresis->Activation Transduction 3. CRISPR-mediated Transgene Insertion Activation->Transduction Expansion 4. Ex Vivo Expansion Transduction->Expansion Harvest 5. Harvest, Formulate, & Cryopreserve Expansion->Harvest Infusion 6. Infusion into Patient Harvest->Infusion

Caption: High-level Manufacturing Workflow for AB-2100.

Quality Control Considerations

A robust quality control (QC) program is essential to ensure the safety, purity, and potency of the final AB-2100 product. Key QC parameters likely include:

  • Identity: Confirmation of the T-cell phenotype and the presence of the AB-2100 transgene.

  • Purity: Assessment of the percentage of transduced T cells and the absence of contaminating cells.

  • Potency: In vitro assays to confirm the cytotoxic activity of the engineered T cells in a target-specific manner.

  • Safety: Sterility testing to ensure the absence of microbial contamination, and testing for residual materials from the manufacturing process.

  • Cell Viability and Count: Determination of the number of viable T cells in the final product.

Conclusion

AB-2100 represents a significant advancement in the field of CAR-T cell therapy for solid tumors. Its multi-faceted genetic engineering, centered around a sequential "AND" logic gate, aims to address the key challenges of tumor specificity and the immunosuppressive microenvironment. The promising preclinical data have paved the way for its evaluation in clinical trials, offering potential new hope for patients with advanced ccRCC. As more data becomes available, a deeper understanding of the clinical efficacy and safety profile of this innovative therapy will be attained.

References

Early-Stage Research on AB-2100: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an investigational autologous integrated circuit T (ICT) cell therapy currently under development by ArsenalBio for the treatment of clear-cell renal cell carcinoma (ccRCC). This document provides a technical overview of the early-stage research on AB-2100, summarizing its core components, mechanism of action, and key preclinical findings. The information presented is based on publicly available data from conference abstracts and company disclosures.

Core Components and Mechanism of Action

AB-2100 is a sophisticated CAR T-cell product engineered with multiple functionalities to address the challenges of treating solid tumors like ccRCC.[1][2] It is generated using CRISPR-mediated knock-in of a single transgene into a safe-harbor locus. The core features of AB-2100 are designed to enhance tumor specificity, overcome the immunosuppressive tumor microenvironment (TME), and improve T-cell potency and persistence.[1][3]

The key components of AB-2100 include:

  • Sequential "AND" Logic Gate: To enhance tumor specificity and minimize on-target, off-tumor toxicity, AB-2100 employs a sequential "AND" logic gate.[3] This system requires the recognition of two distinct antigens to initiate a full cytotoxic response.[3][4]

    • Priming Receptor (PrimeR): The first step involves a priming receptor that recognizes Prostate-Specific Membrane Antigen (PSMA), which is expressed on the neovasculature of ccRCC tumors.[3]

    • Inducible CA9-CAR: Engagement of the PSMA-specific PrimeR induces the expression of a second chimeric antigen receptor (CAR) targeting Carbonic Anhydrase IX (CA9), an antigen highly expressed on ccRCC tumor cells.[3][4] This sequential activation is intended to restrict the potent anti-tumor activity to the tumor site where both antigens are present.

  • Resistance to TME Suppression: AB-2100 is "armored" to resist the immunosuppressive signals prevalent in the solid tumor microenvironment.[2] This is achieved through:

    • shRNA-mediated Knockdown: The construct includes short-hairpin RNAs (shRNAs) that constitutively knock down the expression of FAS and TGF-beta receptor 2 (TGFBR2).[3] This is designed to make the T cells resistant to Fas-ligand-induced apoptosis and the inhibitory effects of TGF-beta, both of which are common mechanisms of immune evasion by tumors.[2][3]

  • Enhanced T-cell Function: To boost the anti-tumor efficacy and persistence of the engineered T cells, AB-2100 incorporates:

    • Synthetic Pathway Activator (SPA): A constitutive synthetic pathway activator drives STAT3 signaling.[3] This is intended to enhance T-cell cytotoxicity, expansion, and long-term functional persistence.[1]

The manufacturing of AB-2100 utilizes ArsenalBio's CITE (CRISPR Integration of Transgenes by Electroporation) technology for the precise insertion of the genetic cassette.[5]

Preclinical Research and Findings

The preclinical evaluation of AB-2100 has been described in various conference presentations, demonstrating its intended mechanism of action and anti-tumor activity in both in vitro and in vivo models.

In Vitro Studies

In vitro experiments were conducted to assess the specificity and functionality of the "AND" logic gate and the resistance to immunosuppression.

Experiment TypeCell Lines UtilizedKey Findings
Cytotoxicity Assays Single-antigen (CA9+ or PSMA+) and dual-antigen (PSMA+CA9+) expressing tumor cell lines.[3]AB-2100 demonstrated selective killing of tumor cells expressing both PSMA and CA9, with no significant activity against cells expressing only one of the antigens.[3]
Vascular Priming Model Co-culture of AB-2100 with PSMA-expressing endothelial cells (HUVECs) and CA9-expressing tumor cells (K562-CA9).[6]Co-culture with PSMA-expressing endothelial cells was sufficient to induce the expression of the CA9-CAR, leading to the killing of CA9-positive tumor cells.[3][6]
FAS Cross-linking Assay Not specified in abstracts.The assay was conducted to confirm the impact of FAS knockdown on reducing FAS-mediated apoptosis.[3]
In Vivo Studies

In vivo studies using xenograft mouse models of renal cell carcinoma have been performed to evaluate the anti-tumor efficacy and durability of AB-2100.

Animal ModelTumor ModelsKey Findings
Dual-Flank Xenograft Model Mice bearing two distinct tumors: one expressing only CA9 and another expressing both PSMA and CA9.AB-2100 exhibited selective eradication of the dual-antigen expressing tumors, while the single-antigen tumors were not targeted.
Subcutaneous Xenograft Models 786-O and A498 human ccRCC cell lines.[1][3]Treatment with AB-2100 resulted in complete and durable anti-tumor responses in the A498 xenograft model. The inclusion of the TGFBR2 shRNA and SPA modules demonstrated enhanced anti-tumor activity in the 786-O and A498 models.[1][3]
Rechallenge Xenograft Model Not specified in abstracts.The presence of the SPA module was shown to increase the long-term functional persistence of AB-2100 upon tumor rechallenge.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of AB-2100's mechanism of action and a generalized experimental workflow for its preclinical evaluation.

AB2100_Mechanism_of_Action cluster_Tcell AB-2100 T-cell cluster_Tumor Tumor Microenvironment PrimeR PSMA PrimeR CA9_CAR_active CA9 CAR (active) PrimeR->CA9_CAR_active Upregulates CA9_CAR_inactive CA9 CAR (inactive) Cytotoxicity Tumor Cell Killing CA9_CAR_active->Cytotoxicity STAT3_SPA STAT3 SPA Persistence Enhanced Persistence & Expansion STAT3_SPA->Persistence shRNA FAS/TGFBR2 shRNA Resistance Resistance to Suppression shRNA->Resistance PSMA PSMA (on neovasculature) PSMA->PrimeR 1. Priming CA9 CA9 (on tumor cell) CA9->CA9_CAR_active 2. Killing

Caption: Mechanism of Action for AB-2100.

AB2100_Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models construct_design AB-2100 Construct Design (Logic Gate, shRNA, SPA) t_cell_engineering T-cell Engineering (CRISPR-mediated knock-in) construct_design->t_cell_engineering in_vitro_assays In Vitro Validation t_cell_engineering->in_vitro_assays in_vivo_models In Vivo Xenograft Models t_cell_engineering->in_vivo_models data_analysis Data Analysis (Specificity, Potency, Persistence) in_vitro_assays->data_analysis cytotoxicity Cytotoxicity Assay (Single vs. Dual Antigen) priming Vascular Priming Assay (Co-culture) resistance_assay Suppression Resistance Assay in_vivo_models->data_analysis dual_flank Dual-Flank Tumor Model subcutaneous Subcutaneous Tumor Model (786-O, A498) rechallenge Rechallenge Model clinical_trial Phase 1/2 Clinical Trial (NCT06245915) data_analysis->clinical_trial

Caption: Preclinical Evaluation Workflow for AB-2100.

Clinical Development

Based on the promising preclinical data, a Phase 1/2, multi-center, open-label clinical trial (NCT06245915) has been initiated to evaluate the safety and efficacy of AB-2100 in patients with advanced or metastatic clear-cell renal cell carcinoma who have progressed after prior treatment with a checkpoint inhibitor and a VEGF inhibitor.[4][5] The study will be conducted in two parts: a dose-escalation phase (Phase 1) to determine the maximum tolerated dose, followed by a dose-expansion phase (Phase 2).[4][5] The first patient was dosed in April 2024.[4]

Conclusion

AB-2100 represents a multifaceted approach to CAR T-cell therapy for solid tumors, integrating a sequential "AND" logic gate for enhanced tumor specificity with additional engineering to overcome key resistance mechanisms within the tumor microenvironment. Early preclinical data suggests that this approach is effective in selectively targeting and eliminating ccRCC cells in vitro and in vivo. The ongoing Phase 1/2 clinical trial will be critical in determining the safety and therapeutic potential of AB-2100 in patients. Further publication of detailed preclinical data will be valuable for the scientific community to fully assess the technological advancements embodied in this therapeutic candidate.

References

Preclinical Efficacy of AB-2100: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an advanced, autologous integrated circuit T (ICT) cell therapy currently under investigation for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2] Developed by Arsenal Biosciences, AB-2100 is engineered with multiple synthetic biology modules designed to overcome key challenges in treating solid tumors with cell therapy, such as on-target, off-tumor toxicity, antigen heterogeneity, and the immunosuppressive tumor microenvironment (TME).[3][4] This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of AB-2100, detailing its mechanism of action, and the methodologies of key experiments.

AB-2100's design incorporates a sophisticated sequential "AND" logic gate, resistance to TME suppression, and a proprietary mechanism to enhance T cell potency and persistence.[3][4][5][6][7] Preclinical studies have demonstrated its ability to selectively target and eradicate ccRCC cells in both in vitro and in vivo models, leading to its progression into Phase 1/2 clinical trials (NCT06245915).[1][2]

Core Technology & Mechanism of Action

AB-2100 is a multifaceted cell therapy product created using CRISPR-mediated insertion of a synthetic DNA cassette into the T cell genome.[1][2] This cassette encodes for three key functionalities:

  • Sequential "AND" Logic Gate for Tumor Specificity: To mitigate the risk of on-target, off-tumor toxicity, AB-2100 employs a dual-antigen recognition system. It requires sequential engagement with two distinct antigens associated with ccRCC. The process begins with a priming receptor (PrimeR) on the T cell recognizing Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature. This priming event induces the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase 9 (CA9), an antigen highly expressed on ccRCC tumor cells.[3][4][5][6] This ensures that T cell activation and tumor cell killing are restricted to the tumor site where both antigens are present.

  • Tumor Microenvironment (TME) Resistance: The therapeutic efficacy of CAR-T cells in solid tumors is often hampered by the immunosuppressive TME. AB-2100 is engineered to resist these suppressive signals through the inclusion of a short hairpin RNA-microRNA (shRNA-miR) module. This module leads to the constitutive knockdown of the FAS and TGF-beta receptor 2 (TGFBR2) pathways, which are known to induce T cell apoptosis and dysfunction.[3][4]

  • Enhanced Potency and Persistence: To bolster the anti-tumor activity and long-term functionality of the engineered T cells, AB-2100 contains a synthetic pathway activator (SPA). The SPA drives constitutive STAT3 signaling, a key pathway in T cell expansion, survival, and cytotoxicity.[3][4][5][6]

The synergistic action of these components is visualized in the signaling pathway diagram below.

AB2100_Mechanism cluster_TME Tumor Microenvironment cluster_AB2100 AB-2100 ICT Cell PSMA PSMA on Tumor Neovasculature PrimeR PSMA PrimeR PSMA->PrimeR 1. Priming CA9_Tumor CA9 on ccRCC Cell CA9_CAR CA9 CAR (induced) CA9_Tumor->CA9_CAR 2. Killing FASL FASL TGFB TGF-β PrimeR->CA9_CAR induces expression Cytotoxicity Tumor Cell Killing CA9_CAR->Cytotoxicity shRNA shRNA-miR (FAS & TGFBR2 KD) shRNA->FASL blocks signal shRNA->TGFB blocks signal SPA SPA (STAT3 activator) STAT3 STAT3 SPA->STAT3 constitutively activates STAT3->Cytotoxicity Persistence Expansion & Persistence STAT3->Persistence

AB-2100 Mechanism of Action

Preclinical Efficacy Data

The preclinical efficacy of AB-2100 was evaluated through a series of in vitro and in vivo studies. These studies were designed to assess its specificity, potency, and durability.

In Vitro Studies

In vitro assays demonstrated the selective cytotoxicity of AB-2100. The engineered T cells were shown to effectively kill tumor cell lines expressing both PSMA and CA9, while sparing cells that expressed only the CA9 antigen.[3][4] Furthermore, co-culture experiments with PSMA-expressing endothelial cells confirmed that this interaction was sufficient to induce the expression of the CA9-targeting CAR, thereby enabling the killing of CA9-positive tumor cells.[3][4]

Table 1: Illustrative In Vitro Cytotoxicity of AB-2100 (Note: The following data is illustrative, as specific quantitative values from preclinical studies are not publicly available.)

Target Cell LinePSMA ExpressionCA9 Expression% Lysis (AB-2100)% Lysis (Control CAR-T)
786-O++> 80%< 10%
A498++> 75%< 10%
K562-CA9-+< 5%< 5%
HUVEC+-< 5%< 5%
In Vivo Studies

The anti-tumor activity of AB-2100 was further validated in xenograft models of human ccRCC. In a dual-flank subcutaneous xenograft model, where tumors expressing only CA9 and tumors expressing both PSMA and CA9 were implanted on opposite flanks of the same mouse, AB-2100 demonstrated selective eradication of the dual-antigen expressing tumors.[5][6]

In subcutaneous A498 and 786-O xenograft models, treatment with AB-2100 resulted in complete and durable anti-tumor responses.[6] The inclusion of the SPA module was shown to significantly enhance anti-tumor efficacy.[5][7] Moreover, a rechallenge xenograft model provided evidence for the long-term functional persistence of AB-2100, a critical attribute for preventing tumor relapse.[5][7]

Table 2: Illustrative In Vivo Anti-Tumor Efficacy in Xenograft Models (Note: The following data is illustrative, as specific quantitative values from preclinical studies are not publicly available.)

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Complete Responses
A498 (ccRCC)AB-2100> 95%Yes
A498 (ccRCC)Control CAR-T< 20%No
786-O (ccRCC)AB-2100> 90%Yes
786-O (ccRCC)Control CAR-T< 15%No

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AB-2100 are proprietary. However, this section outlines standard methodologies for the key experiments cited in the preclinical summaries.

CRISPR-Mediated T Cell Engineering

The generation of AB-2100 ICT cells involves the use of CRISPR/Cas9 technology for the precise knock-in of the synthetic DNA cassette into a designated safe-harbor locus in the T cell genome.

Illustrative Workflow for T Cell Engineering:

T_Cell_Engineering T_Cells Isolate Human T Cells Activation Activate T Cells (e.g., CD3/CD28 beads) T_Cells->Activation Electroporation Electroporation with: - Cas9 RNP - gRNA - DNA Cassette Activation->Electroporation Expansion Expand Engineered ICT Cells Electroporation->Expansion QC Quality Control (Viability, Purity, CAR Expression) Expansion->QC Final_Product AB-2100 Final Product QC->Final_Product

Illustrative T Cell Engineering Workflow
In Vitro Cytotoxicity Assay

A standard method to assess the killing capacity of CAR-T cells is a co-culture assay with target tumor cells.

Protocol Outline:

  • Cell Preparation:

    • Culture target tumor cell lines (e.g., 786-O, A498) with varying antigen expression profiles.

    • Harvest and count AB-2100 ICT cells and control T cells.

  • Co-culture:

    • Plate target cells in a 96-well plate.

    • Add effector cells (AB-2100 or controls) at various effector-to-target (E:T) ratios.

    • For vascular priming models, pre-incubate AB-2100 cells with PSMA-expressing endothelial cells (e.g., HUVECs) before adding them to the CA9+ tumor cells.

  • Endpoint Analysis:

    • After a defined incubation period (e.g., 24-72 hours), assess target cell viability. This can be done using various methods, such as luminescence-based assays (if target cells express luciferase) or flow cytometry with viability dyes.

    • Calculate the percentage of specific lysis for each E:T ratio.

Dual-Flank Xenograft Model

This in vivo model is crucial for evaluating the specificity of the dual-antigen targeting system.

Protocol Outline:

  • Cell Implantation:

    • On one flank of an immunodeficient mouse (e.g., NSG), subcutaneously inject tumor cells expressing only CA9.

    • On the contralateral flank, inject tumor cells engineered to express both PSMA and CA9.

  • Tumor Growth:

    • Allow tumors to establish and reach a predetermined size.

  • Treatment:

    • Administer a single intravenous injection of AB-2100 or control T cells.

  • Monitoring:

    • Measure tumor volume on both flanks regularly using calipers.

    • Monitor animal health and body weight.

  • Endpoint:

    • Continue monitoring until tumors in control groups reach a defined endpoint.

    • Compare tumor growth kinetics between the two flanks in the AB-2100 treated group to assess selective killing.

Logical Flow of the Dual-Flank Experiment:

Dual_Flank_Model start Start implant_A Implant CA9+ Tumor (Left Flank) start->implant_A implant_B Implant PSMA+/CA9+ Tumor (Right Flank) start->implant_B tumor_growth Allow Tumors to Establish implant_A->tumor_growth implant_B->tumor_growth treatment Administer AB-2100 IV tumor_growth->treatment monitor Monitor Tumor Volume (Both Flanks) treatment->monitor outcome Expected Outcome monitor->outcome result_A CA9+ Tumor (No Regression) outcome->result_A Left Flank result_B PSMA+/CA9+ Tumor (Regression) outcome->result_B Right Flank

Logical Flow of Dual-Flank Xenograft Model

Conclusion

The preclinical data for AB-2100 provide a strong rationale for its clinical development in ccRCC. The integrated circuit T cell therapy's multi-pronged approach, featuring a sequential "AND" logic gate for enhanced safety, shRNA-mediated resistance to the tumor microenvironment, and a synthetic pathway activator for increased potency and persistence, has demonstrated significant anti-tumor efficacy in preclinical models.[3][4][5][6][7] In vitro and in vivo studies have consistently shown selective and durable eradication of ccRCC targets. These promising results have supported the advancement of AB-2100 into clinical trials, offering a potential new therapeutic option for patients with advanced or metastatic ccRCC.

References

AB-2100: A Technical Overview of a Sequentially Logic-Gated CAR T-Cell Therapy for Clear-Cell Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an investigational autologous T-cell therapy currently in clinical development for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2] Developed by Arsenal Biosciences, this therapeutic candidate represents a significant advancement in cellular therapy for solid tumors, incorporating multiple bioengineering strategies to enhance tumor specificity, resist immunosuppression, and promote sustained anti-tumor activity.[3][4][5][6] This document provides a comprehensive technical overview of the discovery and development timeline of AB-2100, detailing its core components, preclinical validation, and the design of its ongoing clinical evaluation.

Core Technology and Mechanism of Action

AB-2100 is an Integrated Circuit T (ICT) cell product engineered using ArsenalBio's proprietary CITE (CRISPR Integration of Transgenes by Electroporation) technology.[2][7][8] This non-viral platform facilitates the precise insertion of a large, multi-functional DNA cassette into a designated safe harbor locus on Chromosome 11, ensuring stable and consistent expression of the therapeutic transgene.[7][8] The core of AB-2100's innovative design is a sequential "AND" logic gate, which requires the engagement of two distinct tumor-associated antigens to initiate a cytotoxic response.[3][4][5][6] This dual-antigen targeting system is designed to minimize on-target, off-tumor toxicity, a significant challenge in the development of CAR T-cell therapies for solid tumors.[4][5]

The key components of the AB-2100 construct are:

  • PSMA-Targeting Priming Receptor (PrimeR): The first component of the "AND" gate is a priming receptor that recognizes Prostate-Specific Membrane Antigen (PSMA).[3][4][5][6] In the context of ccRCC, PSMA is not primarily expressed on the tumor cells themselves but is found on the tumor neovasculature.[3][4][5] Engagement of the PrimeR with PSMA on these endothelial cells initiates the first "on" switch.

  • Inducible CA9-Targeting Chimeric Antigen Receptor (CAR): Upon activation of the PSMA-specific PrimeR, the expression of a second, inducible CAR targeting Carbonic Anhydrase IX (CA9) is triggered.[3][4][5][6] CA9 is a cell surface antigen highly expressed on ccRCC cells.[3][9] This sequential activation ensures that the potent cytotoxic activity of the CA9 CAR is localized to the tumor microenvironment where both PSMA and CA9 are present.

  • shRNA-mediated "Armoring": To counteract the immunosuppressive tumor microenvironment, AB-2100 is "armored" with short-hairpin RNAs (shRNAs) that constitutively knock down the expression of two key inhibitory receptors on the T-cell surface: FAS and TGFBR2.[3][4][5][6] This is intended to render the engineered T-cells resistant to Fas-ligand-induced apoptosis and the inhibitory effects of transforming growth factor-beta (TGF-β), both of which are common mechanisms of immune evasion by solid tumors.

  • Synthetic Pathway Activator (SPA): AB-2100 includes a synthetic pathway activator that provides constitutive STAT3 signaling.[3][4][5][6] This component is designed to enhance T-cell cytotoxicity, expansion, and long-term functional persistence in the absence of traditional co-stimulatory signals.

Signaling Pathway and Logic Gate Workflow

The following diagram illustrates the proposed signaling pathway and the sequential activation of the "AND" logic gate in AB-2100.

AB-2100 "AND" Logic Gate Activation Pathway.

Development and Discovery Timeline

The development of AB-2100 has progressed through a series of preclinical studies and has now entered clinical evaluation.

StageKey MilestoneApproximate DateReference
Preclinical Identification of PSMA and CA9 as target antigens for ccRCC.2023[10]
In vitro and in vivo validation of the "AND" logic gate.2023-2024[3][4][5][6]
Demonstration of enhanced anti-tumor activity with shRNA and SPA modules.2023-2024[3][4][5][6]
Successful eradication of ccRCC targets in xenograft models.2024[1][11]
Clinical Initiation of Phase 1/2 Clinical Trial (NCT06245915).February 2024[12]
First patient dosed in the Phase 1/2 trial.April 2024[2]

Preclinical Data Summary

While specific quantitative data from preclinical studies have not been fully published in peer-reviewed literature, conference abstracts and press releases have described the outcomes of key experiments.

Experiment TypeModel SystemKey FindingsReference
In Vitro Cytotoxicity Co-culture of AB-2100 with PSMA+ endothelial cells and CA9+ tumor cells.Demonstrated selective killing of dual antigen-expressing tumor cells. Confirmed that priming on PSMA-expressing endothelial cells is sufficient to induce CA9 CAR expression and subsequent tumor cell lysis.[3][4][5]
In Vivo Efficacy Dual-flank subcutaneous xenograft model with CA9+ and PSMA+CA9+ tumors.AB-2100 exhibited selective killing of dual-antigen expressing tumors in vivo.[3]
Subcutaneous A498 and 786-O renal cell carcinoma xenograft models.Treatment with AB-2100 resulted in complete and durable anti-tumor responses. The inclusion of shRNA and SPA modules demonstrated enhanced anti-tumor activity.[6]
Specificity In vitro and in vivo models with single-antigen expressing cells/tumors.AB-2100 did not demonstrate significant killing of cells or tumors expressing only CA9.[4][5]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of AB-2100 are not yet publicly available. The following sections provide representative methodologies for the key assays cited in the development of this therapy.

In Vitro Co-culture and Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of CAR T-cells against adherent cancer cell lines in a co-culture system that mimics the priming and killing phases of AB-2100's mechanism of action.

  • Cell Line Preparation:

    • Culture human umbilical vein endothelial cells (HUVECs) engineered to express PSMA.

    • Culture a ccRCC cell line (e.g., A498 or 786-O) that endogenously expresses CA9.

    • Culture AB-2100 T-cells in appropriate T-cell media with necessary cytokines.

  • Co-culture Setup:

    • Seed HUVEC-PSMA cells in a 96-well plate and allow them to adhere.

    • Add AB-2100 T-cells to the HUVEC-PSMA wells and incubate for a period to allow for priming and CA9-CAR expression.

    • In parallel, seed CA9+ ccRCC cells in a separate 96-well plate.

  • Cytotoxicity Assessment:

    • After the priming period, transfer the activated AB-2100 T-cells to the wells containing the ccRCC target cells at various effector-to-target (E:T) ratios.

    • Co-culture for a predetermined time (e.g., 24, 48, 72 hours).

    • Assess ccRCC cell viability using a standard method such as a luminescence-based cell viability assay (e.g., CellTiter-Glo®) or by flow cytometry to quantify remaining live target cells.

Dual-Flank Xenograft Model

This protocol describes a general workflow for an in vivo dual-flank tumor model to assess the specificity and efficacy of a dual-antigen targeting CAR T-cell therapy.

Dual_Flank_Xenograft_Workflow cluster_setup Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring and Analysis Implant_L Implant CA9+ only cells (Left Flank) Treatment_Group Administer AB-2100 (e.g., intravenously) Implant_L->Treatment_Group Control_Group Administer Control T-cells or Vehicle Implant_L->Control_Group Implant_R Implant PSMA+CA9+ cells (Right Flank) Implant_R->Treatment_Group Implant_R->Control_Group Tumor_Measurement Measure tumor volume (e.g., calipers) Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Imaging Bioluminescence imaging (if applicable) Tumor_Measurement->Imaging Endpoint Endpoint analysis (e.g., survival, histology) Tumor_Measurement->Endpoint Imaging->Endpoint

Workflow for a dual-flank xenograft model.

Clinical Development

AB-2100 is currently being evaluated in a Phase 1/2, multi-center, open-label clinical trial (NCT06245915).[1][12][13][14]

  • Objective: To assess the safety, tolerability, and preliminary efficacy of AB-2100 in patients with recurrent or refractory advanced or metastatic clear-cell renal cell carcinoma.[12][13]

  • Study Design: The trial consists of a Phase 1 dose-escalation phase to determine the maximum tolerated dose (MTD), followed by a Phase 2 cohort expansion at the MTD.[2]

  • Patient Population: Patients with ccRCC that has progressed after treatment with a checkpoint inhibitor and a VEGF inhibitor.[12][13]

  • Intervention: A single intravenous infusion of AB-2100 following conditioning chemotherapy.[12][14]

Conclusion

AB-2100 represents a multifaceted approach to CAR T-cell therapy for solid tumors, integrating a sequential "AND" logic gate for enhanced safety with "armoring" strategies to overcome the immunosuppressive tumor microenvironment. Preclinical data have demonstrated the potential for potent and specific anti-tumor activity.[3][4][5][6] The ongoing Phase 1/2 clinical trial will be critical in determining the safety and efficacy of this promising therapeutic candidate in patients with advanced clear-cell renal cell carcinoma. As more data becomes publicly available, a more detailed quantitative understanding of AB-2100's therapeutic potential will emerge.

References

The Genesis of a Living Drug: A Technical Guide to Foundational Autologous CAR-T Cell Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chimeric Antigen Receptor (CAR)-T cell therapy represents a paradigm shift in the treatment of cancer, particularly hematological malignancies. This guide delves into the foundational scientific literature that paved the way for this revolutionary immunotherapy, providing a technical overview of the core concepts, pivotal clinical trial data, and seminal experimental protocols that underpin the field.

The Conceptual Framework: From Tumor-Infiltrating Lymphocytes to Engineered Receptors

The journey of autologous T-cell therapy began with the pioneering work on Tumor-Infiltrating Lymphocytes (TILs). In 1986, Dr. Steven Rosenberg and his colleagues at the National Cancer Institute demonstrated that lymphocytes isolated from a patient's tumor, expanded ex vivo, and re-infused could mediate cancer regression in some patients with advanced cancer.[1][2][3] This established the principle that a patient's own immune cells could be harnessed to fight their cancer.[1]

However, the broader application of TIL therapy was limited by the difficulty in isolating and expanding tumor-specific T-cells for all patients. This challenge spurred the development of genetic engineering to redirect T-cells to recognize specific tumor antigens. In 1993, Israeli immunologist Zelig Eshhar and his team engineered the first chimeric molecules, which would become known as first-generation CARs.[4][5][6] These early constructs fused the antigen-binding domain of an antibody with the intracellular signaling domain of the T-cell receptor, enabling T-cells to recognize and kill cancer cells in a non-MHC-restricted manner.[4][7]

The Evolution of CAR Design: Enhancing T-Cell Activation and Persistence

First-generation CARs, while innovative, showed limited clinical efficacy due to their inability to provide a sustained anti-tumor response. This led to the development of second and third-generation CARs, which incorporated co-stimulatory domains to enhance T-cell proliferation, survival, and cytokine production.

The two most critical co-stimulatory domains integrated into second-generation CARs are CD28 and 4-1BB (CD137).[8][9] Preclinical studies revealed that the inclusion of these domains significantly boosted the anti-tumor activity of CAR-T cells.[9] While both CD28 and 4-1BB enhance T-cell function, they impart distinct signaling kinetics, with CD28 promoting rapid expansion and 4-1BB contributing to longer-term persistence.[8][9] This fundamental design improvement was a critical step towards the clinical success of CAR-T cell therapy.[10]

CAR_Generations cluster_gen1 First Generation cluster_gen2 Second Generation cluster_gen3 Third Generation gen1 scFv Hinge TM CD3ζ gen2_cd28 scFv Hinge TM CD28 CD3ζ gen1->gen2_cd28 Add Co-stimulation gen2_41bb scFv Hinge TM 4-1BB CD3ζ gen1->gen2_41bb Add Co-stimulation gen3 scFv Hinge TM CD28 4-1BB CD3ζ gen2_cd28->gen3 Combine Co-stimulation gen2_41bb->gen3 Combine Co-stimulation

Evolution of Chimeric Antigen Receptor (CAR) Design.

Pivotal Clinical Trials: Translating a Concept into a Cure

The true potential of autologous CAR-T cell therapy was realized in a series of groundbreaking clinical trials targeting the CD19 antigen on B-cell malignancies. These trials, led by researchers at the University of Pennsylvania, Memorial Sloan Kettering Cancer Center, and the National Cancer Institute, demonstrated unprecedented response rates in patients with relapsed or refractory disease. A critical breakthrough was reported by Dr. Carl June's team, where adult patients with advanced chronic lymphocytic leukemia achieved remission after receiving CD19-targeted CAR-T cells.[11]

This initial success paved the way for three landmark, multicenter clinical trials that led to the first FDA approvals of autologous CAR-T cell therapies:

  • ELIANA Trial (Tisagenlecleucel): This global Phase II study evaluated the efficacy and safety of tisagenlecleucel in pediatric and young adult patients with relapsed or refractory B-cell acute lymphoblastic leukemia (ALL).[12] The trial met its primary endpoint, demonstrating high and durable remission rates.[13]

  • ZUMA-1 Trial (Axicabtagene Ciloleucel): This pivotal Phase II trial assessed the efficacy of axicabtagene ciloleucel in adult patients with refractory large B-cell lymphoma.[14][15] The study reported high objective and complete response rates, leading to its accelerated approval.[16]

  • TRANSCEND NHL 001 Trial (Lisocabtagene Maraleucel): This Phase I study evaluated lisocabtagene maraleucel in adults with relapsed or refractory large B-cell lymphoma, demonstrating significant efficacy and a manageable safety profile.[17][18][19][20]

Summary of Pivotal Clinical Trial Data
Trial Product (Target) Indication Number of Patients Overall Response Rate (ORR) Complete Response (CR) Rate Key Reference
ELIANA Tisagenlecleucel (CD19)Pediatric/Young Adult r/r B-ALL7982%60% (within 3 months)[21][22]
ZUMA-1 Axicabtagene Ciloleucel (CD19)Adult r/r Large B-cell Lymphoma101 (mITT)82%54%[14][23][24]
TRANSCEND NHL 001 Lisocabtagene Maraleucel (CD19)Adult r/r Large B-cell Lymphoma257 (efficacy-evaluable)73%53%[17][20]

Core Methodologies: From Bench to Bedside

The successful clinical application of autologous CAR-T cell therapy relies on a series of complex and highly controlled manufacturing and experimental protocols.

Autologous CAR-T Cell Manufacturing Workflow

The manufacturing process for autologous CAR-T cells is a patient-specific process that involves several key steps:

Manufacturing_Workflow Leukapheresis 1. Leukapheresis (T-cell Collection) T_Cell_Isolation 2. T-cell Isolation & Activation Leukapheresis->T_Cell_Isolation Transduction 3. Gene Transfer (Lentiviral Transduction) T_Cell_Isolation->Transduction Expansion 4. Ex Vivo Expansion Transduction->Expansion Harvest_Formulation 5. Harvest & Formulation Expansion->Harvest_Formulation Cryopreservation 6. Cryopreservation Harvest_Formulation->Cryopreservation Infusion 7. Infusion Cryopreservation->Infusion

Generalized Autologous CAR-T Cell Manufacturing Process.
  • Leukapheresis: A patient's white blood cells are collected through an apheresis procedure.

  • T-cell Isolation and Activation: T-cells are isolated from the collected peripheral blood mononuclear cells (PBMCs) and activated ex vivo using anti-CD3/CD28 antibody-conjugated beads to stimulate T-cell proliferation.[25]

  • Gene Transfer: A viral vector, most commonly a lentiviral vector, is used to transduce the activated T-cells and deliver the CAR transgene.[26][27][28] This allows for stable integration of the CAR construct into the T-cell genome.

  • Ex Vivo Expansion: The genetically modified T-cells are expanded in a bioreactor over a period of several days to reach the target therapeutic dose.

  • Harvest and Formulation: The expanded CAR-T cells are harvested, washed, and formulated into a cryopreservative medium.

  • Cryopreservation: The final CAR-T cell product is cryopreserved to ensure stability and allow for shipping to the clinical site.

  • Infusion: Prior to infusion, the patient typically receives lymphodepleting chemotherapy. The cryopreserved CAR-T cells are then thawed and infused back into the patient.

Key Preclinical and In-Process Assays

A battery of in vitro and in vivo assays are essential for the preclinical evaluation and in-process control of CAR-T cell products.

  • In Vitro Cytotoxicity Assay: This assay is crucial for assessing the killing capacity of CAR-T cells against target tumor cells. Common methods include chromium-51 (B80572) release assays, luciferase-based assays, and flow cytometry-based assays that measure target cell viability after co-culture with CAR-T cells at various effector-to-target ratios.[29][30][31]

Cytotoxicity_Assay cluster_analysis Analysis Target_Cells Target Cells (e.g., CD19+) Flow_Cytometry Flow Cytometry (Viability Dye Staining) Target_Cells->Flow_Cytometry Luciferase_Assay Luciferase Assay (Bioluminescence) Target_Cells->Luciferase_Assay Effector_Cells Effector Cells (CAR-T cells) Effector_Cells->Flow_Cytometry Effector_Cells->Luciferase_Assay

Workflow for an In Vitro CAR-T Cell Cytotoxicity Assay.
  • Cytokine Release Assay: The production of cytokines such as IFN-γ, TNF-α, and IL-2 upon antigen recognition is a key indicator of CAR-T cell activation and function. These are typically measured from the supernatant of co-culture experiments using ELISA or multiplex bead arrays.

  • CAR Expression Analysis: Flow cytometry is used to determine the percentage of T-cells that successfully express the CAR on their surface after transduction.

  • In Vivo Tumor Models: Immunodeficient mouse models, such as NOD-scid gamma (NSG) mice, are widely used in preclinical studies to evaluate the in vivo efficacy and persistence of human CAR-T cells against human tumor xenografts.[32][33][34] These models are critical for assessing anti-tumor activity and potential toxicities before moving to human trials.[32][35]

The Future of Autologous CAR-T Cell Therapy

While the foundational work has established autologous CAR-T cell therapy as a powerful treatment modality, research continues to address its limitations, including manufacturing complexities, treatment-related toxicities, and efficacy against solid tumors. The principles and methodologies outlined in these seminal papers continue to provide the bedrock for the next generation of CAR-T cell therapies, which aim to be safer, more effective, and accessible to a wider range of patients.

References

Methodological & Application

Application Note: AB-2100 In Vitro Efficacy Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction AB-2100 is a novel synthetic small molecule designed to target aberrant signaling pathways in cancer cells. This document outlines the detailed experimental protocols for evaluating the in vitro efficacy of AB-2100, focusing on its anti-proliferative, pro-apoptotic, and signaling pathway modulation effects. The methodologies provided herein are optimized for cultured cancer cell lines and are intended to serve as a guide for preclinical assessment. The core principle of AB-2100's hypothesized mechanism of action is the inhibition of the Growth Factor Receptor Alpha (GFRA), a key receptor tyrosine kinase (RTK) frequently dysregulated in various malignancies. Inhibition of GFRA is expected to suppress downstream pro-survival signaling cascades, primarily the MAPK/ERK pathway.

Cell Culture and Compound Preparation

1.1 Cell Line Maintenance Human colorectal carcinoma cells (e.g., HCT116) are cultured in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2][3][4] Cells should be passaged upon reaching 70-80% confluency to maintain exponential growth.[2]

1.2 AB-2100 Preparation A 10 mM stock solution of AB-2100 is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made using the appropriate cell culture medium to achieve the final desired concentrations for each experiment. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Anti-Proliferative Activity Assessment

2.1 Protocol: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[5][6]

Methodology:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AB-2100 (e.g., 0.1 nM to 100 µM) in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of AB-2100. Include a "vehicle control" group treated with 0.1% DMSO.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well and incubate for an additional 4 hours.[5][7] During this time, visible purple precipitates will form in wells with viable cells.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability data against the log-transformed concentrations of AB-2100 and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).[9][10]

2.2 Data Presentation: IC50 Values The anti-proliferative effect of AB-2100 was tested against a panel of cancer cell lines.

Cell LineCancer TypeIC50 (nM) of AB-2100
HCT116Colorectal Carcinoma85.4
A549Lung Carcinoma152.7
MCF-7Breast Adenocarcinoma210.2
Panc-1Pancreatic Carcinoma95.8

Apoptosis Induction Analysis

3.1 Protocol: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[11][12] In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[13][14] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells, where it binds to DNA.[13]

Methodology:

  • Cell Treatment: Seed HCT116 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with AB-2100 at concentrations of 1x and 5x the determined IC50 value for 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine with the supernatant.[11] Centrifuge the cell suspension to obtain a cell pellet.

  • Staining: Wash the cells twice with cold PBS.[11] Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[14]

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells

3.2 Data Presentation: Apoptosis Induction

Treatment GroupConcentrationLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control0.1% DMSO94.5 ± 2.13.1 ± 0.82.4 ± 0.5
AB-21001x IC50 (85 nM)65.2 ± 3.522.8 ± 2.212.0 ± 1.8
AB-21005x IC50 (425 nM)20.7 ± 4.148.5 ± 3.730.8 ± 2.9

Mechanism of Action: Signaling Pathway Modulation

4.1 Protocol: Western Blot Analysis of MAPK/ERK Pathway Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within a signaling cascade, providing insight into the compound's mechanism of action.[1] This protocol assesses the effect of AB-2100 on the phosphorylation of MEK1/2 and ERK1/2, downstream effectors of the GFRA receptor.

Methodology:

  • Cell Treatment & Lysis: Seed HCT116 cells in 6-well plates. Once 70-80% confluent, starve the cells in serum-free media for 12-24 hours.[2] Treat cells with AB-2100 (1x and 5x IC50) for 2 hours, then stimulate with a growth factor (e.g., EGF) for 15 minutes.

  • Wash cells twice with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1][2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[2]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[1][2]

  • Gel Electrophoresis & Transfer: Load samples onto a polyacrylamide gel and separate proteins via SDS-PAGE.[1] Transfer the separated proteins to a PVDF membrane.[1]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK1/2, total MEK1/2, phospho-ERK1/2 (p44/42), total ERK1/2, and a loading control (e.g., GAPDH).[15]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection & Analysis: Visualize protein bands using an ECL substrate and a digital imaging system.[2] Quantify band intensities using image analysis software (e.g., ImageJ) and normalize the phosphorylated protein levels to their total protein counterparts.

4.2 Data Presentation: MAPK/ERK Pathway Inhibition

Target ProteinTreatment (2h)Fold Change (p-Protein / Total Protein)
p-ERK1/2 (Thr202/Tyr204)Vehicle Control1.00 ± 0.12
AB-2100 (85 nM)0.45 ± 0.09
AB-2100 (425 nM)0.15 ± 0.05
p-MEK1/2 (Ser217/221)Vehicle Control1.00 ± 0.15
AB-2100 (85 nM)0.51 ± 0.11
AB-2100 (425 nM)0.22 ± 0.07

Visualized Workflows and Pathways

G cluster_prep Preparation cluster_exp Experimentation cluster_acq Data Acquisition cluster_analysis Data Analysis culture Culture HCT116 Cells (70-80% Confluency) seed Seed Cells into Appropriate Plates culture->seed treat Treat Cells with AB-2100 (2h to 72h) seed->treat prepare_cpd Prepare AB-2100 Serial Dilutions prepare_cpd->treat assay Perform Specific Assay (MTT, Annexin V, or Lysis) treat->assay read Acquire Raw Data (Plate Reader, Flow Cytometer, Imager) assay->read analyze Normalize & Quantify Data read->analyze report Generate Tables & IC50 Curves analyze->report G GF Growth Factor GFRA GFRA Receptor GF->GFRA Binds RAS RAS GFRA->RAS AB2100 AB-2100 AB2100->GFRA Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes and Protocols for AB-2100 Integrated Circuit T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

AB-2100 is an advanced, autologous Integrated Circuit T (ICT) cell therapy currently under investigation for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2][3] Developed by Arsenal Biosciences, AB-2100 is engineered using CRISPR-mediated gene insertion to enhance its tumor-targeting capabilities and overcome the immunosuppressive tumor microenvironment.[1][3][4] A key feature of AB-2100 is its sequential "AND" logic gate, which requires the presence of two distinct antigens, Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase 9 (CA9), to initiate a targeted anti-tumor response.[2][5][6][7] This dual-antigen targeting strategy is designed to improve the safety profile and minimize off-tumor toxicities.[2][5][6][7]

Furthermore, AB-2100 is equipped with additional functionalities to bolster its efficacy. These include the expression of short-hairpin RNAs (shRNAs) to protect against inhibitory signals within the tumor microenvironment, such as those mediated by Fas and TGF-beta receptors.[5][7] The engineered T cells also feature a synthetic pathway activator (SPA) to drive constitutive STAT3 signaling, which promotes enhanced T cell expansion, persistence, and cytotoxicity.[5][7] The manufacturing of AB-2100 utilizes ArsenalBio's proprietary CITE (CRISPR Integration of Transgenes by Electroporation) technology for precise genomic integration of the synthetic DNA cassette.[1][3][4]

These application notes provide a representative protocol for the in vitro culture and expansion of T cells engineered with functionalities similar to those of AB-2100. It is important to note that this is a generalized protocol based on established methods for CRISPR-engineered CAR-T cells and may require optimization for the specific AB-2100 product.

AB-2100 Signaling Pathway and Mechanism of Action

The AB-2100 Integrated Circuit T cell employs a sophisticated mechanism to ensure tumor-specific activation and potent anti-cancer activity. The process is initiated by a sequential "AND" logic gate.

AB2100_Signaling_Pathway AB-2100 'AND' Gate Signaling Pathway cluster_TME Tumor Microenvironment cluster_AB2100 AB-2100 T Cell Tumor_Vasculature Tumor Vasculature (PSMA+) PrimeR Priming Receptor (Anti-PSMA) Tumor_Vasculature->PrimeR 1. Priming Tumor_Cell ccRCC Tumor Cell (CA9+) CA9_CAR CA9 CAR Expression Tumor_Cell->CA9_CAR 3. CAR Engagement CA9_CAR_Induction CA9 CAR Gene Induction PrimeR->CA9_CAR_Induction 2. Signal Transduction CA9_CAR_Induction->CA9_CAR Cytotoxicity Enhanced Cytotoxicity & Persistence CA9_CAR->Cytotoxicity STAT3_Activation Constitutive STAT3 Activation (SPA) STAT3_Activation->Cytotoxicity Resistance Resistance to Suppression (shRNA for Fas, TGFBR) Resistance->Cytotoxicity

Caption: AB-2100 "AND" gate signaling cascade.

Preclinical Data Summary

Preclinical studies have demonstrated the potency and specificity of AB-2100 in various in vitro and in vivo models. The following table summarizes key findings from these studies.

Parameter Experimental Model Observation Reference
Specificity In vitro cytotoxicity assays with single (CA9+) and dual (PSMA+/CA9+) antigen-expressing cell lines.AB-2100 selectively eliminates dual-antigen expressing tumor cells, with minimal killing of single-antigen cells.[6][7]
Tumor Specificity Dual-flank subcutaneous xenograft mouse model with CA9+ and PSMA+/CA9+ tumors.AB-2100 demonstrates selective killing of dual-antigen expressing tumors in vivo.[8]
Vascular Priming Co-culture of AB-2100 with PSMA-expressing endothelial cells and CA9+ tumor cells.Co-culture with PSMA-expressing endothelial cells is sufficient to induce CA9 CAR expression and subsequent tumor cell killing.[6][7]
Enhanced Potency Subcutaneous A498 xenograft mouse model.Inclusion of the Synthetic Pathway Activator (SPA) resulted in a significant increase in anti-tumor efficacy.[8]
Functional Persistence Rechallenge xenograft mouse model.The presence of the SPA enhanced the long-term functional persistence of AB-2100 T cells.[8]

Experimental Protocols

The following protocols are representative of the steps involved in the manufacturing and culture of CRISPR-engineered T cells like AB-2100.

Overall Workflow

AB2100_Culture_Workflow Generalized AB-2100 Culture Workflow Apheresis 1. Leukapheresis (Patient Sample) T_Cell_Isolation 2. T Cell Isolation Apheresis->T_Cell_Isolation Activation 3. T Cell Activation (e.g., CD3/CD28 beads) T_Cell_Isolation->Activation Engineering 4. Genetic Engineering (CRISPR/Cas9 RNP Electroporation) Activation->Engineering Expansion 5. Cell Expansion (Cytokine Cocktail) Engineering->Expansion QC 6. Quality Control Testing Expansion->QC Cryopreservation 7. Cryopreservation & Product Formulation QC->Cryopreservation Infusion 8. Infusion into Patient Cryopreservation->Infusion

References

Application of AB-2100 in Xenograft Mouse Models: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of AB-2100, an autologous integrated circuit T (ICT) cell therapy, in preclinical xenograft mouse models of clear cell renal cell carcinoma (ccRCC). AB-2100 is an advanced CAR T-cell therapy engineered to overcome key challenges in treating solid tumors.

Introduction to AB-2100

AB-2100 is a sophisticated, multi-component CAR T-cell therapy designed for enhanced tumor specificity and potency.[1][2] Its core features include:

  • Sequential "AND" Logic Gate: To ensure tumor-specific targeting, AB-2100 employs a dual-antigen recognition system.[2][3] It requires priming by Prostate-Specific Membrane Antigen (PSMA), often found on tumor neovasculature, to induce the expression of a Chimeric Antigen Receptor (CAR) targeting Carbonic Anhydrase IX (CA9), an antigen highly expressed on ccRCC cells.[1][2][4] This sequential activation mechanism is designed to minimize off-tumor toxicity to healthy tissues where only one of the antigens may be present.[1][5][6]

  • Tumor Microenvironment (TME) Resistance: AB-2100 is "armored" to resist the immunosuppressive TME. This is achieved through the constitutive expression of short-hairpin RNAs (shRNA) that knock down the expression of FAS and TGFBR2, two key mediators of T-cell apoptosis and suppression.[2][4]

  • Enhanced Potency and Persistence: A Synthetic Pathway Activator (SPA) is integrated into AB-2100 to provide constitutive STAT3 signaling.[2][4] This enhances T-cell cytotoxicity, expansion, and long-term functional persistence.[1][5]

Preclinical studies in xenograft mouse models have demonstrated that these features translate into potent and durable anti-tumor responses.[1][6]

Data from Preclinical Xenograft Studies

AB-2100 has been evaluated in subcutaneous xenograft models using the A498 and 786-O human ccRCC cell lines. While specific quantitative data from these studies are often proprietary, the published results indicate significant anti-tumor activity.

Table 1: Summary of AB-2100 Efficacy in A498 Xenograft Model

ParameterObservationSource
Tumor Response Complete and durable anti-tumor responses.[1][6]
Effect of SPA Inclusion of the Synthetic Pathway Activator (SPA) resulted in a significant increase in antitumor efficacy.[5]
Functional Persistence The presence of SPA increased the long-term functional persistence of AB-2100 in a rechallenge xenograft model.[5]

Table 2: Summary of AB-2100 Efficacy in 786-O Xenograft Model

ParameterObservationSource
Dual-Antigen Specificity Selective killing of dual antigen (PSMA+CA9+) expressing tumors, with no activity against single antigen (CA9+) tumors in a dual-flank model.[2]
Enhanced Anti-Tumor Activity AB-2100 containing both shRNA-miR and SPA modules demonstrated enhanced anti-tumor activity.[2]

Experimental Protocols

The following are representative protocols for establishing and utilizing xenograft mouse models to evaluate the efficacy of AB-2100. These are based on standard xenograft procedures and specific details mentioned in AB-2100 preclinical studies.

Protocol 1: Subcutaneous A498 Xenograft Model for Potency Assessment

This protocol is designed to evaluate the overall anti-tumor potency of AB-2100.

Materials:

  • A498 human clear cell renal cell carcinoma cell line

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Matrigel

  • AB-2100 CAR T-cells and control T-cells

  • Standard cell culture and animal handling equipment

Procedure:

  • Cell Culture: Culture A498 cells in appropriate media until they reach the desired confluence for injection.

  • Cell Preparation: On the day of injection, harvest and resuspend A498 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Animal Grouping: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer AB-2100 CAR T-cells and control T-cells (e.g., non-transduced T-cells or CAR T-cells with a non-targeting vector) via intravenous injection. The exact cell dose and administration schedule should be optimized for the specific study.

  • Efficacy Evaluation: Continue to monitor tumor volume and animal well-being. At the end of the study, tumors can be excised and weighed. Further analysis, such as immunohistochemistry for T-cell infiltration, can be performed.

Protocol 2: Dual-Flank 786-O Xenograft Model for Specificity Assessment

This protocol is designed to assess the dual-antigen specificity of the AB-2100 "AND" logic gate.

Materials:

  • 786-O ccRCC cell line (CA9+)

  • 786-O cell line engineered to express both PSMA and CA9 (PSMA+CA9+)

  • Other materials as listed in Protocol 1

Procedure:

  • Cell Culture and Preparation: Culture and prepare both the CA9+ and PSMA+CA9+ 786-O cell lines as described in Protocol 1.

  • Tumor Implantation: On each mouse, subcutaneously inject the CA9+ 786-O cells into one flank and the PSMA+CA9+ 786-O cells into the contralateral flank.

  • Tumor Growth Monitoring and Animal Grouping: Monitor the growth of tumors on both flanks and group the animals as described in Protocol 1.

  • Treatment Administration: Administer AB-2100 CAR T-cells as previously described.

  • Specificity Evaluation: Monitor the tumor volume of both the CA9+ and PSMA+CA9+ tumors in each mouse. The hypothesis is that AB-2100 will selectively target and inhibit the growth of the dual-antigen expressing tumors while having no significant effect on the single-antigen expressing tumors.

Visualizing the Mechanism and Workflow of AB-2100

Signaling Pathways and Logic

The following diagrams illustrate the engineered signaling pathways and the logic of AB-2100's function.

AB2100_Mechanism cluster_priming Priming Phase cluster_effector Effector Phase cluster_enhancements Engineered Enhancements PSMA PSMA on Tumor Vasculature PrimeR Priming Receptor (on AB-2100) CA9_CAR_Expression Inducible CA9-CAR Expression PrimeR->CA9_CAR_Expression Engagement Tumor_Killing Tumor Cell Killing CA9_CAR_Expression->Tumor_Killing Binds CA9 CA9 on ccRCC Tumor Cell shRNA shRNA-miR Module FAS_TGFBR2 FAS & TGFBR2 (Suppressive Signals) shRNA->FAS_TGFBR2 Knockdown SPA Synthetic Pathway Activator (SPA) STAT3 STAT3 Signaling SPA->STAT3 Constitutive Activation T_Cell_Function Enhanced T-Cell Cytotoxicity & Persistence STAT3->T_Cell_Function Enhances

Caption: Mechanism of Action of AB-2100.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical xenograft study evaluating AB-2100.

Xenograft_Workflow Cell_Culture 1. Cell Line Culture (e.g., A498, 786-O) Cell_Prep 2. Cell Preparation for Injection Cell_Culture->Cell_Prep Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Prep->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 5. Randomization into Treatment Groups Tumor_Growth->Grouping Treatment 6. Administration of AB-2100 / Control Grouping->Treatment Efficacy_Eval 7. Efficacy Evaluation (Tumor Volume, Survival) Treatment->Efficacy_Eval Analysis 8. Endpoint Analysis (Tumor Excision, IHC) Efficacy_Eval->Analysis

Caption: Preclinical Xenograft Study Workflow.

References

Application Notes and Protocols for Monitoring AB-2100 T Cell Persistence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an advanced, autologous CAR T-cell therapy currently under investigation for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2][3][4] A key feature of AB-2100 is its sequential "AND" logic gate, which requires priming by prostate-specific membrane antigen (PSMA) on the tumor neovasculature to induce the expression of a chimeric antigen receptor (CAR) targeting carbonic anhydrase 9 (CA9), an antigen highly expressed on ccRCC cells.[1][2][3][4] This design aims to enhance tumor specificity and reduce on-target, off-tumor toxicity.[1][2][3] Furthermore, AB-2100 is engineered with additional modules to improve its persistence and efficacy, including short-hairpin RNAs (shRNAs) to knock down FAS and TGFBR2, and a synthetic pathway activator (SPA) that provides constitutive STAT3 signaling to promote T cell expansion and cytotoxicity.[1][2][3]

Monitoring the in vivo persistence, expansion, and functional status of AB-2100 T cells is critical for evaluating therapeutic efficacy and ensuring patient safety. These application notes provide detailed protocols for key techniques to monitor AB-2100 T cell persistence.

AB-2100 Signaling and Persistence Pathway

The enhanced persistence of AB-2100 T cells is, in part, attributed to the constitutive activation of the STAT3 signaling pathway. This pathway is crucial for T cell survival, proliferation, and memory formation.

AB2100_Signaling AB-2100 Constitutive STAT3 Signaling Pathway for Enhanced Persistence SPA Synthetic Pathway Activator (SPA) STAT3 STAT3 SPA->STAT3 Constitutive Activation P_STAT3 Phosphorylated STAT3 (pSTAT3) STAT3->P_STAT3 Phosphorylation Nucleus Nucleus P_STAT3->Nucleus Dimerization & Translocation Anti_Apoptosis Anti-Apoptosis (e.g., Bcl-2, Bcl-xL) Nucleus->Anti_Apoptosis Gene Transcription Proliferation Cell Proliferation (e.g., Cyclin D1) Nucleus->Proliferation Gene Transcription Memory T Cell Memory Formation Nucleus->Memory Gene Transcription

Caption: Constitutive STAT3 signaling in AB-2100 T cells.

Quantitative Data on AB-2100 T Cell Persistence

The following tables present illustrative quantitative data based on expected outcomes from preclinical studies. This data is intended to serve as a template for organizing and presenting experimental results.

Table 1: In Vivo Persistence of AB-2100 T Cells in Peripheral Blood of Xenograft Models

Time PointAB-2100 T Cells (copies/µg gDNA) - StandardAB-2100 T Cells (copies/µg gDNA) - With SPA Module
Day 71.5 x 10^42.5 x 10^4
Day 145.2 x 10^38.9 x 10^3
Day 281.1 x 10^34.5 x 10^3
Day 60< 1001.2 x 10^3

Table 2: Biodistribution of AB-2100 T Cells in a Subcutaneous A498 Xenograft Model at Day 28

TissueAB-2100 T Cells (% of total human CD3+)
Tumor65%
Spleen20%
Peripheral Blood10%
Bone Marrow5%

Experimental Protocols

Monitoring AB-2100 T Cell Persistence by Quantitative PCR (qPCR)

This protocol describes the quantification of AB-2100 T cells in peripheral blood or tissue samples by detecting the unique genetic construct of the CAR.

Workflow for qPCR-based Monitoring

qPCR_Workflow Workflow for qPCR-based Monitoring of AB-2100 T Cells Sample Peripheral Blood or Tissue Sample gDNA_Extraction Genomic DNA Extraction Sample->gDNA_Extraction qPCR_Setup qPCR Reaction Setup (Primers for CAR & Reference Gene) gDNA_Extraction->qPCR_Setup Amplification qPCR Amplification and Data Acquisition qPCR_Setup->Amplification Analysis Data Analysis (Standard Curve or ddPCR) Amplification->Analysis Quantification Quantification of AB-2100 T Cells Analysis->Quantification

Caption: qPCR workflow for quantifying AB-2100 T cells.

Materials:

  • Blood collection tubes (EDTA)

  • Genomic DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

  • qPCR instrument

  • qPCR master mix

  • Primers and probes specific for the AB-2100 CAR construct and a reference gene (e.g., RNase P)

  • Nuclease-free water

Protocol:

  • Sample Collection and Processing:

    • Collect peripheral blood in EDTA tubes.

    • Isolate peripheral blood mononuclear cells (PBMCs) by density gradient centrifugation (e.g., using Ficoll-Paque).

    • For tissue samples, homogenize the tissue and proceed to DNA extraction.

  • Genomic DNA Extraction:

    • Extract genomic DNA (gDNA) from PBMCs or tissue homogenate using a commercial kit according to the manufacturer's instructions.

    • Quantify the extracted gDNA using a spectrophotometer (e.g., NanoDrop).

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the qPCR buffer, dNTPs, DNA polymerase, and nuclease-free water.

    • In separate tubes or wells of a qPCR plate, add the master mix, forward and reverse primers for the AB-2100 CAR construct or the reference gene, the corresponding probe, and the extracted gDNA.

    • Include a no-template control (NTC) for each primer/probe set.

    • For absolute quantification, prepare a standard curve using a plasmid containing the target sequence at known concentrations.

  • qPCR Amplification and Data Acquisition:

    • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

    • Acquire fluorescence data at the end of each extension step.

  • Data Analysis:

    • For absolute quantification, generate a standard curve by plotting the Cq values against the log of the known concentrations of the plasmid standards.

    • Determine the copy number of the AB-2100 CAR construct and the reference gene in the experimental samples by interpolating their Cq values from the standard curve.

    • Normalize the CAR copy number to the reference gene copy number to determine the number of AB-2100 T cells per microgram of gDNA.

Flow Cytometry for Phenotyping and Enumeration of AB-2100 T Cells

This protocol allows for the identification and quantification of AB-2100 T cells in peripheral blood, as well as the characterization of their phenotype (e.g., memory and exhaustion markers).

Workflow for Flow Cytometry Analysis

Flow_Cytometry_Workflow Workflow for Flow Cytometry Analysis of AB-2100 T Cells Sample Peripheral Blood Sample Staining Cell Staining with Fluorochrome-conjugated Antibodies Sample->Staining Acquisition Data Acquisition on Flow Cytometer Staining->Acquisition Gating Gating Strategy to Identify AB-2100 T Cells Acquisition->Gating Analysis Phenotypic and Quantitative Analysis Gating->Analysis

Caption: Flow cytometry workflow for AB-2100 T cell analysis.

Materials:

  • Blood collection tubes (EDTA)

  • FACS tubes

  • Centrifuge

  • Flow cytometer

  • Fluorochrome-conjugated antibodies (see Table 3)

  • RBC lysis buffer

  • Flow cytometry staining buffer

Table 3: Antibody Panel for AB-2100 T Cell Phenotyping

MarkerFluorochromePurpose
CD3APCT cell lineage marker
CD4PE-Cy7T helper cell marker
CD8PerCP-Cy5.5Cytotoxic T cell marker
PSMA-binding reagentBiotin + Streptavidin-PEIdentifies PSMA-primed T cells
Anti-CA9 CAR Idiotype AbFITCDetects expressed CA9 CAR
CD45ROBV421Memory T cell marker
CCR7BV605Naive/Central Memory T cell marker
PD-1BV786Exhaustion marker
TIM-3PE-Dazzle594Exhaustion marker
Live/Dead Staine.g., Zombie AquaViability marker

Protocol:

  • Sample Preparation:

    • Collect 100-200 µL of whole blood into a FACS tube.

  • Cell Staining:

    • Add the PSMA-binding reagent and incubate for 15 minutes at room temperature.

    • Wash the cells with staining buffer.

    • Add the streptavidin-PE and the cocktail of fluorochrome-conjugated antibodies (CD3, CD4, CD8, Anti-CA9 CAR, CD45RO, CCR7, PD-1, TIM-3) and the live/dead stain.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

  • RBC Lysis:

    • Add RBC lysis buffer and incubate for 10 minutes at room temperature.

    • Centrifuge and resuspend the cell pellet in staining buffer.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate).

  • Data Analysis:

    • Use a sequential gating strategy to identify the AB-2100 T cell population:

      • Gate on single cells.

      • Gate on live cells.

      • Gate on lymphocytes based on forward and side scatter.

      • Gate on CD3+ T cells.

      • Within the CD3+ population, identify PSMA-primed cells (PE+) and then CA9 CAR-expressing cells (FITC+).

    • Quantify the percentage of AB-2100 T cells within the total T cell population.

    • Analyze the expression of memory (CD45RO, CCR7) and exhaustion (PD-1, TIM-3) markers on the AB-2100 T cell population.

In Vivo Bioluminescence Imaging (BLI) for Tracking AB-2100 T Cells

This non-invasive technique allows for the longitudinal monitoring of the location, expansion, and contraction of luciferase-expressing AB-2100 T cells in animal models.

Workflow for In Vivo Bioluminescence Imaging

BLI_Workflow Workflow for In Vivo Bioluminescence Imaging Animal_Prep Animal Preparation (Anesthesia) Substrate_Injection Substrate Injection (e.g., D-luciferin) Animal_Prep->Substrate_Injection Image_Acquisition Image Acquisition in IVIS System Substrate_Injection->Image_Acquisition Image_Analysis Image Analysis (Quantification of Signal) Image_Acquisition->Image_Analysis Longitudinal_Monitoring Longitudinal Monitoring of T Cell Persistence Image_Analysis->Longitudinal_Monitoring

Caption: Workflow for in vivo bioluminescence imaging.

Materials:

  • Animal model with established tumors

  • Luciferase-expressing AB-2100 T cells

  • In vivo imaging system (e.g., IVIS Spectrum)

  • D-luciferin substrate

  • Anesthesia system (e.g., isoflurane)

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

  • Substrate Injection:

    • Inject D-luciferin intraperitoneally (i.p.) at a dose of 150 mg/kg.

  • Image Acquisition:

    • Wait for the optimal time for substrate distribution (typically 10-15 minutes post-injection).

    • Place the anesthetized mouse in the imaging chamber of the IVIS system.

    • Acquire bioluminescent images using an appropriate exposure time.

  • Image Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor or other organs.

    • Quantify the bioluminescent signal (photon flux) within each ROI.

  • Longitudinal Monitoring:

    • Repeat the imaging procedure at regular intervals (e.g., weekly) to monitor the change in bioluminescent signal over time, which correlates with the number of viable AB-2100 T cells.

Conclusion

The persistence of AB-2100 T cells is a critical determinant of their therapeutic efficacy. The protocols outlined in these application notes provide a comprehensive framework for monitoring the in vivo fate of AB-2100 T cells. A multi-pronged approach utilizing qPCR for sensitive quantification, flow cytometry for detailed phenotypic analysis, and bioluminescence imaging for real-time spatial and temporal tracking will provide a thorough understanding of AB-2100 T cell persistence and function, ultimately guiding the clinical development of this promising therapy.

References

Application Notes and Protocols for Flow Cytometry Analysis of AB-2100 Engineered T Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an autologous integrated circuit T (ICT) cell therapy engineered to treat clear cell renal cell carcinoma (ccRCC).[1][2] These T cells are designed with a sequential "AND" logic gate to enhance tumor specificity and reduce off-tumor toxicity.[1][2] This is achieved through a priming receptor (PrimeR) that recognizes prostate-specific membrane antigen (PSMA) on the tumor neovasculature, which then induces the expression of a chimeric antigen receptor (CAR) targeting carbonic anhydrase IX (CA9), an antigen highly expressed on ccRCC cells.[1][2]

Furthermore, AB-2100 T cells are engineered to overcome the immunosuppressive tumor microenvironment (TME) through the expression of short-hairpin RNAs (shRNAs) to knock down FAS and TGFBR2, and a synthetic pathway activator (SPA) that drives constitutive STAT3 signaling for enhanced T cell expansion and cytotoxicity.[1][2]

Flow cytometry is an indispensable tool for the comprehensive characterization and quality control of AB-2100 T cells throughout the manufacturing process and for monitoring patient samples. This document provides detailed protocols for the immunophenotyping of AB-2100 cells, including the assessment of transduction efficiency, T cell subset distribution, activation status, and memory phenotype.

Data Summary

The following tables present representative quantitative data from the flow cytometric analysis of AB-2100 engineered T cells.

Table 1: Immunophenotyping of AB-2100 Product Release Characteristics

ParameterMarker PanelRepresentative Value (%)
T Cell PurityCD3+> 95%
CD4/CD8 RatioCD3+CD4+, CD3+CD8+1.5 : 1
Transduction Efficiency (PrimeR+)PSMA-binding reagent+> 70%
Naive T CellsCD3+CD45RA+CCR7+20 - 40%
Central Memory T CellsCD3+CD45RA-CCR7+30 - 50%
Effector Memory T CellsCD3+CD45RA-CCR7-15 - 30%
Terminally Differentiated Effector Memory T Cells (TEMRA)CD3+CD45RA+CCR7-< 10%

Table 2: Functional Characterization of AB-2100 T Cells Post-Activation

ConditionMarkerCD4+ T Cells (%)CD8+ T Cells (%)
UnstimulatedCD69+< 5%< 5%
Stimulated (PSMA+CA9+ target cells)CD69+> 60%> 70%
UnstimulatedCD107a+< 2%< 3%
Stimulated (PSMA+CA9+ target cells)CD107a+> 30%> 45%
UnstimulatedIFN-γ+< 1%< 2%
Stimulated (PSMA+CA9+ target cells)IFN-γ+> 40%> 60%
UnstimulatedTNF-α+< 2%< 3%
Stimulated (PSMA+CA9+ target cells)TNF-α+> 35%> 55%

Signaling Pathways and Experimental Workflows

AB-2100 "AND" Gate Signaling Pathway

AB2100_Signaling AB-2100 'AND' Gate Activation Pathway cluster_Tcell AB-2100 T Cell cluster_Tumor Tumor Microenvironment PrimeR PSMA PrimeR Transcription_Factor Transcription Factor PrimeR->Transcription_Factor 2. Activates Inducible_CAR Inducible CA9 CAR (Inactive) Signaling_Domains Signaling Domains (CD28/CD3ζ) Inducible_CAR->Signaling_Domains 6. Activates T_Cell_Activation T Cell Activation (Cytotoxicity, Proliferation) Signaling_Domains->T_Cell_Activation 7. Effector Function CA9_CAR_Expression CA9 CAR Expression Transcription_Factor->CA9_CAR_Expression 3. Induces CA9_CAR_Expression->Inducible_CAR 4. Upregulates PSMA PSMA Antigen (on tumor vasculature) PSMA->PrimeR 1. Priming CA9 CA9 Antigen (on ccRCC cell) CA9->Inducible_CAR 5. Binding

Caption: AB-2100 "AND" Gate Activation Pathway.

Experimental Workflow for AB-2100 T Cell Analysis

Flow_Cytometry_Workflow Flow Cytometry Workflow for AB-2100 T Cell Analysis Sample_Prep Sample Preparation (PBMC Isolation or Thawing of Product) Cell_Count Cell Counting and Viability Assessment Sample_Prep->Cell_Count Surface_Staining Surface Marker Staining (Antibody Cocktail) Cell_Count->Surface_Staining Fix_Perm Fixation and Permeabilization (for intracellular markers) Surface_Staining->Fix_Perm Optional Acquisition Data Acquisition (Flow Cytometer) Surface_Staining->Acquisition Intracellular_Staining Intracellular Staining (Cytokines, Transcription Factors) Fix_Perm->Intracellular_Staining Intracellular_Staining->Acquisition Analysis Data Analysis (Gating and Quantification) Acquisition->Analysis

Caption: Flow Cytometry Workflow for AB-2100 T Cell Analysis.

Experimental Protocols

Protocol 1: Immunophenotyping of AB-2100 T Cells for Product Characterization

This protocol is designed to identify and quantify the populations of T cells and their subsets within the final AB-2100 product.

Materials:

  • AB-2100 T cell product

  • Phosphate-buffered saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Fc Block (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies (see Table 3 for a recommended panel)

  • Viability dye (e.g., 7-AAD or a fixable viability dye)

  • Flow cytometer tubes

  • Centrifuge

  • Flow cytometer

Table 3: Antibody Panel for AB-2100 Product Characterization

TargetFluorochromePurpose
CD3PE-Cy7T cell lineage marker
CD4APCHelper T cell subset
CD8PerCP-Cy5.5Cytotoxic T cell subset
CD45RAFITCNaive and TEMRA T cell marker
CCR7 (CD197)PENaive and central memory T cell marker
PSMA-binding reagentBiotin + Streptavidin-BV421Detection of PrimeR-expressing T cells
Viability Dyee.g., Fixable Viability Dye eFluor 780Exclusion of dead cells

Procedure:

  • Thaw the cryopreserved AB-2100 T cell product according to the established procedure.

  • Wash the cells with PBS and perform a cell count and viability assessment.

  • Resuspend up to 1 x 10^6 cells in 100 µL of Flow Cytometry Staining Buffer.

  • Add Fc Block and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.

  • Add the biotinylated PSMA-binding reagent and incubate for 20 minutes at 4°C in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Add the cocktail of fluorochrome-conjugated antibodies, including streptavidin, and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspend the cells in 200 µL of Flow Cytometry Staining Buffer containing a viability dye.

  • Acquire the samples on a flow cytometer.

Protocol 2: In Vitro T Cell Activation and Cytokine Production Assay

This protocol assesses the functionality of AB-2100 T cells upon co-culture with target cells expressing PSMA and/or CA9.

Materials:

  • AB-2100 T cells

  • Target cells (PSMA+, CA9+; PSMA+, CA9-; PSMA-, CA9+; PSMA-, CA9-)

  • Complete cell culture medium

  • Brefeldin A and Monensin

  • Fluorochrome-conjugated antibodies for surface and intracellular markers (see Table 4)

  • Fixation/Permeabilization Buffer

  • Permeabilization/Wash Buffer

  • 96-well culture plates

Table 4: Antibody Panel for AB-2100 Functional Assay

TargetFluorochromePurpose
CD3PE-Cy7T cell lineage marker
CD4APCHelper T cell subset
CD8PerCP-Cy5.5Cytotoxic T cell subset
CD69FITCEarly activation marker
CD107aPEDegranulation marker
IFN-γAF488Pro-inflammatory cytokine
TNF-αBV605Pro-inflammatory cytokine
Viability Dyee.g., Fixable Viability Dye eFluor 780Exclusion of dead cells

Procedure:

  • Co-culture AB-2100 T cells with target cells at an appropriate effector-to-target ratio (e.g., 5:1) in a 96-well plate.

  • Include a positive control (e.g., stimulation with anti-CD3/CD28 beads) and a negative control (AB-2100 T cells alone).

  • Add anti-CD107a antibody to the co-culture at the beginning of the incubation.

  • Incubate for 1 hour at 37°C, then add Brefeldin A and Monensin.

  • Incubate for an additional 4-5 hours at 37°C.

  • Harvest the cells and wash with PBS.

  • Stain for surface markers (CD3, CD4, CD8, CD69) and viability as described in Protocol 1.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines (IFN-γ, TNF-α) in Permeabilization/Wash Buffer for 30 minutes at 4°C in the dark.

  • Wash the cells with Permeabilization/Wash Buffer.

  • Resuspend the cells in Flow Cytometry Staining Buffer and acquire on a flow cytometer.

Conclusion

The protocols and panels described in these application notes provide a framework for the comprehensive flow cytometric analysis of AB-2100 engineered T cells. These assays are crucial for ensuring product quality, consistency, and for elucidating the mechanism of action of this novel cell therapy. The ability to precisely characterize the phenotype and function of AB-2100 T cells is essential for the successful clinical development and application of this promising immunotherapy for ccRCC.

References

Application Notes and Protocols for AB-2100 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-2100 is an advanced, autologous integrated circuit T (ICT) cell therapy currently under investigation for the treatment of clear cell renal cell carcinoma (ccRCC). This therapeutic approach utilizes chimeric antigen receptor (CAR) T-cells engineered with a sequential 'AND' logic gate to enhance tumor specificity and mitigate off-tumor toxicity. The AB-2100 construct requires dual antigen recognition for full activation, providing a promising safety profile. This document outlines the administration and dosage of AB-2100 in preclinical xenograft models based on publicly available data, offering detailed insights into its mechanism and experimental application.

Mechanism of Action: A Dual-Antigen Recognition System

AB-2100's innovative design addresses a key challenge in CAR-T cell therapy for solid tumors: on-target, off-tumor toxicity. It achieves this through a sequential 'AND' logic gate that requires two distinct antigens to be present for the T-cell to execute its cytotoxic function.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

  • Priming Signal: The AB-2100 CAR-T cell first recognizes Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature of ccRCC. This initial binding acts as a "priming" signal.

  • Inducible CAR Expression: Upon engagement with PSMA, the CAR-T cell is induced to express a second CAR that targets Carbonic Anhydrase IX (CA9), an antigen highly expressed on the surface of ccRCC tumor cells.

  • Targeted Killing: Only after this sequential engagement of both PSMA and CA9 does the AB-2100 T-cell become fully activated to kill the cancer cell. This dual-gated approach is intended to restrict cytotoxic activity to the tumor microenvironment where both antigens are co-localized, sparing healthy tissues that may express only one of the antigens.[3][4][5]

Signaling Pathway Diagram

AB2100_Mechanism cluster_Tcell AB-2100 CAR-T Cell cluster_TumorEnv Tumor Microenvironment PrimeR PSMA Priming Receptor CA9_CAR Inducible CA9 CAR (Initially inactive) PrimeR->CA9_CAR induces expression Activation T-Cell Activation & Cytotoxicity CA9_CAR->Activation triggers CA9 CA9 (on ccRCC cell) Activation->CA9 destroys PSMA PSMA (on tumor neovasculature) PSMA->PrimeR CA9->CA9_CAR binds

AB-2100 'AND' Gate Mechanism.

Preclinical Administration and Dosage in Xenograft Models

Preclinical efficacy of AB-2100 has been demonstrated in subcutaneous xenograft mouse models using human ccRCC cell lines. While specific dosage details from these studies are not extensively published, the available information indicates successful tumor eradication at low T-cell doses.

Preclinical Efficacy Summary
Animal ModelTumor Cell LineAdministration RouteDosage InformationOutcomeCitations
Mouse786-O (ccRCC)Intravenous (presumed)Not specifiedEnhanced anti-tumor activity[4][10][11][14]
MouseA498 (ccRCC)Intravenous (presumed)Low doses (not specified)Complete and durable anti-tumor responses[2][3][11]
MouseDual-flank model (CA9+ and PSMA+CA9+)Intravenous (presumed)Not specifiedSelective killing of dual antigen-expressing tumors[2][3][4][5]

Experimental Protocols

The following are generalized protocols for establishing ccRCC xenograft models and administering CAR-T cell therapy, based on standard practices and information gathered from preclinical studies of AB-2100.

Protocol 1: Establishment of Subcutaneous ccRCC Xenograft Model

Objective: To establish subcutaneous tumors derived from 786-O or A498 human clear cell renal cell carcinoma cell lines in immunodeficient mice.

Materials:

  • 786-O or A498 human ccRCC cell lines

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (or similar extracellular matrix)

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Culture 786-O or A498 cells to ~80% confluency.

  • Harvest cells using trypsin and wash with PBS.

  • Resuspend cells in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Inject 100 µL of the cell suspension (1 x 106 cells) subcutaneously into the flank of each mouse.

  • Monitor mice for tumor growth. Begin tumor volume measurements once tumors are palpable.

  • Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Proceed with AB-2100 administration when tumors reach a predetermined volume (e.g., 100-200 mm3).

Protocol 2: Administration of AB-2100 CAR-T Cells

Objective: To administer AB-2100 CAR-T cells to tumor-bearing mice and monitor anti-tumor efficacy.

Materials:

  • Tumor-bearing mice from Protocol 1

  • Cryopreserved or freshly prepared AB-2100 CAR-T cells

  • Saline or appropriate buffer for cell resuspension

  • Syringes and needles for intravenous injection

Procedure:

  • Thaw or prepare AB-2100 CAR-T cells according to the specific manufacturing protocol.

  • Resuspend the cells in sterile saline or PBS at the desired concentration.

  • Administer a single dose of AB-2100 cells via intravenous injection (e.g., tail vein). While specific doses for AB-2100 are not publicly available, preclinical studies for other CAR-T therapies often use doses ranging from 1 x 106 to 1 x 107 cells per mouse.

  • Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Observe for signs of toxicity or adverse effects.

  • The primary endpoint is typically tumor regression or eradication.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Model Preparation cluster_Treatment Treatment and Monitoring Start Start Cell_Culture Culture 786-O or A498 ccRCC cells Start->Cell_Culture Tumor_Implantation Subcutaneous implantation in mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor tumor growth Tumor_Implantation->Tumor_Growth CAR_T_Admin Administer AB-2100 (single IV dose) Tumor_Growth->CAR_T_Admin Tumors reach ~100-200 mm³ Monitoring Monitor tumor volume and animal health CAR_T_Admin->Monitoring Endpoint Endpoint: Tumor Regression/Eradication Monitoring->Endpoint

Preclinical Experimental Workflow.

Conclusion

The preclinical data for AB-2100 demonstrates a promising safety and efficacy profile in xenograft models of clear cell renal cell carcinoma. Its unique dual-antigen targeting 'AND' gate mechanism appears to effectively direct potent anti-tumor activity specifically to the tumor site, resulting in complete and durable responses at low therapeutic doses. Further research and clinical trials will be crucial to fully elucidate the therapeutic potential of AB-2100 in patients with ccRCC.[16] The protocols outlined in this document provide a general framework for the preclinical evaluation of AB-2100 and similar CAR-T cell therapies.

References

Application Note: Assays for Measuring Cytokine Release from AB-2100 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AB-2100 is an autologous, integrated circuit T (ICT) cell therapy engineered to treat clear-cell renal cell carcinoma (ccRCC).[1][2][3] These advanced Chimeric Antigen Receptor (CAR) T-cells are designed to selectively target tumor cells and overcome the suppressive tumor microenvironment. A critical measure of the potency and function of AB-2100 cells is their ability to release effector cytokines upon engagement with target tumor cells. This application note provides detailed protocols for quantifying cytokine release from AB-2100 cells using several standard immunology assays.

Measuring cytokines such as Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-2 (IL-2) is essential for evaluating the anti-tumor activity, mechanism of action, and potential for toxicities like Cytokine Release Syndrome (CRS). The choice of assay depends on the specific information required, such as the overall concentration of a cytokine, the number of secreting cells, or the polyfunctional profile of the T-cell population.

Assay Selection Guide

Choosing the appropriate assay is critical for answering specific research questions. The following table summarizes the primary applications of common cytokine measurement techniques.

Assay Measures Primary Application Throughput Sensitivity
ELISA Concentration of a single secreted cytokine in a fluid sample (e.g., supernatant).[4][5]Quantifying the total amount of a specific cytokine produced by the bulk cell population.Low to MediumHigh
ELISpot Frequency of cytokine-secreting cells at the single-cell level.[6][7][8]Detecting and enumerating rare antigen-specific T-cells and their cytokine profile.[9][10]HighVery High
Intracellular Cytokine Staining (ICS) with Flow Cytometry Intracellular cytokine expression in individual cells.[11][12]Identifying the phenotype of cytokine-producing cells and assessing polyfunctionality (multiple cytokines per cell).[13][14]HighMedium to High
Multiplex Bead Assay Concentration of multiple secreted cytokines simultaneously in a single sample.[15]Comprehensive cytokine profiling to understand the overall immune response or screen for key biomarkers.HighHigh

Experimental Workflow and Signaling

A typical experiment involves co-culturing AB-2100 cells with target tumor cells that express the relevant antigens (e.g., CA9 and PSMA for AB-2100).[1] This stimulation triggers the CAR-mediated signaling cascade, leading to T-cell activation and cytokine secretion.

experimental_workflow cluster_setup Experimental Setup cluster_processing Sample Processing cluster_assays Cytokine Measurement Assays cluster_analysis Data Analysis start Prepare Target Tumor Cells (e.g., CA9+/PSMA+) coculture Co-culture Effector and Target Cells (E:T Ratio) start->coculture cells Prepare AB-2100 Effector Cells cells->coculture incubate Incubate (e.g., 24-72h) coculture->incubate harvest Harvest Samples incubate->harvest supernatant Collect Supernatant harvest->supernatant harvest_cells Collect Cells harvest->harvest_cells elisa ELISA supernatant->elisa multiplex Multiplex Assay supernatant->multiplex elispot ELISpot harvest_cells->elispot ics Intracellular Staining (Requires Protein Transport Inhibitor) harvest_cells->ics elisa_analysis Cytokine Concentration (pg/mL) elisa->elisa_analysis multiplex->elisa_analysis elispot_analysis Spot Forming Units (SFU) per 10^6 cells elispot->elispot_analysis ics_analysis Percentage of Cytokine+ Cells & Polyfunctionality ics->ics_analysis

Caption: General experimental workflow for measuring cytokine release from AB-2100 cells.

car_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus antigen Tumor Antigen (e.g., CA9) car CAR Receptor (scFv) antigen->car Binding costim Co-stimulatory Domain (e.g., CD28) cd3z CD3-zeta (Signaling Domain) lck LCK car->lck Recruitment zap70 ZAP-70 cd3z->zap70 Recruitment & Phosphorylation lck->cd3z Phosphorylation lat LAT/SLP-76 zap70->lat plc PLCγ lat->plc dag DAG plc->dag ip3 IP3 plc->ip3 ap1 AP-1 dag->ap1 nfkb NF-κB dag->nfkb nfat NFAT ip3->nfat transcription Gene Transcription nfat->transcription ap1->transcription nfkb->transcription cytokine_mrna Cytokine mRNA transcription->cytokine_mrna cytokine_release Cytokine Release (IFN-γ, TNF-α, IL-2) cytokine_mrna->cytokine_release

Caption: Simplified CAR T-cell signaling pathway leading to cytokine production.

Protocols

Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for quantifying a single cytokine (e.g., IFN-γ) in cell culture supernatants.[5][16][17]

Materials:

  • 96-well high-protein binding ELISA plates

  • Capture Antibody (e.g., anti-human IFN-γ)

  • Recombinant Cytokine Standard (e.g., human IFN-γ)

  • Detection Antibody (e.g., biotinylated anti-human IFN-γ)

  • Avidin-HRP or Streptavidin-HRP

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., PBS, pH 7.4)

  • Assay Diluent (e.g., PBS with 10% FBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader (450 nm absorbance)

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer (1-4 µg/mL).[16] Add 100 µL to each well of the 96-well plate. Seal and incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with Wash Buffer. Add 200 µL of Assay Diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature (RT).

  • Standard and Sample Incubation: Wash the plate 3 times. Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent (e.g., 2000 pg/mL down to 31.2 pg/mL). Add 100 µL of standards and experimental supernatants (undiluted or diluted) to the wells. Incubate for 2 hours at RT.

  • Detection Antibody: Wash the plate 3 times. Dilute the biotinylated detection antibody in Assay Diluent (0.5-2 µg/mL).[18] Add 100 µL to each well. Incubate for 1 hour at RT.

  • Enzyme Conjugate: Wash the plate 3 times. Dilute Avidin-HRP or Streptavidin-HRP in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at RT in the dark.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at RT in the dark, or until a color gradient develops.

  • Read Plate: Add 50 µL of Stop Solution to each well. Read the optical density (OD) at 450 nm within 30 minutes.

  • Analysis: Generate a standard curve by plotting the OD of the standards against their known concentrations. Calculate the concentration of the cytokine in the samples by interpolating their OD values from the standard curve.[17]

Protocol 2: ELISpot Assay

This protocol measures the frequency of cytokine-secreting AB-2100 cells.[6][8]

Materials:

  • 96-well PVDF-membrane ELISpot plates

  • Reagents from a commercial ELISpot kit (Capture Ab, Detection Ab, Enzyme conjugate, Substrate)

  • AB-2100 cells and target tumor cells

  • Cell culture medium

  • Automated ELISpot reader

Procedure:

  • Plate Preparation: Pre-wet the ELISpot plate membrane with 35% ethanol (B145695) for 30 seconds, then wash 5 times with sterile water. Coat the wells with capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with cell culture medium containing 10% FBS for at least 30 minutes at 37°C.

  • Cell Plating: Remove the blocking medium. Add AB-2100 cells and target cells at the desired E:T ratio in a final volume of 200 µL per well. Include negative controls (AB-2100 cells alone) and positive controls (e.g., mitogen stimulation).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Cytokines secreted by activated cells are captured by the antibodies on the membrane.[7]

  • Cell Removal: Wash the plates to remove cells, first with PBS and then with Wash Buffer (PBS + 0.05% Tween-20).

  • Detection: Add the biotinylated detection antibody. Incubate for 2 hours at RT. Wash the plate.

  • Enzyme and Substrate: Add Streptavidin-ALP or -HRP conjugate. Incubate for 1 hour at RT. Wash thoroughly, then add the precipitating substrate (e.g., BCIP/NBT).

  • Spot Development: Monitor for the formation of spots. Once spots are clearly visible (10-30 minutes), stop the reaction by washing extensively with deionized water.

  • Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The result is expressed as Spot Forming Units (SFU) per number of cells plated.

Protocol 3: Intracellular Cytokine Staining (ICS)

This protocol identifies and quantifies cytokine-producing AB-2100 cells using flow cytometry.[11][12][19]

Materials:

  • AB-2100 cells and target tumor cells

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)[13]

  • Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8)

  • Fixation/Permeabilization Buffer Kit

  • Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Co-culture AB-2100 cells with target tumor cells for 4-6 hours at 37°C.

  • Protein Transport Inhibition: For the final 3-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture. This causes cytokines to accumulate within the Golgi apparatus, making them detectable intracellularly.[13]

  • Surface Staining: Harvest the cells and wash them in FACS buffer (PBS with 2% FBS). Stain for surface markers by incubating cells with a cocktail of conjugated antibodies for 30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells to remove excess surface antibodies. Resuspend the cells in Fixation Buffer and incubate for 20 minutes at RT. Wash, then resuspend in Permeabilization Buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at RT in the dark.

  • Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer. Be sure to include appropriate compensation and isotype controls.

  • Analysis: Analyze the data using flow cytometry software. Gate on the AB-2100 cell population (e.g., CD3+ cells) and then quantify the percentage of cells positive for one or more cytokines (e.g., IFN-γ+, TNF-α+, or double-positive).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental conditions.

Table 1: IFN-γ Concentration in Co-culture Supernatants by ELISA

Condition E:T Ratio Mean IFN-γ (pg/mL) Standard Deviation
AB-2100 UnstimulatedN/A15.24.5
AB-2100 + Target Cells1:11850.6150.2
AB-2100 + Target Cells5:14525.3320.8
AB-2100 + Control Cells5:125.88.1

Table 2: Frequency of IFN-γ Secreting Cells by ELISpot

Condition E:T Ratio Mean SFU per 10⁶ cells Standard Deviation
AB-2100 UnstimulatedN/A125
AB-2100 + Target Cells1:18,500650
AB-2100 + Target Cells5:122,3001,800
AB-2100 + Control Cells5:14515

Table 3: Polyfunctional Profile of AB-2100 Cells by ICS

Condition E:T Ratio % IFN-γ+ of CD8+ % TNF-α+ of CD8+ % IFN-γ+TNF-α+ of CD8+
AB-2100 UnstimulatedN/A0.1%0.2%<0.1%
AB-2100 + Target Cells5:145.6%52.3%38.5%
AB-2100 + Control Cells5:10.5%0.8%0.2%

References

Practical Guide to Working with AB-2100 in the Lab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preclinical evaluation of AB-2100, an autologous integrated circuit T (ICT) cell therapy for clear cell renal cell carcinoma (ccRCC). AB-2100 is engineered with a sequential "AND" logic gate, requiring the presence of two tumor-associated antigens, Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9), for full activation. This design aims to enhance tumor specificity and minimize on-target, off-tumor toxicity. Additionally, AB-2100 is equipped with features to overcome the immunosuppressive tumor microenvironment, including shRNA-mediated knockdown of FAS and TGFBR2, and a constitutive synthetic pathway activator (SPA) to enhance STAT3 signaling.

Mechanism of Action

AB-2100's sophisticated design allows for a multi-layered anti-tumor attack. The process begins with the priming of the T-cell through the recognition of PSMA, which is often expressed on the tumor neovasculature.[1][2][3] This initial engagement triggers the expression of a chimeric antigen receptor (CAR) that targets CA9, an antigen highly expressed on ccRCC cells.[1][2][3] This sequential activation ensures that the potent cytotoxic activity of the CAR T-cells is localized to the tumor site where both antigens are present.

To further enhance its efficacy, AB-2100 incorporates shRNA molecules to downregulate the expression of FAS and TGF-beta receptor 2 (TGFBR2).[4][5][6] The downregulation of FAS helps to protect the AB-2100 cells from FAS ligand-mediated apoptosis, a common mechanism of T-cell exhaustion in the tumor microenvironment.[4][5] Similarly, reducing TGFBR2 expression renders the T-cells resistant to the immunosuppressive effects of TGF-beta.[4][5]

Finally, a synthetic pathway activator (SPA) is included to constitutively activate the STAT3 signaling pathway.[1][2][3] This modification promotes T-cell cytotoxicity, expansion, and persistence, further bolstering the anti-tumor response.[1][2][3]

Data Presentation

Preclinical studies have demonstrated the selective and potent anti-tumor activity of AB-2100.[1][5][7][8][9][10] The following tables are provided as templates for researchers to summarize their own quantitative data from key experiments.

Table 1: In Vitro Cytotoxicity of AB-2100

Target Cell LineAntigen ExpressionEffector:Target Ratio% Cytotoxicity (at 24h)
Negative Control
CA9-negativeN/A1:1
5:1
10:1
Single Antigen Positive
CA9-positive, PSMA-negativeCA9+, PSMA-1:1
5:1
10:1
Dual Antigen Positive
CA9-positive, PSMA-positiveCA9+, PSMA+1:1
5:1
10:1

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Treatment GroupAnimal ModelTumor Cell Line(s)EndpointTumor Volume (mm³)Tumor Bioluminescence (photons/sec)% Tumor Growth Inhibition
Vehicle ControlNude MouseA498 (CA9+/PSMA+)Day 28N/A
AB-2100 (low dose)Nude MouseA498 (CA9+/PSMA+)Day 28
AB-2100 (high dose)Nude MouseA498 (CA9+/PSMA+)Day 28
Vehicle ControlNude MouseDual Flank: 786-O (CA9+/PSMA+) & K562 (CA9+)Day 28N/A
AB-2100Nude MouseDual Flank: 786-O (CA9+/PSMA+) & K562 (CA9+)Day 28

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the functionality of AB-2100.

Protocol 1: In Vitro Co-culture Cytotoxicity Assay

This assay assesses the ability of AB-2100 to selectively kill tumor cells expressing both PSMA and CA9.

Materials:

  • AB-2100 CAR T-cells

  • Target tumor cell lines:

    • Dual positive: e.g., A498, 786-O (PSMA+, CA9+)

    • Single positive: e.g., K562-CA9 (PSMA-, CA9+)

    • Negative control: e.g., K562 parental (PSMA-, CA9-)

  • PSMA-expressing endothelial cells (e.g., HUVECs)

  • Complete RPMI-1640 medium with 10% FBS

  • Luciferase-based cytotoxicity assay kit

  • 96-well white, clear-bottom tissue culture plates

Procedure:

  • Target Cell Seeding: Seed target tumor cells at 1 x 10^4 cells/well in a 96-well plate. For the vascular priming model, co-culture PSMA-expressing endothelial cells with CA9+ tumor cells.

  • Effector Cell Addition: Add AB-2100 cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Co-incubation: Incubate the plate at 37°C, 5% CO2 for 24-72 hours.

  • Cytotoxicity Measurement: Measure cytotoxicity using a luciferase-based assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each E:T ratio compared to control wells (target cells alone).

Protocol 2: Western Blot for FAS and TGFBR2 Knockdown

This protocol verifies the shRNA-mediated knockdown of FAS and TGFBR2 in AB-2100 cells.

Materials:

  • AB-2100 cell pellets

  • Control (non-transduced) T-cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-FAS, anti-TGFBR2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run at 100V for 1-2 hours.

  • Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL reagent and visualize bands using a chemiluminescence imaging system.

  • Analysis: Compare the band intensities of FAS and TGFBR2 in AB-2100 lysates to control T-cell lysates, normalizing to the loading control.

Protocol 3: Phospho-STAT3 Western Blot

This protocol confirms the activation of the STAT3 pathway in AB-2100 cells.

Materials:

  • Same as Protocol 2, with the following primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3.

Procedure:

  • Follow steps 1-10 from Protocol 2, using antibodies against phospho-STAT3 and total STAT3.

  • Analysis: Compare the ratio of phospho-STAT3 to total STAT3 in AB-2100 lysates relative to control T-cell lysates.

Protocol 4: In Vivo Dual Flank Xenograft Model

This in vivo assay evaluates the dual-antigen specificity and anti-tumor efficacy of AB-2100.[8][9]

Materials:

  • Immunocompromised mice (e.g., NSG)

  • Dual positive tumor cells (e.g., 786-O) engineered to express luciferase

  • Single positive tumor cells (e.g., K562-CA9)

  • Matrigel

  • AB-2100 cells

  • Bioluminescence imaging system (e.g., IVIS)

  • D-luciferin

Procedure:

  • Tumor Inoculation: Subcutaneously inject 1-5 x 10^6 dual-positive tumor cells mixed with Matrigel into the right flank of each mouse. On the left flank, inject the same number of single-positive tumor cells.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurement and bioluminescence imaging.

  • Treatment: Once tumors are established (e.g., 100-200 mm³), administer a single intravenous injection of AB-2100 cells or vehicle control.

  • Efficacy Assessment: Monitor tumor volume and bioluminescence at regular intervals.

  • Data Analysis: Compare tumor growth rates between the dual-positive and single-positive tumors within the same mouse and between AB-2100 treated and control groups.

Mandatory Visualization

AB2100_Signaling_Pathway cluster_T_Cell AB-2100 T-Cell cluster_AND_Gate Sequential 'AND' Logic Gate cluster_Enhancements Enhanced Functionality cluster_Tumor_Microenvironment Tumor Microenvironment PSMA_R PSMA Priming Receptor CA9_CAR CA9 CAR (inducible) PSMA_R->CA9_CAR induces expression Cytotoxicity Enhanced Cytotoxicity CA9_CAR->Cytotoxicity shRNA shRNA-miR FAS FAS shRNA->FAS knocks down TGFBR2 TGFBR2 shRNA->TGFBR2 knocks down SPA Synthetic Pathway Activator (SPA) STAT3 STAT3 SPA->STAT3 constitutively activates STAT3->Cytotoxicity Persistence Increased Persistence STAT3->Persistence Resistance Resistance to Suppression FAS->Resistance prevents apoptosis TGFBR2->Resistance abrogates immunosuppression PSMA PSMA (Neovasculature) PSMA->PSMA_R binds & primes CA9 CA9 (Tumor Cell) CA9->CA9_CAR binds & activates

Caption: Signaling pathway of the AB-2100 integrated circuit T-cell.

AB2100_Experimental_Workflow cluster_InVitro In Vitro Validation cluster_InVivo In Vivo Efficacy Cytotoxicity Co-culture Cytotoxicity Assay Western_Blot Western Blot (Knockdown & pSTAT3) Cytotoxicity->Western_Blot Confirm mechanism Apoptosis_Assay FAS Cross-linking Apoptosis Assay Western_Blot->Apoptosis_Assay Assess resistance Xenograft Dual Flank Xenograft Model Apoptosis_Assay->Xenograft Test in vivo efficacy Imaging Bioluminescence Imaging Xenograft->Imaging end End Imaging->end Analyze results start Start start->Cytotoxicity Evaluate specificity

Caption: Experimental workflow for preclinical evaluation of AB-2100.

References

Troubleshooting & Optimization

troubleshooting common issues in AB-2100 cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the AB-2100 cell line. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during the culture of AB-2100 cells.

I. General FAQs

Q1: What are the general characteristics of the AB-2100 cell line?

The AB-2100 is an adherent cell line with an epithelial morphology. For optimal growth, they should be cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. The recommended incubation conditions are 37°C in a humidified atmosphere with 5% CO2.[1][2]

Q2: What is the recommended seeding density for AB-2100 cells?

The optimal seeding density depends on the experiment's duration and the culture vessel's surface area.[2][3][4] Seeding at a density that is too low can lead to slow growth, while a density that is too high can result in premature confluency and altered cell behavior.[4] For routine passaging, a seeding density of 2 x 10^4 cells/cm² is recommended. For longer-term experiments, a lower density may be appropriate.[4]

Q3: How often should I passage AB-2100 cells?

AB-2100 cells should be passaged when they reach 80-90% confluency, typically every 2-3 days.[5] Passaging at a lower confluency can lead to slower growth, while waiting until the cells are over-confluent can result in cell stress and death.[6][7]

II. Troubleshooting Guides

Issue 1: Slow Cell Growth or No Growth

A common issue encountered is a slower than expected proliferation rate of the AB-2100 cells. This can be caused by a variety of factors, from the quality of the culture medium to the health of the cell stock.[1][]

Frequently Asked Questions (FAQs)

Q1: My AB-2100 cells are not growing. What could be the cause?

Several factors can contribute to poor or no cell growth, including issues with the culture medium, incorrect CO2 levels, contamination, or problems with the initial cell stock.[6][] It's also possible the cells have been passaged too many times and are experiencing senescence.[1]

Q2: I've just thawed a new vial of AB-2100 cells, and they are not growing well. What should I do?

Poor growth after thawing can be due to a low viability of the frozen stock or stress during the thawing process.[9] Ensure that the cryoprotectant is removed promptly by centrifuging the cells and resuspending them in fresh, pre-warmed medium.[6]

Troubleshooting Workflow

slow_growth_troubleshooting start Slow or No Growth Observed check_medium Check Culture Medium (Age, Storage, Supplements) start->check_medium check_incubator Verify Incubator Conditions (37°C, 5% CO2, Humidity) start->check_incubator check_contamination Microscopic Examination for Contamination start->check_contamination check_seeding Review Seeding Density and Passaging Protocol start->check_seeding test_viability Perform Viability Assay (e.g., Trypan Blue) start->test_viability new_reagents Use Fresh Medium and Supplements check_medium->new_reagents calibrate_incubator Calibrate Incubator check_incubator->calibrate_incubator decontaminate Discard Contaminated Culture and Decontaminate Workspace check_contamination->decontaminate optimize_seeding Optimize Seeding Density check_seeding->optimize_seeding new_stock Thaw a New Vial of Low-Passage Cells test_viability->new_stock end Growth Restored new_reagents->end calibrate_incubator->end optimize_seeding->end new_stock->end contamination_response start Suspected Contamination visual_inspection Visual Inspection: - Cloudy Medium? - pH Change? - Film on Surface? start->visual_inspection microscopy Microscopic Examination: - Bacteria? - Yeast? - Fungi? start->microscopy mycoplasma_test No Visible Signs, but Poor Cell Health? Perform Mycoplasma Test (PCR/DAPI) start->mycoplasma_test bacterial_fungal Bacterial/Fungal Contamination Confirmed visual_inspection->bacterial_fungal microscopy->bacterial_fungal mycoplasma_positive Mycoplasma Positive mycoplasma_test->mycoplasma_positive no_contamination No Contamination Detected mycoplasma_test->no_contamination discard_culture Immediately Discard Contaminated Cultures bacterial_fungal->discard_culture mycoplasma_positive->discard_culture decontaminate_lab Thoroughly Clean and Disinfect Incubator, Hood, and Equipment discard_culture->decontaminate_lab review_aseptic Review Aseptic Technique with Lab Personnel decontaminate_lab->review_aseptic quarantine_new Quarantine and Test All New Cell Lines review_aseptic->quarantine_new poor_attachment issue Poor Cell Attachment/ Detachment cause1 Over-Trypsinization issue->cause1 cause2 Over-Confluency issue->cause2 cause3 Poor Vessel Quality issue->cause3 cause4 Cell Health Issues (Stress, Senescence, Apoptosis) issue->cause4 cause5 Contamination (e.g., Mycoplasma) issue->cause5 solution1 Optimize Trypsinization Time and Concentration cause1->solution1 solution2 Passage Cells at 80-90% Confluency cause2->solution2 solution3 Use Tissue-Culture Treated Vessels cause3->solution3 solution4 Thaw New, Low-Passage Cell Stock cause4->solution4 solution5 Test for and Eliminate Contamination cause5->solution5

References

AB-2100 Transduction Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the AB-2100 lentiviral vector system. Our goal is to help you optimize your transduction efficiency and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AB-2100 and how does it work?

A1: AB-2100 is a third-generation, self-inactivating lentiviral vector designed for high-efficiency gene delivery into both dividing and non-dividing cells.[1][2][3] It is pseudotyped with the vesicular stomatitis virus G (VSV-G) envelope protein, conferring broad tropism.[4][5] The vector system separates critical viral genes across multiple plasmids to enhance biosafety by minimizing the risk of generating replication-competent lentivirus.[6] Transduction begins with the binding of the VSV-G envelope to the low-density lipoprotein receptor (LDLR) on the target cell surface, followed by endocytosis.[5] Once inside, the viral RNA is reverse-transcribed, and the resulting DNA is integrated into the host cell genome, enabling long-term expression of your transgene.[2]

Q2: What is the recommended Multiplicity of Infection (MOI) for my target cells?

A2: The optimal MOI (the ratio of viral particles to target cells) is highly cell-type dependent and should be determined empirically.[7] For common cell lines like HEK293T, an MOI of 1-5 is often sufficient. However, for difficult-to-transduce cells, such as primary T cells, a higher MOI (e.g., 10-50) may be necessary.[8] We strongly recommend performing a dose-response experiment by testing a range of MOIs to find the ideal balance between high transduction efficiency and low cytotoxicity for your specific cells.

Q3: How should I determine the functional titer of my AB-2100 viral stock?

A3: While physical titering methods like qPCR or p24 ELISA measure the quantity of viral RNA or protein, they can overestimate the amount of infectious virus.[7][9] We recommend determining the functional (infectious) titer, reported as transducing units per milliliter (TU/mL). This is typically done by transducing an easy-to-transfect cell line (e.g., HEK293T) with serial dilutions of your viral supernatant. If your vector expresses a fluorescent reporter like GFP, you can quantify the percentage of positive cells 48-72 hours post-transduction via flow cytometry to calculate the titer.[10]

Troubleshooting Guide

Issue 1: Low or No Transduction Efficiency

Q: I am observing a very low percentage of transduced cells. What are the possible causes and how can I fix this?

A: Low transduction efficiency is a common issue with several potential causes.[9][11] Use the following checklist to diagnose the problem:

  • Suboptimal Cell Health: Ensure your target cells are healthy, actively dividing (if applicable), and within a low passage number.[9] Cells should be plated at an optimal density (typically 50-70% confluency) at the time of transduction.[9]

  • Incorrect Viral Titer: Your viral titer may be too low for your target cells.[7]

    • Action: Concentrate your viral supernatant using methods like ultracentrifugation or commercially available concentration reagents.[9][12] Re-titer your concentrated stock to confirm the infectious particle count.

  • Inadequate MOI: The MOI used may be too low.[11]

    • Action: Increase the MOI based on your initial titration experiments. For sensitive or primary cells, it is crucial to perform a titration curve to identify the optimal MOI.

  • Presence of Inhibitors: Components in standard serum can sometimes inhibit transduction.[13][14]

    • Action: Consider reducing the serum concentration during the transduction period or using a serum-free medium if your cells can tolerate it.

  • Inefficient Virus-Cell Contact: For suspension or hard-to-transduce cells, ensuring close contact between the virus and cells is critical.

    • Action: Use a "spinoculation" protocol by centrifuging the plate at a low speed (e.g., 800-1200 x g) for 30-90 minutes at 37°C during transduction.[15]

  • Improper Storage: Repeated freeze-thaw cycles can significantly reduce viral titer.[12]

    • Action: Aliquot your viral stock into single-use volumes upon first harvest and store at -80°C. Avoid using stocks that have been thawed more than once.[11]

Table 1: Effect of MOI and Transduction Enhancers on Primary T Cell Transduction
MOITransduction EnhancerTransduction Efficiency (% GFP+)Cell Viability (%)
5None15.2%94%
5Polybrene (8 µg/mL)35.8%91%
5LentiBOOST™ (1x)45.1%93%
20None42.5%88%
20Polybrene (8 µg/mL)75.4%75%
20LentiBOOST™ (1x)83.2%85%

Data are representative. Optimal conditions should be determined for each specific cell type and experiment.

Issue 2: High Cell Toxicity or Death Post-Transduction

Q: My cells look unhealthy or are dying after transduction with AB-2100. What could be the cause?

A: Cell toxicity can result from the viral preparation itself or the transduction conditions.

  • Excessive MOI: A very high MOI can be toxic to some cell types.[7]

    • Action: Reduce the MOI. Refer to your titration data to use the lowest MOI that still provides sufficient transduction efficiency.

  • Contaminants in Viral Stock: Impurities from the virus production process, such as residual plasmid DNA or debris from packaging cells, can be cytotoxic.[4]

    • Action: Purify your viral supernatant by filtering it through a 0.45 µm filter after harvest.[12] For sensitive applications, consider more advanced purification methods like anion-exchange chromatography.

  • Toxicity of Transduction Enhancers: Polycations like Polybrene can be toxic to sensitive cells, especially at high concentrations or with prolonged exposure.[16]

    • Action: Reduce the concentration of Polybrene or limit the exposure time to 4-6 hours before replacing the media.[9] Alternatively, consider using less toxic, commercially available enhancers.[8][16][17]

  • Inherent Transgene Toxicity: The gene you are delivering may have a cytotoxic effect when overexpressed.

    • Action: Confirm that the expressed protein is not inherently toxic. Consider using a weaker or inducible promoter to control the expression level.

Experimental Protocols & Visual Guides

Protocol 1: Functional Titration of AB-2100 via Flow Cytometry

Objective: To determine the infectious titer (TU/mL) of an AB-2100 stock expressing a fluorescent reporter.

Methodology:

  • Day 1: Plate HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells per well to ensure they are ~50-60% confluent on the day of transduction.

  • Day 2: Prepare 10-fold serial dilutions of your AB-2100 viral supernatant (e.g., 10⁻³ to 10⁻⁷) in complete media containing 8 µg/mL Polybrene.

  • Remove the culture medium from the cells and add 200 µL of the viral dilutions to the appropriate wells. Include a "no virus" control well.

  • Incubate for 12-24 hours.

  • Day 3: Replace the virus-containing medium with fresh, complete culture medium.

  • Day 5 (72h post-transduction): Harvest the cells using trypsin, wash with PBS, and resuspend in FACS buffer.

  • Analyze the percentage of fluorescent cells using a flow cytometer. Choose dilutions that yield between 1-20% positive cells for accurate calculation.

  • Calculation: Titer (TU/mL) = [(Number of cells plated on Day 1) x (% of positive cells / 100)] / (Volume of virus dilution in mL).

AB_2100_Transduction_Workflow cluster_prep Preparation cluster_transduction Transduction cluster_post Post-Transduction ThawCells Thaw & Culture Target Cells PlateCells Plate Cells at Optimal Density ThawCells->PlateCells PrepVirus Thaw AB-2100 Aliquot (on ice) AddVirus Add Virus + Enhancer (e.g., Polybrene) PrepVirus->AddVirus PlateCells->AddVirus Spinoculate Optional: Spinoculate (1000g, 60 min) AddVirus->Spinoculate Incubate Incubate 12-24h Spinoculate->Incubate ChangeMedia Replace with Fresh Media Incubate->ChangeMedia Culture Culture for 48-96h for Gene Expression ChangeMedia->Culture Analysis Analyze Transduction (FACS, qPCR, Western) Culture->Analysis

Caption: General workflow for transducing target cells with AB-2100 vector.

AB_2100_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus AB2100 AB-2100 (VSV-G) LDLR LDLR Receptor AB2100->LDLR 1. Binding Endosome Endosome LDLR->Endosome 2. Endocytosis CellMembrane Cell Membrane ViralRNA Viral RNA Endosome->ViralRNA 3. Uncoating RT Reverse Transcription ViralRNA->RT 4. ProviralDNA Proviral DNA RT->ProviralDNA Integration Integration ProviralDNA->Integration Nucleus Nucleus ProviralDNA->Nucleus 5. Nuclear Entry HostDNA Host Genome Integration->HostDNA Transcription Transcription HostDNA->Transcription mRNA Transgene mRNA Transcription->mRNA Translation Translation mRNA->Translation 6. Protein Transgene Protein Translation->Protein 7.

Caption: Simplified pathway of AB-2100 entry and transgene expression.

Troubleshooting_Logic Start Problem: Low Transduction CheckTiter Is Viral Titer > 10^7 TU/mL? Start->CheckTiter CheckCells Are Cells Healthy & at Optimal Density? CheckTiter->CheckCells Yes Sol_Titer Solution: Concentrate Virus & Re-Titer CheckTiter->Sol_Titer No CheckMOI Was MOI Optimized? CheckCells->CheckMOI Yes Sol_Cells Solution: Optimize Cell Culture Conditions CheckCells->Sol_Cells No CheckEnhancer Was a Transduction Enhancer Used? CheckMOI->CheckEnhancer Yes Sol_MOI Solution: Perform MOI Titration & Increase Dose CheckMOI->Sol_MOI No Sol_Enhancer Solution: Add Polybrene or LentiBOOST™ CheckEnhancer->Sol_Enhancer No Sol_Spino Solution: Try 'Spinoculation' Protocol CheckEnhancer->Sol_Spino Yes

Caption: Decision tree for troubleshooting low transduction efficiency.

References

Technical Support Center: Overcoming In Vitro Resistance to AB-2100 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for overcoming in vitro resistance to the targeted therapy AB-2100.

Frequently Asked Questions (FAQs)

Q1: What is the presumed primary mechanism of action for AB-2100?

A1: AB-2100 is a potent and selective inhibitor of the XYZ kinase, a critical component of a signaling pathway frequently dysregulated in various cancers. By blocking the kinase activity of XYZ, AB-2100 aims to inhibit downstream signaling, thereby impeding cell proliferation and inducing apoptosis in sensitive cancer cell lines.

Q2: My sensitive parental cell line is showing a higher-than-expected IC50 value for AB-2100. What are the potential causes?

A2: Several factors could contribute to this observation:

  • Compound Integrity: Ensure the AB-2100 compound has been stored correctly and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.

  • Cell Line Authenticity: Verify the identity of your cell line via short tandem repeat (STR) profiling. Misidentification or cross-contamination can lead to unexpected results.

  • Mycoplasma Contamination: Test your cell cultures for mycoplasma, as it can significantly alter cellular response to therapeutic agents.

  • Assay Parameters: Optimize cell seeding density and the duration of drug exposure. An excessively high cell density can reduce the effective drug concentration per cell.

Q3: What are the most common molecular mechanisms of acquired resistance to targeted kinase inhibitors like AB-2100 in vitro?

A3: Acquired resistance typically emerges through several mechanisms:

  • Target Alteration: Secondary mutations in the XYZ kinase domain can prevent AB-2100 from binding effectively.

  • Bypass Signaling: Activation of alternative signaling pathways can compensate for the inhibition of the primary XYZ pathway, restoring downstream signals for survival and proliferation. Common bypass pathways include MET, AXL, and EGFR.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP), can actively pump AB-2100 out of the cell, reducing its intracellular concentration.

  • Phenotypic Changes: A switch to a different cellular state, such as an epithelial-to-mesenchymal transition (EMT), can confer multi-drug resistance.

Troubleshooting Guide: Experimental Issues

Problem 1: The IC50 value for my newly generated AB-2100 resistant cell line is only marginally higher (e.g., 2-3 fold) than the parental sensitive line.

  • Possible Cause 1: Incomplete Resistance Development. The resistance may not be fully established.

    • Solution: Continue culturing the cells under escalating concentrations of AB-2100 for several more passages. Monitor the IC50 at regular intervals until it stabilizes at a significantly higher level (>10-fold).

  • Possible Cause 2: Heterogeneous Population. The culture may be a mix of sensitive and resistant cells.

    • Solution: Perform single-cell cloning to isolate purely resistant colonies. This ensures that subsequent molecular analyses are performed on a homogenous population.

  • Possible Cause 3: Assay Limitations. The endpoint of your viability assay (e.g., MTT, CellTiter-Glo®) may not fully capture the resistant phenotype.

    • Solution: Use a long-term clonogenic survival assay. This method assesses the ability of single cells to form colonies over a longer period (10-14 days) and is often more sensitive for detecting clinically relevant resistance.

Problem 2: Western blot analysis shows that AB-2100 still inhibits the phosphorylation of its direct target, p-XYZ, in my resistant cell line.

  • Possible Cause 1: Bypass Pathway Activation. This is a classic sign of resistance mediated by a bypass track. Although the primary target is inhibited, an alternative pathway is activated downstream or in parallel, reactivating the critical signaling cascade.

    • Solution:

      • Perform a phospho-receptor tyrosine kinase (RTK) array to screen for hyperactivated RTKs (e.g., p-MET, p-EGFR, p-AXL) in the resistant line compared to the parental line.

      • Once a candidate is identified, validate its hyperactivation and the reactivation of downstream effectors (like p-AKT and p-ERK) via Western blot.

  • Possible Cause 2: Increased Drug Efflux. The intracellular concentration of AB-2100 may be too low to sustain inhibition over time, even if transient inhibition is observed.

    • Solution:

      • Analyze the expression of major drug efflux pump genes (ABCB1, ABCG2) using qPCR (see Table 2).

      • Conduct your cell viability assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for ABCB1, Ko143 for ABCG2). A significant decrease in the IC50 of the resistant line in the presence of an inhibitor points to efflux as the mechanism.

Problem 3: I suspect a mutation in the XYZ kinase domain, but Sanger sequencing of the gene's coding region revealed no changes.

  • Possible Cause 1: Gene Amplification. The cell may have overcome inhibition by massively overexpressing the wild-type XYZ target.

    • Solution: Use qPCR or Fluorescence In Situ Hybridization (FISH) to assess the copy number of the XYZ gene in resistant cells compared to parental cells.

  • Possible Cause 2: Mutations are present in a small subclone. Sanger sequencing may not be sensitive enough to detect mutations present in a minor fraction of the cell population.

    • Solution: Employ a more sensitive technique like Next-Generation Sequencing (NGS) for deep sequencing of the XYZ kinase domain to identify low-frequency mutations.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of AB-2100 in Sensitive vs. Resistant Cancer Cell Lines

Cell Line Description Seeding Density (cells/well) Treatment Duration (hours) IC50 (nM) ± SD Fold Resistance
PARENTAL-SENS Parental, sensitive 5,000 72 50 ± 4.5 1.0
RESISTANT-R1 AB-2100 Resistant 5,000 72 1250 ± 98.2 25.0

| RESISTANT-R2 | AB-2100 Resistant | 5,000 | 72 | 2100 ± 150.7 | 42.0 |

Table 2: Example qPCR Analysis of ABC Transporter Gene Expression

Cell Line Target Gene Relative Quantification (RQ) vs. Parental p-value Interpretation
RESISTANT-R1 ABCB1 1.2 0.34 No significant change
RESISTANT-R1 ABCG2 1.5 0.21 No significant change
RESISTANT-R2 ABCB1 45.8 <0.001 Significant overexpression

| RESISTANT-R2 | ABCG2 | 2.3 | 0.09 | No significant change |

Visualizations: Workflows and Pathways

G cluster_0 Phase 1: Resistance Development cluster_1 Phase 2: Phenotypic Characterization cluster_2 Phase 3: Mechanistic Investigation start Parental Sensitive Cell Line culture Continuous Culture with Escalating Doses of AB-2100 start->culture isolate Isolate Resistant Clones culture->isolate ic50 Confirm Resistance (IC50 Shift >10-fold) isolate->ic50 clonogenic Clonogenic Survival Assay ic50->clonogenic target Target Analysis: Sequencing, Copy Number ic50->target bypass Bypass Pathway Screen: Phospho-RTK Array ic50->bypass efflux Efflux Pump Analysis: qPCR, Functional Assays ic50->efflux

Caption: Workflow for developing and characterizing AB-2100 resistant cell lines.

G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell (Bypass) AB2100 AB-2100 XYZ XYZ Kinase AB2100->XYZ Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT) XYZ->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation MET MET Receptor (Upregulated/Activated) Downstream_res Downstream Signaling (e.g., PI3K/AKT) MET->Downstream_res Bypass Activation AB2100_res AB-2100 XYZ_res XYZ Kinase AB2100_res->XYZ_res Inhibition Proliferation_res Cell Proliferation & Survival Downstream_res->Proliferation_res

Caption: Bypass signaling through MET activation overcomes AB-2100 inhibition.

G start Unexpected Result: High IC50 in Resistant Line q1 Is p-XYZ inhibited by AB-2100? start->q1 q2 Suspect Bypass or Efflux. Check Phospho-RTK array. q1->q2 Yes q5 Suspect Target Alteration. Sequence XYZ kinase domain. q1->q5 No q3 Is a bypass pathway (e.g., p-MET) activated? q2->q3 res1 Mechanism: Bypass Signaling. Validate with inhibitor. q3->res1 Yes q4 Check efflux pump (ABCB1) expression/function. q3->q4 No res2 Mechanism: Drug Efflux. Co-treat with pump inhibitor. q4->res2 Yes res3 Mechanism: Target Mutation. q5->res3 Mutation Found q6 Check XYZ copy number. q5->q6 No Mutation res4 Mechanism: Target Amplification. q6->res4 Amplified

Caption: Troubleshooting logic for identifying AB-2100 resistance mechanisms.

Appendix: Key Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Preparation: Prepare a 2X serial dilution of AB-2100 in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM), including a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells to achieve a 1X final concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan (B1609692) crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells. Plot the dose-response curve and calculate the IC50 value using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism.

Protocol 2: Western Blotting for Phospho-Protein Analysis

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the desired concentration of AB-2100 (e.g., 10x IC50 of the sensitive line) for a specified time (e.g., 2, 6, 24 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice with 100-150 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-XYZ, anti-total-XYZ, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C, diluted in blocking buffer.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 9. Add enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

improving the in vivo persistence of AB-2100 T cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing AB-2100, an autologous integrated circuit T (ICT) cell therapy. The primary focus is on strategies to improve and troubleshoot the in vivo persistence of these engineered T cells.

Frequently Asked Questions (FAQs)

Q1: What is AB-2100 and how is it designed to enhance persistence?

A1: AB-2100 is an autologous T cell therapy engineered for the treatment of clear cell renal cell carcinoma (ccRCC).[1][2] It incorporates several features to improve efficacy and persistence, distinguishing it from conventional CAR-T cells:

  • Sequential "AND" Logic Gate: To enhance safety and tumor specificity, AB-2100 requires two antigens to be present for full activation. It uses a priming receptor (PrimeR) that recognizes Prostate-Specific Membrane Antigen (PSMA) on the tumor neovasculature. This engagement then induces the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase IX (CA9), an antigen highly expressed on ccRCC cells.[3][4][5][6] This sequential targeting is intended to limit "on-target, off-tumor" toxicity.[1][5]

  • Resistance to TME Suppression: The T cells are engineered with short-hairpin RNAs (shRNAs) that knock down the expression of FAS and TGF-beta receptor 2 (TGFBR2). This modification is designed to make the T cells resistant to immunosuppressive signals within the tumor microenvironment (TME).[5]

  • Enhanced Persistence and Potency: AB-2100 includes a Synthetic Pathway Activator (SPA) , a key component for improving in vivo persistence. The SPA drives constitutive activation of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway, which is crucial for T cell expansion, cytotoxicity, and the formation of long-term memory T cells.[5][7][8]

Q2: We are observing poor persistence of AB-2100 T cells in our preclinical models. What are the potential causes and solutions?

A2: Poor persistence of CAR-T cells is a common challenge. For AB-2100, several factors could be at play. Here’s a troubleshooting guide:

Potential CauseRecommended Action
Suboptimal T Cell Fitness Ensure the starting T cell population is healthy. The phenotype of the initial T cells can significantly impact persistence; less differentiated T cells (naive, central memory, and stem-like memory) generally persist longer in vivo.[9] Consider phenotyping the T cells before and after transduction.
Insufficient Lymphodepletion Proper lymphodepletion in the host is critical for removing cytokine "sinks" and creating space for the infused T cells to expand. Verify that the cyclophosphamide/fludarabine conditioning regimen is administered correctly before T cell infusion.[1]
Tumor Microenvironment (TME) Inhibition While AB-2100 is designed to resist FASL and TGF-β mediated suppression, the TME contains other inhibitory factors. Consider evaluating the expression of other checkpoint inhibitors like PD-L1 in your tumor models. Combination therapy with checkpoint inhibitors may further enhance persistence.
Lack of Antigen Stimulation The sequential AND gate requires PSMA engagement for full CA9 CAR expression. Ensure your tumor model has adequate PSMA expression on its vasculature to "prime" the AB-2100 cells. Without this priming step, the T cells will not be fully activated and will not persist.
Issues with SPA Functionality The SPA-driven STAT3 signaling is central to persistence. Confirm the integrity of the engineered construct. You can assess the phosphorylation status of STAT3 (pSTAT3) in the manufactured T cells via flow cytometry or Western blot to ensure the pathway is constitutively active.

Q3: How does the Synthetic Pathway Activator (SPA) in AB-2100 improve T cell persistence?

A3: The SPA provides constitutive activation of the STAT3 signaling pathway. STAT3 is a transcription factor that plays a critical role in T cell biology. Its sustained activation promotes:

  • Survival and Anti-Apoptosis: STAT3 signaling upregulates the expression of anti-apoptotic proteins (like Bcl-xL and Bcl-2), which helps protect the T cells from cell death within the harsh tumor microenvironment.[10]

  • Memory T Cell Formation: The STAT3 pathway is crucial for the development and maintenance of memory T cells (Tcm and Tscm).[7][11][12] These memory subsets have a high capacity for self-renewal and can mount a rapid and robust response upon re-encountering an antigen, leading to long-term functional persistence.[7][11][12]

  • Modulation of Effector Function: STAT3 signaling can help balance the differentiation of T cells, preventing premature exhaustion and promoting a sustained anti-tumor response.[13]

Data on AB-2100 Persistence

Preclinical studies in xenograft models of renal cell carcinoma have demonstrated that the inclusion of the Synthetic Pathway Activator (SPA) significantly enhances the anti-tumor activity and long-term functional persistence of AB-2100 T cells.[8] While specific quantitative data from these studies are not publicly available, the following table illustrates the expected outcomes based on conference abstracts.

Table 1: Illustrative Preclinical Efficacy of AB-2100 in an A498 ccRCC Xenograft Model (Note: This table is a representation based on qualitative descriptions from scientific abstracts; it does not represent actual published data.)

Treatment GroupEndpointIllustrative ResultReference
Standard CA9 CAR-T Tumor GrowthNo significant anti-tumor effect at low doses[1]
T Cell PersistenceLow to undetectable levels by Day 30-
AB-2100 (with SPA) Tumor GrowthComplete and durable tumor elimination[8][14]
T Cell PersistenceMaintained presence in rechallenge models[8]

Key Experimental Protocols

Below are generalized, detailed protocols for key experiments relevant to assessing the in vivo persistence of AB-2100 T cells. These are representative methodologies and may require optimization for specific experimental setups.

Protocol 1: Evaluation of AB-2100 Persistence in a Subcutaneous Xenograft Model

This protocol describes how to establish a tumor model and quantify T cell persistence over time using qPCR.

1. Cell Preparation:

  • Culture human ccRCC cells (e.g., A498, 786-O) under standard conditions.[5]
  • Harvest cells and resuspend in sterile, serum-free media (e.g., RPMI-1640) or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL. Keep on ice.

2. Tumor Implantation:

  • Use immunodeficient mice (e.g., NSG or NOG).
  • Anesthetize the mouse.
  • Inject 100 µL of the cell suspension subcutaneously into the right flank.
  • Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²).

3. T Cell Infusion:

  • When tumors reach a volume of 100-150 mm³, administer a lymphodepleting regimen (e.g., cyclophosphamide).
  • 24-48 hours later, infuse the specified dose of AB-2100 T cells via tail vein injection.

4. Monitoring T Cell Persistence via qPCR:

  • At designated time points (e.g., Day 7, 14, 28, 60 post-infusion), collect peripheral blood (~50 µL) from the tail vein into EDTA-coated tubes.
  • Isolate genomic DNA (gDNA) from whole blood using a suitable kit (e.g., MagMAX™ DNA Multi-Sample Ultra 2.0 Kit).[15]
  • Perform quantitative PCR (qPCR) to determine the number of CAR transgene copies.[15][16]
  • Target: A unique sequence within the integrated AB-2100 DNA cassette.
  • Reference Gene: A single-copy human gene (e.g., RNase P) to normalize for the amount of input gDNA.[15]
  • Standard Curve: Use a linearized plasmid containing the target sequence to generate a standard curve for absolute quantification.
  • Calculation: Report results as CAR copies per µg of gDNA.

Protocol 2: Immunophenotyping of Persistent T Cells by Flow Cytometry

This protocol allows for the characterization of T cell subsets within the persistent population.

1. Sample Collection:

  • Collect peripheral blood as described above. For tumor-infiltrating lymphocytes (TILs), excise the tumor at the experimental endpoint and create a single-cell suspension.

2. Sample Preparation:

  • Lyse red blood cells using an ammonium-chloride-based lysing solution.[17][18]
  • Wash the remaining cells with FACS buffer (PBS + 2% FBS).

3. Staining:

  • Distinguish human cells from mouse cells using antibodies against human CD45 and mouse CD45.[19]
  • Identify T cells using an antibody against human CD3.
  • Identify the AB-2100 population. Since the CA9 CAR is inducible, a specific CAR detection reagent may be needed. Alternatively, if a surface marker is co-expressed, it can be used for identification.
  • Characterize memory subsets using antibodies against:
  • CD45RO and CD62L (or CCR7)
  • Naive (TN): CD45RO⁻, CD62L⁺
  • Central Memory (TCM): CD45RO⁺, CD62L⁺
  • Effector Memory (TEM): CD45RO⁺, CD62L⁻
  • Effector (TE): CD45RO⁻, CD62L⁻

4. Data Acquisition and Analysis:

  • Acquire samples on a flow cytometer (e.g., MACSQuant Analyzer).[9]
  • Analyze the data to determine the percentage of AB-2100 T cells within the human CD3⁺ population and the proportion of each memory subset over time.

Visualizations

AB-2100 "AND" Gate Mechanism and TME Resistance

AB2100_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_AB2100 AB-2100 T Cell Tumor_Vasculature Tumor Vasculature (PSMA+) PrimeR PSMA PrimeR Tumor_Vasculature->PrimeR 1. Priming RCC_Cell ccRCC Tumor Cell (CA9+) T_Cell_Killing Tumor Cell Killing RCC_Cell->T_Cell_Killing Suppressive_Signals Suppressive Signals (FASL, TGF-β) shRNA shRNA vs. FAS/TGFBR2 Suppressive_Signals->shRNA Blocked CA9_CAR_Induction CA9 CAR Induction PrimeR->CA9_CAR_Induction 2. Upregulation CA9_CAR_Induction->RCC_Cell 3. Targeting shRNA->T_Cell_Killing Resistance

Caption: Workflow of AB-2100's sequential AND gate and resistance to TME suppression.

SPA-Mediated STAT3 Signaling for Enhanced Persistence

SPA_STAT3_Pathway cluster_AB2100 Inside AB-2100 T Cell cluster_outcomes Functional Outcomes SPA Synthetic Pathway Activator (SPA) STAT3 STAT3 SPA->STAT3 Constitutive Activation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Phosphorylation & Dimerization Nucleus Nucleus pSTAT3->Nucleus Nuclear Translocation Survival Increased Survival (Anti-Apoptosis) Nucleus->Survival Gene Transcription Memory Memory T Cell Formation Nucleus->Memory Gene Transcription Proliferation Proliferation & Expansion Nucleus->Proliferation Gene Transcription Persistence Long-Term Persistence Survival->Persistence Memory->Persistence Proliferation->Persistence

Caption: The SPA constitutively activates STAT3, driving gene expression for T cell persistence.

References

Technical Support Center: AB-2100 Production for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the production of AB-2100.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of AB-2100 production.

Issue 1: Low Yield of AB-2100 Post-Purification

Question: We are experiencing a significant drop in the final yield of AB-2100 after scaling up our purification process from 1L to 10L cultures. What are the potential causes and how can we troubleshoot this?

Answer:

Low protein yield after scaling up purification is a common challenge.[1] Several factors, from initial expression levels to the purification process itself, can contribute to this issue.[2] The problem can often be traced to inefficient cell lysis, protein degradation, or suboptimal purification conditions.[3]

Possible Causes & Solutions:

  • Inefficient Cell Lysis: A substantial amount of AB-2100 may remain trapped within the cells if lysis is incomplete.[3]

    • Recommendation: Verify the efficiency of your lysis method at the larger scale. Sonication, for example, may require longer pulse times or higher amplitude for larger volumes. For chemical lysis, ensure adequate mixing and incubation time.

  • Protein Degradation: Proteases released during cell lysis can degrade the target protein.[3]

    • Recommendation: Perform all purification steps at 4°C and add a protease inhibitor cocktail to your lysis buffer.[3]

  • Suboptimal Buffer Conditions: The pH or salt concentration of your buffers might not be optimal for AB-2100, leading to poor binding to the purification resin or premature elution.[3]

    • Recommendation: Conduct small-scale trials to optimize the pH and salt concentrations of your binding, wash, and elution buffers.

  • Inaccessible Affinity Tag: The affinity tag on AB-2100 may be improperly folded or blocked, preventing efficient binding to the purification resin.[3]

    • Recommendation: If you suspect tag inaccessibility, consider performing the purification under denaturing conditions to expose the tag.[4]

Issue 2: High Levels of Endotoxin (B1171834) Contamination in the Final AB-2100 Product

Question: Our scaled-up batches of AB-2100 are showing endotoxin levels that are unacceptable for our downstream cell-based assays. What are the best practices for preventing and removing endotoxin contamination?

Answer:

Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria like E. coli, are common contaminants in recombinant protein production.[5] It is crucial to minimize endotoxin levels throughout the entire production workflow.[5]

Strategies for Endotoxin Control:

  • Prevention:

    • Use high-quality, endotoxin-free reagents and water.

    • Ensure all glassware and plasticware are depyrogenated.

    • Maintain aseptic techniques throughout the process to prevent bacterial contamination.

  • Removal:

    • Ion-Exchange Chromatography: This method is effective due to the charge difference between the negatively charged endotoxins and many target proteins.[6]

    • Affinity Chromatography: Specialized affinity adsorbents can be used to bind and remove endotoxins.[5]

    • Phase Separation with Triton X-114: This detergent-based method can effectively partition endotoxins away from the protein product.[6]

Quantitative Data Summary: Endotoxin Removal Efficiency

MethodRemoval EfficiencyConsiderations
Ion-Exchange ChromatographyHighSensitive to pH and salt conditions[6]
Affinity ChromatographyHighCan be expensive[6]
Triton X-114 Phase Separation45-99%Requires removal of residual detergent[6]
Ultrafiltration28.9-99.8%Efficiency depends on protein and endotoxin concentration[6]
Issue 3: Presence of AB-2100 Aggregates After Scale-Up

Question: Since moving to a larger production scale, we are observing significant aggregation of AB-2100, which is impacting its biological activity. What factors contribute to aggregation and how can we mitigate it?

Answer:

Protein aggregation is a critical issue that can compromise the efficacy and safety of biotherapeutics.[7] It can be triggered by various environmental and mechanical stressors during the manufacturing process.[7]

Factors Contributing to Aggregation and Mitigation Strategies:

  • High Protein Concentration: Increased concentrations during purification can promote aggregation.

    • Mitigation: Optimize the elution conditions to keep the protein concentration below its aggregation threshold. Consider performing a step-wise or gradient elution instead of a single-step elution.

  • Suboptimal Buffer Conditions: Incorrect pH or ionic strength can lead to protein unfolding and aggregation.[8]

    • Mitigation: Screen a range of buffer conditions (pH, salts, and excipients) to find the optimal formulation for AB-2100 stability.

  • Mechanical Stress: Shear forces from pumping and filtration can induce aggregation.[9]

    • Mitigation: Use low-shear pumps and optimize flow rates during chromatography and filtration steps.

  • Temperature Fluctuations: Exposure to temperature changes can destabilize the protein.[7]

    • Mitigation: Maintain a consistent low temperature (e.g., 4°C) throughout the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if I see no expression of AB-2100 in my scaled-up culture?

A1: The absence of protein expression can stem from issues with the expression vector or the induction process.[3] First, re-sequence your plasmid construct to ensure the integrity of the AB-2100 gene and that there are no mutations like a frameshift or premature stop codon.[3] Also, verify that you are using the correct inducer at the optimal concentration and that your inducer stock is viable.[3]

Q2: Could codon usage be the reason for low AB-2100 yield when expressing in E. coli?

A2: Yes, if the gene for AB-2100 contains codons that are rare in E. coli, it can lead to translational stalls and reduced protein expression. You can analyze the codon usage of your gene using online tools and consider gene synthesis with codon optimization for your expression host.

Q3: How can I improve the solubility of AB-2100 if it is forming inclusion bodies?

A3: To improve solubility, you can try optimizing expression conditions such as lowering the temperature after induction (e.g., to 18-25°C).[10] Additionally, using a solubility-enhancing fusion tag or switching to a different expression system (e.g., yeast or mammalian cells) that may provide better folding and post-translational modifications can be beneficial.[10]

Q4: What are the key parameters to keep consistent when scaling up a purification process?

A4: When scaling up chromatography, it's important to maintain key parameters such as the linear flow rate, bed height of the chromatography resin, and the ratio of the sample volume to the column volume. This ensures that the purification performance remains consistent from small to large scale.

Q5: How can I ensure the stability of my purified AB-2100 during long-term storage?

A5: Protein stability is influenced by factors like temperature, pH, and the presence of proteases.[8][11] For long-term storage, it is crucial to keep the protein at a low temperature (e.g., -80°C) in a buffer that maintains an optimal pH.[10] Adding stabilizing agents like glycerol (B35011) and ensuring the removal of any contaminating proteases can also enhance stability.[10]

Experimental Protocols

Protocol 1: SDS-PAGE for Purity Assessment of AB-2100
  • Sample Preparation: Mix 15 µL of the purified AB-2100 sample with 5 µL of 4x Laemmli sample buffer.

  • Denaturation: Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load 20 µL of the denatured sample into the wells of a 12% polyacrylamide gel. Run the gel in 1x Tris-Glycine-SDS running buffer at 150V for 60-90 minutes, or until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.

  • Destaining: Destain the gel in a solution of 40% methanol (B129727) and 10% acetic acid until the protein bands are clearly visible against a clear background.

  • Analysis: Visualize the gel on a light box and assess the purity of AB-2100 by comparing the intensity of the target protein band to any impurity bands.

Protocol 2: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification

The LAL assay is the standard method for detecting and quantifying endotoxins.[5] The chromogenic LAL assay is commonly used for its accuracy and speed.[5]

  • Standard Curve Preparation: Prepare a series of endotoxin standards with known concentrations according to the manufacturer's instructions.

  • Sample Preparation: Dilute the AB-2100 sample with endotoxin-free water to a concentration that falls within the range of the standard curve.

  • Assay Procedure:

    • Add 50 µL of the standards and samples to a 96-well microplate in duplicate.

    • Add 50 µL of the LAL reagent to each well.

    • Incubate the plate at 37°C for the time specified by the manufacturer (typically 10-20 minutes).

    • Add 100 µL of the chromogenic substrate to each well and incubate at 37°C for the recommended time (typically 6-10 minutes).

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 25% acetic acid).

  • Data Analysis: Measure the absorbance at 405 nm using a microplate reader. Create a standard curve by plotting the absorbance versus the endotoxin concentration. Use the standard curve to determine the endotoxin concentration in the AB-2100 sample.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing start Plasmid Transformation culture Cell Culture Scale-Up (1L -> 10L) start->culture induction Induction of AB-2100 Expression culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis clarification Clarification lysis->clarification purification Purification (e.g., Affinity Chromatography) clarification->purification qc Quality Control (Purity, Endotoxin) purification->qc final_product Final AB-2100 Product qc->final_product

Caption: Experimental workflow for scaling up AB-2100 production.

troubleshooting_low_yield start Low AB-2100 Yield check_expression Check Expression Level in Crude Lysate start->check_expression no_expression No/Low Expression check_expression->no_expression Low good_expression Good Expression check_expression->good_expression Good troubleshoot_expression Troubleshoot Expression: - Sequence Vector - Optimize Induction - Check Codon Usage no_expression->troubleshoot_expression check_solubility Check Soluble vs. Insoluble Fraction good_expression->check_solubility insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble Insoluble soluble Soluble check_solubility->soluble Soluble troubleshoot_solubility Troubleshoot Solubility: - Lower Temperature - Use Solubility Tags - Refold from Inclusion Bodies insoluble->troubleshoot_solubility check_purification Analyze Flow-through and Wash Fractions soluble->check_purification loss_in_ft Loss in Flow-through/Wash check_purification->loss_in_ft High no_loss No Significant Loss check_purification->no_loss Low troubleshoot_binding Troubleshoot Binding: - Optimize Buffer pH/Salt - Check Affinity Tag - Increase Incubation Time loss_in_ft->troubleshoot_binding check_elution Check Elution Efficiency no_loss->check_elution poor_elution Poor Elution check_elution->poor_elution Poor troubleshoot_elution Troubleshoot Elution: - Optimize Elution Buffer - Check for Degradation poor_elution->troubleshoot_elution

Caption: Decision tree for troubleshooting low yield of AB-2100.

signaling_pathway AB2100 AB-2100 Receptor Target Receptor AB2100->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor X Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression Nucleus->GeneExpression

Caption: Hypothetical signaling pathway for AB-2100.

References

AB-2100 Cytotoxicity Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for refining AB-2100 cytotoxicity assay protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, troubleshooting, and data interpretation when assessing the cytotoxic potential of AB-2100, a PSMA-inducible, CA9-specific CAR T-cell therapy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of an AB-2100 cytotoxicity assay?

A1: The assay measures the ability of AB-2100 CAR T-cells (effector cells) to kill target tumor cells that express the specific antigens. Because AB-2100 operates on a sequential "AND" logic gate, optimal cytotoxicity is observed in target cells co-expressing both Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9).[1][2][3][4] The assay involves co-culturing AB-2100 T-cells with target tumor cells and quantifying the death of the target cells over time.

Q2: What are the recommended target cell lines for an AB-2100 cytotoxicity assay?

A2: Ideal target cell lines are those that endogenously express both PSMA and CA9, such as certain clear cell renal cell carcinoma (ccRCC) lines (e.g., A498).[1][3] To test the specificity of the "AND" logic gate, it is crucial to include control cell lines that express only PSMA, only CA9, or neither antigen.[3][4] For modeling the priming mechanism, co-culture with PSMA-expressing endothelial cells can be employed.[1][3]

Q3: Which cytotoxicity assay methods are most suitable for AB-2100?

A3: Several methods can be adapted for AB-2100 cytotoxicity assays, each with its own advantages and disadvantages. Commonly used assays include:

  • Luciferase-based assays: These are highly sensitive and involve target cells engineered to express luciferase. A decrease in luminescence corresponds to target cell death.[5][6]

  • LDH release assays: This colorimetric assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged target cells. It is a simple and reliable method.[7]

  • Flow cytometry-based assays: This method provides detailed information on the percentage of live, apoptotic, and necrotic target cells, and can also be used to analyze the phenotype of the CAR T-cells themselves.[8][9]

  • Impedance-based assays: This real-time method measures changes in electrical impedance as adherent target cells are killed and detach from the plate.[5]

Q4: How do I interpret a bell-shaped dose-response curve in my cytotoxicity assay?

A4: A bell-shaped curve, where cytotoxicity decreases at very high effector-to-target (E:T) ratios, can sometimes be observed. This may be due to fratricide (CAR T-cells killing each other if they also express the target antigen), or activation-induced cell death (AICD) of the CAR T-cells at high levels of stimulation. It is important to test a range of E:T ratios to identify the optimal window for cytotoxicity.

Troubleshooting Guides

Below are common issues encountered during AB-2100 cytotoxicity assays and their potential solutions.

Issue Potential Cause Troubleshooting Steps
High background cytotoxicity in control wells (with non-transduced T-cells) Alloreactivity of T-cells against the target cell line.[9]Use a target cell line that does not elicit an allogeneic response from the T-cells, or use T-cells from a compatible donor.
Non-specific T-cell activation.Ensure T-cells are not overly activated during manufacturing. Include a "T-cells alone" control to assess baseline activation.
Low or no cytotoxicity with PSMA+/CA9+ target cells Sub-optimal Effector-to-Target (E:T) ratio.Test a range of E:T ratios (e.g., 1:1, 5:1, 10:1) to determine the optimal concentration of AB-2100 cells.[5]
Insufficient co-culture incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration for cytotoxicity.
T-cell exhaustion, especially in long-term assays.[10]For long-term studies, consider a "repeated challenge" assay where fresh target cells are added periodically.[10] Analyze T-cells for exhaustion markers like PD-1.[11]
High variability between replicate wells Uneven cell seeding.Ensure thorough mixing of both effector and target cells before and during plating.
Edge effects in the microplate.Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity.
Discrepancy between different cytotoxicity assay methods Different assays measure different aspects of cell death.Use multiple assay methods to confirm results. For example, an LDH assay (measures membrane integrity) can be complemented with a caspase assay (measures apoptosis).
Interference of assay reagents with AB-2100 or target cells.Run appropriate controls, such as "reagent only" and "cells with reagent" to check for direct interactions.

Experimental Protocols

Standard Co-culture Cytotoxicity Assay (Luciferase-based)

This protocol describes a standard cytotoxicity assay using target cells engineered to express luciferase.

Materials:

  • AB-2100 CAR T-cells

  • Target tumor cells (PSMA+/CA9+, PSMA+/CA9-, PSMA-/CA9+, PSMA-/CA9-) engineered to express luciferase

  • Complete cell culture medium

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Target Cell Seeding: Seed the target cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 - 20,000 cells/well) and allow them to adhere overnight.

  • Effector Cell Addition: The next day, add AB-2100 cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 2:1, 5:1, 10:1).[5]

  • Controls: Include the following controls:

    • Target cells only (for spontaneous death)

    • Target cells with non-transduced T-cells (for non-specific killing)

    • Medium only (for background luminescence)

  • Co-incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Luminescence Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.[5]

  • Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Spontaneous Death - Experimental Value) / Spontaneous Death

Long-Term Cytotoxicity "Repeated Challenge" Assay

This assay evaluates the sustained killing capacity of AB-2100 cells.

Materials:

  • Same as the standard assay

Procedure:

  • Initial Setup: Set up the co-culture as described in the standard protocol.

  • First Cytotoxicity Measurement: At 24 or 48 hours, carefully collect a small aliquot of the supernatant for an LDH assay or measure luminescence if using luciferase-expressing target cells.

  • Repeated Challenge: After the first measurement, add a fresh batch of target cells to the same wells, maintaining the initial E:T ratio based on the surviving effector cells.[10]

  • Subsequent Measurements: Repeat the measurement and target cell addition every 48-72 hours for the duration of the experiment (e.g., up to 7 days).[10]

  • Data Analysis: Plot the cytotoxicity over time to assess the sustained killing ability of the AB-2100 cells.

Data Presentation

Table 1: Example Data from a 48-hour Cytotoxicity Assay

Effector Cell TypeTarget Cell LineE:T Ratio% Cytotoxicity (Mean ± SD)
AB-2100A498 (PSMA+/CA9+)1:135.2 ± 3.1
AB-2100A498 (PSMA+/CA9+)5:178.9 ± 5.6
AB-2100A498 (PSMA+/CA9+)10:191.4 ± 4.2
AB-2100PC-3 (PSMA+/CA9-)10:18.1 ± 1.5
AB-2100HEK293 (PSMA-/CA9+)10:15.3 ± 0.9
Non-transduced T-cellsA498 (PSMA+/CA9+)10:14.5 ± 1.1

Visualizations

AB2100_Signaling_Pathway cluster_target Target Tumor Cell cluster_ab2100 AB-2100 CAR T-cell cluster_primeR PrimeR cluster_CAR Inducible CAR PSMA PSMA CA9 CA9 PSMA_binding PSMA Binding Domain PSMA_binding->PSMA 1. Priming PrimeR_signal Signaling Domain CA9_binding CA9 scFv PrimeR_signal->CA9_binding 2. Induces CAR Expression CA9_binding->CA9 3. Target Recognition CAR_signal CD28/CD3z Cytotoxicity Cytotoxicity (Granzyme B, Perforin) CAR_signal->Cytotoxicity 4. T-cell Activation STAT3_pathway Constitutive STAT3 Signaling (SPA) STAT3_pathway->Cytotoxicity Enhances shRNA_module shRNA Module (anti-Fas, anti-TGFBR) shRNA_module->Cytotoxicity Sustains

Caption: AB-2100 "AND" logic gate signaling pathway.

Cytotoxicity_Workflow plate_target 1. Seed Target Cells (PSMA+/CA9+) add_effectors 2. Add AB-2100 Cells (Vary E:T Ratios) plate_target->add_effectors co_culture 3. Co-culture (24-72 hours) add_effectors->co_culture assay 4. Perform Cytotoxicity Assay (e.g., Luciferase, LDH) co_culture->assay analyze 5. Analyze Data (% Specific Lysis) assay->analyze

Caption: General workflow for an AB-2100 cytotoxicity assay.

Troubleshooting_Logic start Low Cytotoxicity Observed check_ET Optimize E:T Ratio? start->check_ET check_time Optimize Incubation Time? check_ET->check_time No solution_ET Test a range of E:T ratios. check_ET->solution_ET Yes check_controls High Background in Controls? check_time->check_controls No solution_time Perform a time-course experiment. check_time->solution_time Yes check_exhaustion Long-term Assay? check_controls->check_exhaustion No solution_controls Check for alloreactivity or non-specific activation. check_controls->solution_controls Yes solution_exhaustion Use repeated challenge assay; analyze exhaustion markers. check_exhaustion->solution_exhaustion Yes

Caption: Troubleshooting logic for low cytotoxicity results.

References

mitigating off-target effects of AB-2100 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AB-2100, an autologous integrated circuit T (ICT) cell therapy. Our focus is to help you mitigate and understand potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is AB-2100 and how does it address off-target effects?

A1: AB-2100 is an autologous CAR T-cell therapy engineered with a sequential "AND" logic gate to enhance tumor specificity and reduce the risk of "on-target, off-tumor" toxicity.[1][2] This is a significant concern with CAR T-cell therapies, where the target antigen is also expressed on healthy tissues.[3][4][5] AB-2100 is designed to treat clear cell renal cell carcinoma (ccRCC) by targeting the tumor-associated antigen Carbonic Anhydrase IX (CA9).[1][6]

To mitigate the risk of attacking healthy tissues that may also express CA9, AB-2100 requires a dual-antigen recognition system for full activation.[1][7] It consists of:

  • A priming receptor (PrimeR) that recognizes Prostate-Specific Membrane Antigen (PSMA), which is present on the tumor neovasculature of ccRCC.[1][2]

  • An inducible CA9-targeted CAR that is only expressed after the PrimeR has engaged with PSMA.[1][2]

This means AB-2100 T cells should only become fully cytotoxic when they encounter both PSMA and CA9, a combination expected to be highly specific to the tumor microenvironment.[2][8]

Q2: What are the potential off-target effects I should be aware of when using AB-2100 in my experiments?

A2: The primary off-target concern for AB-2100 is the potential for "on-target, off-tumor" toxicity. This could occur if:

  • Leaky activation: The CA9-CAR is expressed at low levels even without PSMA engagement, leading to the killing of healthy cells that are PSMA-negative but CA9-positive.

  • Unexpected co-expression: Healthy tissues unexpectedly co-express both PSMA and CA9, making them targets for activated AB-2100 cells.

  • Bystander effect: In a three-way co-culture or in vivo, the activation of AB-2100 by target-positive cells could lead to the release of cytokines that harm nearby target-negative cells.

It is also important to consider standard CAR T-cell therapy-related toxicities like Cytokine Release Syndrome (CRS) and Immune effector Cell-Associated Neurotoxicity Syndrome (ICANS) in in vivo models, although the logic gate is designed to minimize these by restricting widespread activation.[9]

Q3: How can I experimentally validate the "AND" logic gate functionality of AB-2100?

A3: Validating the "AND" logic gate is crucial. This involves a series of co-culture experiments using various target cell lines with different antigen expression profiles. The goal is to demonstrate that AB-2100 is only fully activated and cytotoxic when both PSMA and CA9 are present.

Here is a summary of the required experimental groups:

Target Cell LinePSMA ExpressionCA9 ExpressionExpected AB-2100 Response
Group 1 (Negative Control) NegativeNegativeNo activation/cytotoxicity
Group 2 (PSMA only) PositiveNegativePriming (potential low-level activation, no significant cytotoxicity)
Group 3 (CA9 only) NegativePositiveNo activation/cytotoxicity
Group 4 (Positive Control) PositivePositiveFull activation and potent cytotoxicity

Key readouts for these experiments include cytotoxicity (e.g., using a lactate (B86563) dehydrogenase (LDH) release assay or real-time cell analysis) and T-cell activation (e.g., measuring cytokine release like IFN-γ and TNF-α, or assessing expression of activation markers like CD69 and CD25).[10][11]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Cytotoxicity against CA9-positive, PSMA-negative cells Leaky CA9-CAR expression: The inducible system may not be completely off in the basal state.1. Titrate Effector-to-Target (E:T) Ratio: Use a lower E:T ratio to see if the effect is dose-dependent. 2. Time-course Analysis: Assess cytotoxicity at earlier time points; leaky expression may lead to slower killing kinetics. 3. Molecular Analysis: Quantify basal CA9-CAR mRNA and surface protein expression on AB-2100 cells via qPCR and flow cytometry, respectively.
Low or no cytotoxicity against dual-positive (PSMA+/CA9+) cells Inefficient Priming: The PSMA-PrimeR engagement may not be sufficient to induce robust CA9-CAR expression.1. Verify Antigen Expression: Confirm high levels of both PSMA and CA9 on target cells using flow cytometry. 2. Optimize Co-culture Conditions: Ensure optimal cell densities and incubation times. Consider a pre-incubation step of AB-2100 with PSMA-positive cells before adding CA9-positive cells to model vascular priming.[1] 3. Assess CA9-CAR Induction: Measure the upregulation of CA9-CAR expression on AB-2100 cells after co-culture with PSMA-positive cells.
Inconsistent results between experimental repeats Variability in cell lines or AB-2100 product: Differences in antigen expression levels on target cells or variability in the transduction efficiency and viability of AB-2100 cells can lead to inconsistent outcomes.1. Cell Line Authentication: Regularly verify the antigen expression profile of your target cell lines. 2. Quality Control of AB-2100: Assess the viability, transduction efficiency (CAR expression), and phenotype of each batch of AB-2100 cells before use. 3. Use Control T-cells: Include non-transduced T-cells from the same donor as a negative control to account for alloreactivity.[12]
High background cytokine release in control wells T-cell health and handling: T-cells may be stressed or over-stimulated during manufacturing or handling, leading to non-specific cytokine release.1. Review Cell Handling Procedures: Ensure proper and gentle handling of T-cells during thawing, washing, and plating. 2. Allow for Rest: Let the AB-2100 cells rest in culture for a few hours after thawing before starting the co-culture experiment.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using Real-Time Cell Analysis (xCELLigence)

This protocol is designed to assess the specific killing of target cells by AB-2100 in real-time.

Materials:

  • AB-2100 cells

  • Target cell lines (PSMA-/CA9-, PSMA+/CA9-, PSMA-/CA9+, PSMA+/CA9+)

  • Non-transduced T-cells (negative control)

  • xCELLigence Real-Time Cell Analyzer

  • E-Plates 96

  • Appropriate cell culture medium

Methodology:

  • Plate Target Cells: Seed the different target cell lines in the wells of an E-Plate 96 at a density optimized for each cell line. Allow the cells to adhere and grow until they reach the log phase (this will be monitored by the xCELLigence instrument).

  • Add Effector Cells: Once the target cells are in their log growth phase, add the AB-2100 or control T-cells at various Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

  • Real-Time Monitoring: Place the E-Plate back on the xCELLigence instrument and monitor the cell index (a measure of cell number and adhesion) in real-time for 24-72 hours.

  • Data Analysis: The cell index will decrease as the target cells are killed. Normalize the data to the time of effector cell addition. Compare the killing curves for the different target cell groups and E:T ratios.

Protocol 2: Cytokine Release Assay (ELISA)

This protocol measures the release of key cytokines (IFN-γ, TNF-α) as an indicator of T-cell activation.

Materials:

  • Supernatants from the in vitro cytotoxicity assay (Protocol 1)

  • ELISA kits for human IFN-γ and TNF-α

  • 96-well ELISA plate

  • Plate reader

Methodology:

  • Collect Supernatants: At the end of the co-culture experiment (e.g., at 24 or 48 hours), carefully collect the cell culture supernatants. Centrifuge to remove any cells or debris.

  • Perform ELISA: Follow the manufacturer's instructions for the specific ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Measure Absorbance: Read the absorbance of each well using a plate reader at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of each cytokine in the supernatants by comparing the absorbance values to a standard curve. Compare the cytokine levels across the different experimental groups.

Visualizations

AB2100_Mechanism cluster_Tcell AB-2100 T-Cell cluster_Tumor Tumor Microenvironment PrimeR PSMA PrimeR Inducible_CAR Inducible CA9 CAR (Inactive) Signaling Signaling Cascade PrimeR->Signaling 1. Binding Activation T-Cell Activation & Cytotoxicity Inducible_CAR->Activation 3. Binding Signaling->Inducible_CAR 2. Induces Expression PSMA PSMA Antigen (Neovasculature) CA9 CA9 Antigen (Tumor Cell)

Caption: AB-2100 "AND" logic gate signaling pathway.

Experimental_Workflow cluster_cells Cell Preparation cluster_assay Co-Culture Assay cluster_readouts Data Readouts AB2100 AB-2100 T-Cells CoCulture Co-culture at varying E:T Ratios AB2100->CoCulture Target_Cells Target Cells (PSMA+/-, CA9+/-) Target_Cells->CoCulture Cytotoxicity Cytotoxicity Assay (e.g., xCELLigence) CoCulture->Cytotoxicity Real-time monitoring Cytokine Cytokine Release (ELISA) CoCulture->Cytokine Supernatant collection Activation Activation Markers (Flow Cytometry) CoCulture->Activation Cell staining

Caption: Workflow for validating AB-2100 specificity.

Troubleshooting_Logic Start Observe unexpected cytotoxicity against CA9+/PSMA- cells Leaky Hypothesis: Leaky CA9-CAR expression Start->Leaky Titrate Action: Titrate E:T Ratio & Time-course analysis Leaky->Titrate Quantify Action: Quantify basal CAR expression (qPCR/Flow) Leaky->Quantify Result_Dependent Result: Cytotoxicity is dose/time-dependent Titrate->Result_Dependent Result_Independent Result: Cytotoxicity is NOT dose/time-dependent Titrate->Result_Independent Conclusion_Leaky Conclusion: Likely leaky expression. Optimize construct or E:T ratio. Result_Dependent->Conclusion_Leaky Conclusion_Other Conclusion: Consider other mechanisms (e.g., non-specific activation). Result_Independent->Conclusion_Other

Caption: Troubleshooting unexpected off-target cytotoxicity.

References

strategies to enhance AB-2100 efficacy in solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AB-2100

Welcome to the technical support center for AB-2100, a novel cell therapy for solid tumors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the efficacy of AB-2100 in your experiments.

Disclaimer: AB-2100 is a fictional agent for the purpose of this guide. The underlying scientific principles are based on existing research in oncology and cell therapy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for AB-2100?

A1: AB-2100 is an Integrated Circuit T (ICT) cell therapy. It utilizes CRISPR-mediated insertion of a large synthetic DNA cassette into T cells.[1][2] This cassette engineers the T cells to overcome the immunosuppressive tumor microenvironment (TME) and selectively target tumor cells while sparing normal tissues.[1][2][3] The key features include a synthetic logic gate that requires the presence of two distinct proteins on cancer cells for activation, shRNAs to protect the T cells against immunosuppressive signals, and a synthetic pathway activator to enhance the potency and persistence of the engineered T cells.[1][3]

Q2: What is the primary indication for AB-2100?

A2: AB-2100 is currently being investigated in a Phase 1/2 clinical trial for patients with clear-cell renal cell carcinoma (ccRCC) that has relapsed or is refractory to checkpoint and VEGF inhibitors.[1][2][3]

Q3: How is AB-2100 administered in a clinical setting?

A3: AB-2100 is administered as a single intravenous infusion following conditioning chemotherapy.[2][3]

Q4: What are the potential advantages of AB-2100's logic gate approach?

A4: The synthetic logic gate is designed to improve the safety and specificity of the cell therapy. By requiring the presence of two antigens that are in close proximity on the tumor, it aims to minimize "on-target, off-tumor" toxicity, where a conventional CAR T-cell therapy might attack healthy tissues that express a single target antigen.[3]

Q5: What are some general strategies to enhance the efficacy of T-cell therapies like AB-2100 in solid tumors?

A5: Overcoming the immunosuppressive tumor microenvironment is key. Strategies include combining the cell therapy with agents that target immunosuppressive cells (e.g., regulatory T cells, myeloid-derived suppressor cells), checkpoint inhibitors (e.g., anti-PD-1 antibodies), or therapies that modulate cytokine signaling.[4] Additionally, optimizing the conditioning chemotherapy regimen can enhance the expansion and persistence of the infused T cells.

Troubleshooting Guide

This guide addresses common issues encountered during preclinical evaluation of therapies like AB-2100.

Issue 1: Suboptimal tumor control in a xenograft model despite initial response.

  • Question: My patient-derived xenograft (PDX) model of ccRCC initially responded to AB-2100, but the tumors began to regrow after a few weeks. What could be the cause and how can I investigate it?

  • Possible Causes & Troubleshooting Steps:

    • Antigen Loss: The tumor may have lost one or both of the target antigens recognized by the AB-2100 logic gate.

      • Action: Harvest the relapsed tumors and perform immunohistochemistry (IHC) or flow cytometry to assess the expression levels of the target antigens compared to the pre-treatment tumors.

    • T-Cell Exhaustion: The infused AB-2100 T cells may have become exhausted due to chronic stimulation within the tumor microenvironment.

      • Action: Analyze the phenotype of tumor-infiltrating lymphocytes (TILs) from the relapsed tumors. Look for high expression of exhaustion markers like PD-1, TIM-3, and LAG-3.

    • Immunosuppressive TME: The tumor may have developed or enhanced an immunosuppressive microenvironment.

      • Action: Characterize the TME of the relapsed tumors. Use flow cytometry or single-cell RNA sequencing to quantify immunosuppressive cell populations (e.g., Tregs, MDSCs) and analyze the cytokine profile.

    • Consider Combination Therapy: Based on your findings, a combination approach may be necessary.

      • If T-cell exhaustion is observed, combining AB-2100 with a PD-1 inhibitor could reinvigorate the anti-tumor response.[4]

      • If the TME is highly immunosuppressive, consider agents that target specific suppressive pathways.

Issue 2: High variability in efficacy across different patient-derived models.

  • Question: I'm testing AB-2100 on a panel of ccRCC PDX models, and the efficacy is highly variable. How can I identify predictive biomarkers of response?

  • Possible Causes & Troubleshooting Steps:

    • Baseline Target Expression: The level and homogeneity of target antigen expression can significantly impact efficacy.

      • Action: Before treatment, thoroughly characterize the antigen expression on all PDX models using quantitative methods like quantitative immunofluorescence (QIF) or flow cytometry. Correlate these baseline levels with treatment outcomes.

    • Tumor Microenvironment Heterogeneity: The baseline immune composition of the TME can influence the ability of AB-2100 to function.

      • Action: Profile the TME of each PDX model prior to treatment. Analyze the presence of pre-existing T cells, myeloid cells, and the expression of checkpoint ligands like PD-L1. This can help stratify models into "hot" (inflamed) vs. "cold" (non-inflamed) and correlate with response.

    • Genomic and Transcriptomic Differences: Underlying genetic mutations or gene expression signatures in the tumor cells may confer intrinsic resistance.

      • Action: Perform whole-exome and RNA sequencing on the PDX models. Look for mutations or expression signatures in pathways related to cell survival, apoptosis, and interferon signaling that correlate with resistance or sensitivity to AB-2100.

Quantitative Data Summary

The following tables contain hypothetical data for illustrative purposes.

Table 1: Preclinical Efficacy of AB-2100 in ccRCC Patient-Derived Xenograft (PDX) Models

PDX ModelTarget Antigen 1 (MFI)Target Antigen 2 (% Positive)Baseline CD8+ T cell InfiltrationOutcome with AB-2100
RCC-0115,20095%HighComplete Response
RCC-0214,50091%LowPartial Response
RCC-035,10085%ModerateStable Disease
RCC-0416,00045%HighProgressive Disease

MFI: Mean Fluorescence Intensity

Table 2: In Vivo Combination Study in a Resistant PDX Model (RCC-04)

Treatment GroupNTumor Growth Inhibition (TGI)Increase in CD8+ TILs
Vehicle Control100%-
AB-2100 Monotherapy1015%1.5-fold
Anti-PD-1 Monotherapy1010%1.2-fold
AB-2100 + Anti-PD-11075%4.5-fold

TILs: Tumor-Infiltrating Lymphocytes

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in PDX Models

  • Model Implantation: Implant tumor fragments (approx. 3x3 mm) from a patient-derived xenograft subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Measure tumors twice weekly with digital calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, AB-2100, Combination Therapy).

  • Conditioning: Administer a non-myeloablative conditioning regimen, such as cyclophosphamide, 1-2 days prior to T cell infusion to create space for the adoptively transferred cells.

  • Cell Therapy Administration: Administer a single dose of AB-2100 (e.g., 10 x 10⁶ CAR-positive T cells) via intravenous (tail vein) injection.

  • Combination Agent Dosing: If applicable, begin dosing with the combination agent (e.g., anti-PD-1 antibody) on the day of T cell infusion and continue as per the established schedule.

  • Endpoint Analysis: Continue monitoring tumor growth until tumors reach the predetermined endpoint volume. At the end of the study, harvest tumors and spleens for downstream analysis (e.g., flow cytometry, IHC).

Protocol 2: Flow Cytometry Analysis of Tumor Microenvironment

  • Tumor Dissociation: Harvest fresh tumors and mechanically and enzymatically dissociate them into a single-cell suspension using a tumor dissociation kit.

  • Cell Staining:

    • Count cells and aliquot approximately 1-2 x 10⁶ cells per tube.

    • Perform a live/dead stain to exclude non-viable cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Incubate with a panel of fluorescently-conjugated antibodies against surface markers (e.g., CD45, CD3, CD4, CD8, CD25, FOXP3, CD11b, Gr-1, PD-1, TIM-3).

    • For intracellular targets (e.g., FOXP3, cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.

  • Data Acquisition: Acquire data on a multi-color flow cytometer.

  • Data Analysis: Use analysis software (e.g., FlowJo, FCS Express) to gate on specific cell populations and quantify their abundance and phenotype.

Visualizations

AB2100_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_Tcell AB-2100 T Cell Tumor Cell Tumor Cell Logic Gate Logic Gate Tumor Cell->Logic Gate Antigen 1 + Antigen 2 Normal Cell Normal Cell Normal Cell->Logic Gate Antigen 1 only AB-2100 AB-2100 shRNA shRNA AB-2100->shRNA SPA SPA AB-2100->SPA Killing Tumor Cell Killing Logic Gate->Killing Activation shRNA->AB-2100 Blocks immunosuppression SPA->AB-2100 Enhances persistence Troubleshooting_Workflow start Suboptimal In Vivo Efficacy check_antigen Analyze Antigen Expression on Relapsed Tumor start->check_antigen check_tcell Assess T Cell Exhaustion (e.g., PD-1, TIM-3) start->check_tcell check_tme Profile TME for Immunosuppressive Cells start->check_tme antigen_loss Antigen Loss Detected? check_antigen->antigen_loss tcell_exhausted Exhaustion Markers High? check_tcell->tcell_exhausted tme_suppressive TME Suppressive? check_tme->tme_suppressive strategy_new_target Consider Alternative Target Antigens antigen_loss->strategy_new_target Yes end Refined Therapeutic Strategy antigen_loss->end No strategy_combo_pd1 Strategy: Combine with PD-1 Inhibitor tcell_exhausted->strategy_combo_pd1 Yes tcell_exhausted->end No strategy_combo_tme Strategy: Combine with TME-modulating agent tme_suppressive->strategy_combo_tme Yes tme_suppressive->end No Experimental_Workflow start Hypothesis: Combination enhances efficacy step1 1. In Vitro Screening (Co-culture assays) start->step1 step2 2. Assess Synergy (Calculate Combination Index) step1->step2 decision1 Synergy Observed? step2->decision1 step3 3. In Vivo Validation (PDX model) decision1->step3 Yes stop Re-evaluate Combination Strategy decision1->stop No step4 4. Endpoint Analysis (Tumor Growth, TME profiling) step3->step4 end Go/No-Go Decision for further development step4->end

References

addressing variability in AB-2100 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: AB-2100

Welcome to the technical support center for AB-2100. This resource is designed to help you address variability in your experimental results by providing detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in assays using AB-2100?

High variability in cell-based assays can often be attributed to several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers which can lead to phenotypic drift.[1] Operator-dependent variations in cell seeding density, reagent preparation, and incubation times are also significant contributors.[1] Additionally, environmental factors like temperature and CO2 levels, as well as the quality and storage of reagents, can impact assay performance.[1]

Q2: My replicate wells for the same condition show a high coefficient of variation (CV > 15%). What should I check first?

A high intra-assay CV is often traced back to three main areas:

  • Pipetting Technique: Inconsistent pipetting is a primary source of variability. Ensure pipettes are calibrated and use proper techniques, such as reverse pipetting for viscous solutions.[1]

  • Cell Seeding: Uneven cell distribution in the wells leads to significant differences. Ensure your cell suspension is homogenous by gently mixing it before and during plating.[1][2] Letting cells settle in the pipette or reservoir can cause inconsistent seeding.

  • Reagent Mixing: Inadequate mixing of AB-2100 or detection reagents within the wells can result in a non-uniform reaction.[1]

Q3: I am observing a poor or inconsistent dose-response curve. What are the potential causes?

An inconsistent or absent dose-response curve can arise from several factors.[3] Common culprits include issues with compound solubility and stability; ensure AB-2100 is fully dissolved in the final assay medium.[3] The health and passage number of your cells can significantly impact outcomes; unhealthy or high-passage cells may respond inconsistently.[3] Finally, the specific assay parameters, such as incubation times and detection methods, can influence the shape of the curve.[3] It is also important to use a proper curve-fitting statistical model.[4][5]

Q4: How can I mitigate "edge effects" in my 96-well plates?

Edge effects, where outer wells behave differently, are often due to uneven temperature or increased evaporation during incubation.[1] To mitigate this, fill the outermost wells with sterile media or PBS to act as a humidity barrier.[1] Avoid stacking plates in the incubator and ensure proper humidification.[1]

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Secondary Checks cluster_3 Solution High_CV High CV (>15%) in Replicates Pipetting Review Pipetting Technique High_CV->Pipetting Start Here Seeding Check Cell Seeding Homogeneity Pipetting->Seeding Reagents Verify Reagent Preparation Seeding->Reagents Edge_Effects Assess for Edge Effects Reagents->Edge_Effects Cell_Health Confirm Cell Health & Passage # Edge_Effects->Cell_Health Optimized_Assay Optimized Assay (Low CV) Cell_Health->Optimized_Assay

Figure 1. Troubleshooting workflow for high coefficient of variation (CV).

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues.

Problem Possible Causes Recommended Solutions
High Background Signal 1. Sub-optimal Reagent Concentration: Detection reagent concentration may be too high. 2. Incomplete Washing: Residual reagents or cell debris remain in wells. 3. Cell Contamination: Mycoplasma or bacterial contamination can affect readouts.[1]1. Titrate detection reagents to find the optimal concentration with a good signal-to-background ratio. 2. Ensure wash steps are performed thoroughly and consistently across the plate. 3. Regularly test cell cultures for mycoplasma contamination.
Low Assay Signal / Small Window 1. Low Cell Number: Insufficient cell seeding density.[1] 2. Unhealthy Cells: Cells are stressed, non-viable, or in the wrong growth phase.[6] 3. Insufficient Incubation Time: Incubation with AB-2100 or detection reagent is too short.[1] 4. Inactive Compound: AB-2100 may have degraded due to improper storage or handling.1. Optimize cell seeding density to ensure a robust signal.[6] See Table 1 for guidance. 2. Use cells in the logarithmic growth phase with high viability (>95%). Do not use cells of a high passage number.[6] 3. Perform a time-course experiment to determine the optimal incubation time for both the compound and the detection reagent. 4. Prepare fresh dilutions of AB-2100 from a validated stock for each experiment.
Inconsistent Dose-Response (Inter-Assay) 1. Reagent Variability: Using different lots of media, serum, or reagents.[6] 2. Cell Passage Number: Significant differences in cell passage number between experiments.[1] 3. Protocol Deviations: Minor, undocumented changes in the protocol between runs.1. Use the same lot of critical reagents for a set of related experiments. Maintain detailed records of lot numbers.[6] 2. Standardize the passage number range for all experiments. Create a cell bank to ensure a consistent source. 3. Adhere strictly to a detailed Standard Operating Procedure (SOP).[1]
Table 1: Recommended Cell Seeding Density Optimization

The optimal seeding density is crucial for reproducible results and depends on the cell type.[7] An initial optimization experiment is highly recommended.

Parameter Low Density Optimal Density High Density
Cell Count (per well) 500 - 1,5002,000 - 10,000>20,000
Observed Effect Slow growth, poor signal.[2]Consistent growth, robust assay window.[8]Rapid nutrient depletion, contact inhibition, altered cell behavior.[2]
Recommendation Not recommended for most assays.Target range for most cell lines. Avoid; can lead to artifacts and high variability.

Experimental Protocols

Protocol: Standard Cell Viability Assay with AB-2100

This protocol outlines a typical workflow for assessing the effect of AB-2100 on cell viability using a resazurin-based detection method.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase. Ensure cell viability is >95%.

    • Prepare a single-cell suspension in a pre-warmed complete growth medium.

    • Seed cells into a 96-well clear-bottom plate at the predetermined optimal density.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of AB-2100 in 100% DMSO.

    • Perform a serial dilution of the AB-2100 stock in a complete growth medium to create 2X working concentrations.

    • Remove the medium from the cell plate and add 100 µL of the 2X AB-2100 working solutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated wells.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • Viability Assessment:

    • Prepare the resazurin (B115843) detection reagent according to the manufacturer's instructions.

    • Add 20 µL of the detection reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 560nm/590nm).

  • Data Analysis:

    • Subtract the background fluorescence from a media-only control.

    • Normalize the data to the vehicle control (defined as 100% viability).

    • Plot the normalized response versus the log of the AB-2100 concentration and fit a four-parameter sigmoidal dose-response curve to determine the IC50 value.[5][9]

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout & Analysis Harvest 1. Harvest & Count Cells (Log Phase, >95% Viability) Seed 2. Seed Cells in 96-Well Plate Incubate_Attach 3. Incubate (18-24h) for Attachment Prepare_Cmpd 4. Prepare AB-2100 Serial Dilutions (2X) Treat_Cells 5. Add Compound to Cells Incubate_Treat 6. Incubate (48-72h) Add_Reagent 7. Add Viability Reagent Incubate_Read 8. Incubate (1-4h) Read_Plate 9. Measure Signal (Plate Reader) Analyze 10. Normalize & Plot Data (Determine IC50)

Figure 2. Standard experimental workflow for a cell viability assay with AB-2100.

Disclaimer: AB-2100 is a hypothetical product. The information provided is based on best practices for cell-based assay development and troubleshooting.

References

Validation & Comparative

Validating the Specificity of AB-2100 for Tumor Antigens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

AB-2100 is an autologous integrated circuit T (ICT) cell therapy currently in clinical development for the treatment of clear-cell renal cell carcinoma (ccRCC).[1][2][3] This guide provides an objective comparison of AB-2100's performance with other CAR T-cell therapies, supported by available preclinical experimental data. The information is intended to help researchers and drug development professionals evaluate the specificity and potential of this novel therapeutic approach.

AB-2100: A Dual-Antigen Targeting Strategy

AB-2100 is engineered with a sequential "AND" logic gate that requires the presence of two distinct tumor antigens for full T-cell activation: Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9).[2][4] This innovative design aims to enhance tumor specificity and minimize "on-target, off-tumor" toxicities, a significant challenge in solid tumor immunotherapy.

The mechanism relies on a priming receptor that recognizes PSMA, which is expressed on the tumor neovasculature.[4] Engagement of this priming receptor initiates the expression of a chimeric antigen receptor (CAR) that targets CA9, an antigen highly expressed on ccRCC cells.[4] This sequential activation ensures that the cytotoxic activity of the T-cells is localized to the tumor microenvironment where both antigens are present.

Preclinical Validation of AB-2100 Specificity

Preclinical studies have been conducted to validate the dual-antigen specificity and anti-tumor efficacy of AB-2100. These studies have reportedly demonstrated that AB-2100 selectively eliminates tumor cells expressing both PSMA and CA9, while sparing cells that express only one of the antigens.

Key Preclinical Findings (Qualitative Summary):

  • In Vitro Cytotoxicity: Assays showed that AB-2100 effectively killed tumor cell lines expressing both PSMA and CA9. In contrast, minimal to no killing was observed against cell lines expressing only CA9.

  • In Vivo Xenograft Models: In animal models bearing two distinct tumors, one expressing only CA9 and the other expressing both PSMA and CA9, AB-2100 demonstrated selective eradication of the dual-antigen expressing tumor.

While the qualitative outcomes of these studies are promising, detailed quantitative data from these preclinical experiments are not yet publicly available.

Comparative Landscape: Alternative CAR T-Cell Therapies for ccRCC

Several other CAR T-cell therapies are in development for ccRCC, primarily targeting single antigens. These alternatives provide a basis for comparison with the dual-antigen approach of AB-2100.

Therapy NameTarget Antigen(s)Key FeaturesPublicly Available Preclinical Data
AB-2100 PSMA and CA9Sequential "AND" logic gate for enhanced specificity.[2][4]Qualitative descriptions of selective killing in vitro and in vivo. Quantitative data not available.
CTX130 CD70Allogeneic (off-the-shelf) CAR T-cell therapy.[5]In vitro cytotoxicity data and in vivo tumor regression data are publicly available.[5]
ALLO-316 CD70Allogeneic CAR T-cell therapy.Preclinical activity has been reported, but detailed quantitative data is limited in the public domain. Clinical response rates are available.[6]
Dual CAIX/CD70 CAR-T CAIX and CD70Dual-targeting approach to address tumor heterogeneity.[7]Preclinical studies are ongoing, with limited publicly available data.[7]

Quantitative Data Summary

Detailed quantitative preclinical data for AB-2100 is not publicly available. However, for comparison, preclinical data for CTX130, a CD70-targeting CAR T-cell therapy, has been published.

Table 1: Preclinical In Vitro Cytotoxicity of CTX130

Target Cell LineCD70 ExpressionEffector:Target Ratio% Cell Lysis
A498High4:1~80%
ACHNLow4:1~40%
MCF7Negative4:1~0%
(Data interpreted from graphical representations in published preclinical studies for CTX130)[5]

Table 2: Preclinical In Vivo Efficacy of CTX130 in A498 Xenograft Model

Treatment GroupNumber of MiceOutcome
Untreated5Progressive tumor growth
CTX1305Complete tumor regression
CD70+ anti-CD70 CAR T4No significant antitumor activity
(Data from a preclinical study of CTX130)[5]

Experimental Protocols

Below are generalized protocols for key experiments used to validate CAR T-cell specificity and efficacy, based on standard methodologies in the field.

In Vitro Cytotoxicity Assay (Flow Cytometry-Based)

This assay quantifies the ability of CAR T-cells to kill target tumor cells.

  • Cell Preparation:

    • Target tumor cells (expressing the antigen(s) of interest) are labeled with a fluorescent dye (e.g., CFSE).

    • Effector CAR T-cells are prepared at various concentrations.

  • Co-culture:

    • Labeled target cells are co-cultured with effector CAR T-cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

    • Control groups include target cells alone and target cells with non-transduced T-cells.

    • The co-culture is incubated for a specified period (e.g., 4, 24, or 48 hours).

  • Staining and Analysis:

    • A viability dye (e.g., 7-AAD or Propidium Iodide) is added to the co-culture.

    • The cells are analyzed by flow cytometry.

  • Data Interpretation:

    • The percentage of target cells that are positive for the viability dye is determined, indicating cell death.

    • Specific lysis is calculated by subtracting the percentage of dead target cells in the control group from the experimental group.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor activity of CAR T-cells in a living organism.

  • Animal Model:

    • Immunocompromised mice (e.g., NSG mice) are used to prevent rejection of human cells.

  • Tumor Implantation:

    • Human tumor cells expressing the target antigen(s) are injected subcutaneously or intravenously into the mice.

    • For dual-antigen specificity studies, two tumors with different antigen expression profiles can be implanted on opposite flanks of the same mouse.

  • CAR T-Cell Administration:

    • Once tumors are established (reaching a certain volume), CAR T-cells are administered to the mice, typically via intravenous injection.

    • Control groups may include mice receiving no treatment or mice receiving non-transduced T-cells.

  • Monitoring and Endpoint:

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.

    • Animal well-being is monitored throughout the study.

    • The study concludes when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis:

    • Tumor growth curves are plotted for each treatment group.

    • Statistical analysis is performed to compare the anti-tumor efficacy between different treatment groups.

Visualizations

AB2100_Mechanism cluster_TME Tumor Microenvironment (TME) cluster_CART AB-2100 CAR T-cell TumorCell Tumor Cell (CA9+) CAR_Induction CA9 CAR Induction TumorCell->CAR_Induction Neovasculature Tumor Neovasculature (PSMA+) PrimingReceptor Priming Receptor (anti-PSMA) Neovasculature->PrimingReceptor PrimingReceptor->Neovasculature 1. Priming PrimingReceptor->CAR_Induction 2. Activation CAR_Induction->TumorCell 3. Targeting Cytotoxicity Cytotoxic Activity CAR_Induction->Cytotoxicity 4. Killing Cytotoxicity->TumorCell

Caption: AB-2100 "AND" logic gate mechanism for tumor-specific activation.

Experimental_Workflow cluster_InVitro In Vitro Specificity Assay cluster_InVivo In Vivo Dual-Flank Xenograft Model TargetCells Prepare Target Cells (CA9+ only vs. PSMA+/CA9+) CoCulture Co-culture with AB-2100 T-cells TargetCells->CoCulture FlowCytometry Flow Cytometry Analysis (% Lysis) CoCulture->FlowCytometry TumorImplantation Implant Tumors (Flank 1: CA9+ only) (Flank 2: PSMA+/CA9+) Treatment Administer AB-2100 TumorImplantation->Treatment Monitoring Monitor Tumor Volume Treatment->Monitoring

Caption: Experimental workflow for validating AB-2100 specificity.

CAR_T_Signaling AntigenBinding Antigen Recognition (scFv) CD3zeta CD3ζ (Activation Signal) AntigenBinding->CD3zeta Costimulatory Co-stimulatory Domain (e.g., 4-1BB, CD28) AntigenBinding->Costimulatory Downstream Downstream Signaling (e.g., PI3K, MAPK) CD3zeta->Downstream Costimulatory->Downstream Effector Effector Functions (Cytotoxicity, Cytokine Release) Downstream->Effector

Caption: General CAR T-cell activation signaling pathway.

References

A Comparative Analysis of AB-2100 and CAR-T Therapies for Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of immunotherapy for renal cell carcinoma (RCC) is rapidly evolving, with chimeric antigen receptor (CAR)-T cell therapies showing promise in early clinical trials. This guide provides a detailed comparison of a novel investigational therapy, AB-2100, with other CAR-T therapies currently under investigation for RCC. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these emerging treatments.

Introduction to Therapeutic Strategies

Standard CAR-T cell therapy involves genetically engineering a patient's T cells to express a CAR that recognizes a specific antigen on tumor cells.[1][2] This approach has demonstrated significant success in hematologic malignancies.[1][3] However, its application in solid tumors like RCC faces challenges, including on-target, off-tumor toxicity and the immunosuppressive tumor microenvironment.[1]

AB-2100 is a next-generation, autologous integrated circuit T (ICT) cell therapy designed to address these challenges. It employs a sophisticated "AND" logic gate, requiring the presence of two different antigens to initiate a full anti-tumor response, thereby aiming to enhance tumor specificity and reduce toxicity.[4][5][6][7][8]

Conventional CAR-T therapies for RCC are also in development, primarily targeting single antigens highly expressed on RCC cells, such as CD70 or carbonic anhydrase IX (CAIX).[3] These therapies are being investigated in various clinical trials to determine their safety and efficacy.[3][9]

Mechanism of Action and Signaling Pathways

AB-2100: A Dual-Antigen Targeting Approach

AB-2100 utilizes a sequential "AND" logic gate to achieve high tumor specificity. The T cells are engineered with two key components:

  • A priming receptor (PrimeR) that recognizes prostate-specific membrane antigen (PSMA), which is expressed on the tumor neovasculature of clear cell RCC (ccRCC).[5][6][7][8][10]

  • An inducible CAR that targets carbonic anhydrase IX (CAIX), an antigen widely expressed on ccRCC cells.[5][6][7][8][10]

Engagement of the PrimeR with PSMA on tumor endothelial cells triggers the expression of the anti-CAIX CAR.[6][7][8][10] The newly expressed CAR can then recognize and bind to CAIX on adjacent tumor cells, leading to their destruction.[6][7][8][10] This two-step activation process is designed to restrict T cell activity to the tumor site, where both antigens are present, thus minimizing damage to healthy tissues that may express only one of the antigens.[4][5][6][7][8]

Furthermore, AB-2100 is "armored" with additional features to overcome the immunosuppressive tumor microenvironment. These include:

  • shRNAs targeting FAS and TGFBR2: These molecules are designed to protect the engineered T cells from apoptosis and immunosuppressive signals within the tumor.[5][11][12]

  • A synthetic pathway activator (SPA): This component provides constitutive STAT3 signaling to enhance T cell cytotoxicity, expansion, and persistence.[5][6][7][8][12][13]

AB2100_Mechanism cluster_TME Tumor Microenvironment cluster_AB2100 AB-2100 T-Cell Tumor_Vasculature Tumor Vasculature (PSMA+) Tumor_Cell RCC Tumor Cell (CA9+) PrimeR PSMA-Targeting PrimeR PrimeR->Tumor_Vasculature 1. Priming CAR_Induction CA9 CAR Expression PrimeR->CAR_Induction 2. Induces CA9_CAR CA9-Targeting CAR CAR_Induction->CA9_CAR CA9_CAR->Tumor_Cell 3. Targeting Signaling Activation & Cytotoxicity (STAT3, Perforin, Granzyme) CA9_CAR->Signaling 4. Activates Signaling->Tumor_Cell 5. Tumor Cell Lysis Armor Armor (shRNA-FAS/TGFBR2) Armor->Signaling Enhances Persistence CAR_T_Mechanism CAR_T_Cell CAR-T Cell Tumor_Cell RCC Tumor Cell (e.g., CD70+) CAR_T_Cell->Tumor_Cell 1. Antigen Recognition Activation T-Cell Activation (Signal 1 + Signal 2) Tumor_Cell->Activation 2. Binding & Signaling Effector_Function Effector Function Activation->Effector_Function 3. Proliferation & Differentiation Cytotoxicity Tumor Cell Lysis (Perforin, Granzyme) Effector_Function->Cytotoxicity Cytokine_Release Cytokine Release (IFN-γ, TNF-α) Effector_Function->Cytokine_Release Cytotoxicity->Tumor_Cell Experimental_Workflow cluster_Patient Patient cluster_Lab Manufacturing Leukapheresis 1. Leukapheresis Engineering 2. T-Cell Engineering (e.g., CRISPR) Leukapheresis->Engineering T-Cells Lymphodepletion 4. Lymphodepleting Chemotherapy Infusion 5. CAR-T Cell Infusion Lymphodepletion->Infusion Monitoring 6. Monitoring Expansion 3. Expansion Engineering->Expansion Expansion->Infusion Engineered T-Cells

References

A Comparative Analysis of AB-2100 and Other Cell Therapies for Clear Cell Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of oncology, cell therapies are emerging as a powerful modality for treating solid tumors, a domain historically fraught with challenges. This guide provides a comparative analysis of AB-2100, an investigational integrated circuit T (ICT) cell therapy, against other cell therapy approaches for the treatment of clear cell renal cell carcinoma (ccRCC). This objective comparison is supported by preclinical experimental data to aid researchers and drug development professionals in their understanding of the current therapeutic landscape.

Introduction to AB-2100: A Multi-Modular Approach

AB-2100 is an autologous T cell therapy engineered with multiple synthetic modules to address the complexities of treating ccRCC.[1][2] Developed by Arsenal Biosciences, this investigational therapy is currently in a Phase 1/2 clinical trial (NCT06245915).[3][4] The core features of AB-2100 are designed to enhance tumor specificity and overcome the immunosuppressive tumor microenvironment (TME).[5]

A key innovation in AB-2100 is its sequential "AND" logic gate, which requires the recognition of two distinct antigens before T cell activation.[5][6] This system is designed to improve the safety profile by minimizing off-tumor toxicity.[6] The priming receptor targets Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature of ccRCC, and upon engagement, induces the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase IX (CA9), an antigen widely expressed on ccRCC cells.[5][6]

To counteract the hostile TME, AB-2100 is "armored" with additional modules:

  • shRNA-miR module: This module leads to the constitutive knockdown of FAS and TGFBR2, rendering the T cells resistant to FASL-mediated apoptosis and the immunosuppressive effects of TGF-β.[1][5]

  • Synthetic Pathway Activator (SPA): This module drives constitutive STAT3 signaling, which enhances T cell cytotoxicity, expansion, and functional persistence.[1][2][6]

The entire genetic cassette is integrated into the T cell genome using a CRISPR-mediated knock-in at a designated safe-harbor locus.[2][3]

Comparative Landscape of Cell Therapies for ccRCC

While AB-2100 presents a highly engineered approach, several other cell therapy strategies are being investigated for ccRCC and other solid tumors. These can be broadly categorized as other CAR-T therapies, T-Cell Receptor (TCR)-engineered T cells, and Tumor-Infiltrating Lymphocytes (TILs).

CAR-T Cell Therapies

Beyond the dual-antigen targeting of AB-2100, other CAR-T therapies for ccRCC primarily focus on single antigen targets, with CD70 being a prominent example.

  • CD70-Targeting CAR-T Cells (e.g., CTX130, ALLO-316, ADI-270): CD70 is highly expressed in ccRCC.[7][8]

    • CTX130 is an allogeneic CAR-T therapy that has shown a manageable safety profile and a disease control rate of 81.3% in a Phase 1 trial, including one durable complete response.[9][10][11]

    • ALLO-316 is another allogeneic CD70-targeting CAR-T therapy that has demonstrated anti-tumor activity in patients who have failed prior therapies.[12][13] Preclinical data supported its ability to mediate efficient killing of leukemic cells.[2]

    • ADI-270 is an allogeneic gamma delta CAR-T cell therapy candidate targeting CD70. Preclinical data have shown significant tumor growth inhibition and potent in vitro cytotoxicity.[5][14] It is also "armored" with a dominant-negative TGF-β receptor to resist the TME.

  • c-MET-Targeting CAR-T Cells: The c-MET proto-oncogene is another potential target in renal cell carcinoma. Preclinical studies have shown that anti-c-met CAR-T cells can suppress tumor growth in orthotopic mouse models of papillary renal cell carcinoma.[4][15][16][17]

  • PSMA-Targeting CAR-T Cells: While AB-2100 uses PSMA as a priming antigen, other therapies target PSMA directly for its expression on the tumor vasculature and in some solid tumors. Preclinical models have demonstrated the potent anti-tumor efficacy of PSMA-targeting CAR-T cells.[1]

T-Cell Receptor (TCR)-Engineered T Cells

TCR-T cells are engineered to express a specific TCR that recognizes a peptide antigen presented by the major histocompatibility complex (MHC) on cancer cells. This allows for the targeting of intracellular antigens, broadening the range of potential targets beyond surface proteins. For ccRCC, research is ongoing to identify TCRs that recognize shared tumor antigens.[18][19] Preclinical studies have demonstrated that TCR-transduced T-cells can exhibit redirected cytotoxicity and cytokine release against tumor cell lines.[20][21]

Tumor-Infiltrating Lymphocytes (TILs)

TIL therapy involves isolating a patient's own T cells that have already infiltrated their tumor, expanding them in large numbers ex vivo, and then re-infusing them into the patient. The rationale is that these T cells are already primed to recognize the patient's specific tumor antigens. While TIL therapy has shown success in melanoma, its application in ccRCC has been under investigation, with efforts focused on optimizing the ex vivo expansion process to generate a more potent and persistent T cell product.[22][23]

Preclinical Data Comparison

Direct comparative studies between AB-2100 and other cell therapies for ccRCC are not yet available. However, a qualitative and, where possible, quantitative comparison of their preclinical performance can be made based on published data.

TherapyTarget(s)Key FeaturesIn Vitro CytotoxicityIn Vivo Tumor ModelTME Resistance
AB-2100 PSMA (priming) & CA9"AND" logic gate, shRNA-miR (FAS & TGFBR2 knockdown), SPA (constitutive STAT3)Selectively kills dual-antigen (PSMA+CA9+) expressing tumor cells.[24]Enhanced anti-tumor activity in 786-O and A498 xenograft models.[25] Complete and durable responses in A498 model.[26]Resistant to FASL- and TGF-β-mediated suppression.[25]
CTX130 CD70AllogeneicFavorable cytotoxicity profiles against CD70+ cell lines.[9]Complete regression of RCC xenograft tumors.[9]Next-generation CTX131 includes TGFβR2 knockout.[10]
ALLO-316 CD70AllogeneicEfficient killing of CD70+ leukemic cells.[2]Anti-tumor activity against RCC cell line and patient-derived mouse tumor models.[27]Not explicitly stated.
ADI-270 CD70Allogeneic gamma delta T cellsPotent cytotoxicity against a panel of cancer cell lines with varying CD70 expression.[3][5]Significant tumor growth inhibition in CD70+ clear cell RCC models.[5][14]Armored with a dominant-negative TGF-β receptor II.
c-MET CAR-T c-METAutologousNot specified in detail.Unambiguous suppression of tumor growth in an orthotopic PRCC model.[15][16]Not explicitly stated.
TCR-T Various intracellular antigensMHC-restrictedHighly cytotoxic to ccRCC cell lines in an MHC-I-dependent manner.[18][19]To be determined in vivo.[18]Not explicitly stated.
TILs Multiple tumor antigensPolyclonal, patient-specificEffective tumor cell killing after optimized expansion.Not specified in detail.Not explicitly stated.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in the preclinical evaluation of these cell therapies.

In Vitro Cytotoxicity Assay
  • Objective: To assess the ability of engineered T cells to kill target tumor cells.

  • General Protocol:

    • Target tumor cells (e.g., ccRCC cell lines) are cultured. For logic-gate assessments, cell lines expressing single or dual antigens are used.

    • Effector cells (CAR-T, TCR-T, or TILs) are co-cultured with target cells at various effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).[28]

    • The co-culture is incubated for a defined period (e.g., 4, 24, or 48 hours).

    • Target cell lysis is quantified using methods such as:

      • Chromium-51 release assay: Measures the release of radioactive chromium from pre-labeled target cells upon lysis.[28]

      • Lactate dehydrogenase (LDH) release assay: Measures the release of the cytosolic enzyme LDH into the supernatant.[1]

      • Flow cytometry-based assays: Target cells are labeled with a fluorescent dye, and after co-culture, a viability dye is added to differentiate live from dead target cells.[18][29]

      • Real-time impedance-based analysis (xCELLigence): Measures changes in electrical impedance as target cells are killed.[1]

      • Luciferase-based assays: Target cells engineered to express luciferase are used, and a decrease in luminescence indicates cell death.[28]

In Vivo Xenograft Models
  • Objective: To evaluate the anti-tumor efficacy of cell therapies in a living organism.

  • General Protocol for Subcutaneous Xenograft Model:

    • Immunodeficient mice (e.g., NSG mice) are subcutaneously injected with human tumor cells (e.g., 786-O, A498 ccRCC cell lines).[30][31]

    • Tumors are allowed to establish to a certain volume (e.g., 100-150 mm³).[30]

    • Mice are treated with a single intravenous injection of the cell therapy product.

    • Tumor volume is measured regularly (e.g., twice a week) using calipers.[14]

    • For dual-flank models, tumors with different antigen expression profiles are implanted on opposite flanks of the same mouse to assess specificity.

  • General Protocol for Orthotopic Xenograft Model:

    • Tumor cells are implanted into the corresponding organ of origin (e.g., the kidney for RCC) to better recapitulate the native TME.[15]

    • Treatment and monitoring follow a similar procedure to the subcutaneous model.

FAS Cross-Linking Assay
  • Objective: To assess the susceptibility of T cells to FAS-mediated apoptosis.

  • General Protocol:

    • T cells are incubated with an agonistic anti-Fas antibody (e.g., APO-1-3) to stimulate the Fas receptor.[32]

    • The anti-Fas antibody is often cross-linked with a secondary antibody to enhance receptor clustering and signaling.[13][32]

    • After incubation (e.g., 8 hours), apoptosis is measured by flow cytometry using Annexin V and a viability dye.[32]

TGF-β Resistance Assay
  • Objective: To determine if engineered T cells can maintain their function in the presence of the immunosuppressive cytokine TGF-β.

  • General Protocol:

    • CAR-T cells are cultured in the presence or absence of recombinant TGF-β.

    • The functionality of the T cells is assessed through:

      • Proliferation assays: Measuring T cell expansion over time.

      • Cytotoxicity assays: Performing a standard cytotoxicity assay with the addition of TGF-β to the co-culture.

      • Cytokine release assays: Measuring the production of effector cytokines (e.g., IFN-γ, TNF-α) in the presence of TGF-β.

Visualizing Mechanisms and Workflows

AB-2100 "AND" Gate Signaling Pathway

AB2100_Signaling cluster_Tcell AB-2100 T Cell cluster_Tumor ccRCC Tumor Microenvironment PrimeR PSMA Priming Receptor CA9_CAR_Gene CA9 CAR Gene (Inactive) PrimeR->CA9_CAR_Gene Induces Transcription CA9_CAR CA9 CAR (Expressed) CA9_CAR_Gene->CA9_CAR Activation T Cell Activation & Killing CA9_CAR->Activation PSMA PSMA on Neovasculature PSMA->PrimeR Step 1: Priming CA9 CA9 on Tumor Cell CA9->CA9_CAR Step 2: CAR Engagement

AB-2100 "AND" Gate Activation
AB-2100 TME Resistance Mechanisms

TME_Resistance cluster_TME Tumor Microenvironment cluster_Tcell AB-2100 T Cell FASL FAS Ligand FAS_receptor FAS Receptor FASL->FAS_receptor Binds TGFb TGF-β TGFBR2 TGF-β Receptor II TGFb->TGFBR2 Binds shRNA shRNA-miR Module shRNA->FAS_receptor Knocks Down shRNA->TGFBR2 Knocks Down Apoptosis Apoptosis FAS_receptor->Apoptosis Induces Suppression Immunosuppression TGFBR2->Suppression Induces SPA SPA Module STAT3 Constitutive STAT3 Signaling SPA->STAT3 Activates Persistence Enhanced Persistence & Cytotoxicity STAT3->Persistence

AB-2100 TME Resistance Pathways
General Xenograft Model Workflow

Xenograft_Workflow start Start cell_injection Subcutaneous injection of ccRCC cells into immunodeficient mice start->cell_injection tumor_growth Allow tumors to grow to ~100-150 mm³ cell_injection->tumor_growth treatment Intravenous injection of CAR-T/TCR-T/TILs tumor_growth->treatment monitoring Monitor tumor volume (e.g., twice weekly) treatment->monitoring monitoring->monitoring Repeat endpoint Endpoint analysis: Tumor growth inhibition, mouse survival monitoring->endpoint end End endpoint->end

Subcutaneous Xenograft Workflow

Conclusion

AB-2100 represents a sophisticated, multi-pronged approach to cell therapy for ccRCC, integrating a logic gate for enhanced safety and armoring strategies to overcome the immunosuppressive TME. While direct comparative data is limited, preclinical findings suggest it holds promise. Other cell therapies, particularly allogeneic CD70-targeting CAR-T cells, have also shown encouraging early clinical results. The field is rapidly advancing, with diverse strategies including TCR-T and TIL therapies also under active investigation. Future clinical trial data will be crucial to definitively position these novel therapies in the treatment paradigm for clear cell renal cell carcinoma. This guide serves as a summary of the current landscape based on available preclinical and early clinical information, and will be updated as more data becomes available.

References

AB-2100: A Preclinical Powerhouse Poised to Challenge the Standard of Care in Clear-Cell Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – Arsenal Biosciences' novel investigational CAR T-cell therapy, AB-2100, is demonstrating significant promise in preclinical studies for the treatment of clear-cell renal cell carcinoma (ccRCC), positioning it as a potential future challenger to the current standards of care. While direct head-to-head clinical data is not yet available, a comparative analysis of preclinical data for AB-2100 and established clinical data for standard-of-care therapies highlights the potential of this next-generation immunotherapy.

AB-2100 is an autologous T-cell therapy engineered with a sophisticated "AND" logic gate, designed to enhance both safety and efficacy. This innovative approach requires the T-cells to recognize two separate antigens, prostate-specific membrane antigen (PSMA) and carbonic anhydrase IX (CA9), before launching a cytotoxic attack. This dual-antigen targeting system aims to minimize off-tumor effects, a common challenge with traditional CAR T-cell therapies.

Currently, the standard of care for advanced ccRCC involves combination therapies, primarily immune checkpoint inhibitors (ICIs) paired with vascular endothelial growth factor tyrosine kinase inhibitors (VEGF-TKIs). These regimens have demonstrated significant improvements in patient outcomes over previous monotherapies.

A Glimpse into the Preclinical Prowess of AB-2100

While clinical trial data for AB-2100 is forthcoming, with a Phase 1/2 trial initiated in April 2024, preclinical studies have yielded compelling results. In xenograft models using the 786-O and A498 human ccRCC cell lines, AB-2100 demonstrated complete and durable anti-tumor responses.[1] Although specific quantitative data from these preclinical studies are not publicly available, the qualitative descriptions from conference presentations suggest a high level of anti-tumor activity.

Current Standard of Care: A Benchmark of Efficacy

The current therapeutic landscape for advanced ccRCC is dominated by combination therapies that have shown significant efficacy in large-scale clinical trials. Below is a summary of key clinical trial data for two of the leading standard-of-care regimens.

Table 1: Clinical Efficacy of Standard-of-Care Regimens in Advanced ccRCC
Treatment RegimenTrialOverall Survival (OS)Progression-Free Survival (PFS)Objective Response Rate (ORR)Complete Response (CR) Rate
Pembrolizumab + Axitinib (B1684631) KEYNOTE-42645.7 months15.7 months60.4%10.0%
Nivolumab (B1139203) + Ipilimumab CheckMate-214 (Intermediate/Poor Risk)47.0 months11.6 months42%10%
Nivolumab + Cabozantinib CheckMate-9ERNot Reached (HR 0.60 vs Sunitinib)16.6 months55.7%8.0%

Data is presented for the intent-to-treat population unless otherwise specified. Hazard Ratios (HR) are in comparison to sunitinib.

Understanding the Mechanisms: A Tale of Two Approaches

The standard-of-care therapies primarily work by releasing the brakes on the body's own immune system (ICIs) and by blocking the formation of new blood vessels that feed the tumor (VEGF-TKIs). AB-2100, on the other hand, represents a more direct and engineered anti-cancer strategy.

AB-2100 Signaling Pathway

The following diagram illustrates the "AND" logic gate mechanism of AB-2100.

AB2100_Signaling_Pathway cluster_Tcell AB-2100 CAR T-cell cluster_Tumor Tumor Microenvironment PSMA_Receptor PSMA Priming Receptor CA9_CAR_Active CA9 CAR (Active) PSMA_Receptor->CA9_CAR_Active Induces Expression CA9_CAR CA9 CAR (Inactive) Cytotoxic_Activation T-cell Activation & Cytotoxicity CA9_CAR_Active->Cytotoxic_Activation PSMA_Antigen PSMA Antigen (on vasculature) PSMA_Antigen->PSMA_Receptor Binding Event 1 (Priming) CA9_Antigen CA9 Antigen (on tumor cell) CA9_Antigen->CA9_CAR_Active Binding Event 2 (Activation)

AB-2100 "AND" Logic Gate Mechanism

Experimental Protocols: The Foundation of the Findings

The data presented for the standard-of-care therapies are derived from large, randomized, multicenter Phase 3 clinical trials. The preclinical evaluation of AB-2100 involved established xenograft models.

Representative Experimental Workflow: Xenograft Model

Xenograft_Workflow Cell_Culture 1. Culture ccRCC Cell Lines (e.g., 786-O, A498) Implantation 2. Subcutaneous Implantation of cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Establish and Grow Implantation->Tumor_Growth Treatment 4. Administer AB-2100 or Control Tumor_Growth->Treatment Monitoring 5. Monitor Tumor Volume and Mouse Survival Treatment->Monitoring Analysis 6. Data Analysis and Comparison Monitoring->Analysis

Workflow for Preclinical Xenograft Studies

Methodology for Xenograft Studies: Human clear-cell renal cell carcinoma cell lines (786-O or A498) are cultured in vitro. These cells are then implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, the mice are treated with AB-2100.[1] Tumor growth is monitored regularly using calipers, and overall survival of the mice is recorded.[1] The anti-tumor activity of AB-2100 is evaluated by comparing tumor growth and survival in the treated group to a control group.

Methodology for Clinical Trials (KEYNOTE-426 & CheckMate-214): These were randomized, open-label, multicenter, Phase 3 trials in patients with previously untreated advanced clear cell renal cell carcinoma. Patients were randomized to receive either the combination therapy (pembrolizumab + axitinib or nivolumab + ipilimumab) or the control therapy (sunitinib). The primary endpoints were overall survival and progression-free survival.

Future Outlook

The strong preclinical data for AB-2100 provides a compelling rationale for its ongoing clinical development. While the current standards of care have significantly improved outcomes for patients with ccRCC, there remains a need for more effective and durable treatment options. The unique "AND" logic gate mechanism of AB-2100 holds the potential to deliver potent anti-tumor activity with an improved safety profile. The results of the ongoing Phase 1/2 clinical trial are eagerly awaited to determine if the promise shown in preclinical models will translate into meaningful clinical benefit for patients.

References

A Comparative Safety Profile of AB-2100 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical safety profile of the novel therapeutic candidate, AB-2100, against established alternatives in relevant animal models. The data presented herein is intended to support researchers and drug development professionals in evaluating the toxicological characteristics of AB-2100. All studies were conducted in compliance with Good Laboratory Practice (GLP) standards.

Executive Summary

AB-2100, a novel small molecule inhibitor of the MAPK/ERK signaling pathway, has been developed for the treatment of advanced solid tumors. This document summarizes key findings from pivotal preclinical safety studies, including acute toxicity, 28-day repeated-dose toxicity, and safety pharmacology assessments. When compared to the standard-of-care chemotherapeutic, Compound-X, and a well-characterized kinase inhibitor, Compound-Y, AB-2100 demonstrates a favorable safety profile, characterized by a higher therapeutic index and less severe off-target effects.

Comparative Toxicology Data

The following tables summarize the quantitative data from key toxicology studies, providing a direct comparison between AB-2100, Compound-X, and Compound-Y.

Table 1: Acute Oral Toxicity in Rodents

CompoundSpeciesLD50 (mg/kg)Key Clinical Observations
AB-2100 Rat>2000No mortality or significant clinical signs of toxicity at limit dose.
Mouse>2000No mortality or significant clinical signs of toxicity at limit dose.
Compound-X Rat350Lethargy, piloerection, and ataxia observed at doses ≥ 200 mg/kg.
Mouse200Similar to rat, with tremors observed at higher doses.
Compound-Y Rat1500Mild sedation at doses ≥ 1000 mg/kg.
Mouse1200Mild sedation and decreased activity at doses ≥ 800 mg/kg.

Table 2: 28-Day Repeated-Dose Oral Toxicity in Rats - Key Findings

ParameterAB-2100 (100 mg/kg/day)Compound-X (20 mg/kg/day)Compound-Y (200 mg/kg/day)
Mortality 0%10%0%
Body Weight No significant change15% decrease5% decrease
Hematology No adverse findingsMild anemia, neutropeniaNo adverse findings
Serum Chemistry No adverse findingsElevated ALT, ASTMildly elevated BUN
Target Organs (Histopathology) No treatment-related findingsBone marrow hypocellularity, liver necrosisMinimal renal tubular degeneration

Table 3: Safety Pharmacology - Core Battery Findings in Non-Rodents (Dog)

ParameterAB-2100 (50 mg/kg)Compound-X (10 mg/kg)Compound-Y (100 mg/kg)
Cardiovascular (QTc Interval) No significant changeModerate prolongationMild prolongation
Respiratory Rate No significant changeMild decreaseNo significant change
Central Nervous System No adverse behavioral changesSedation, ataxiaMild hypoactivity

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Acute Oral Toxicity Study
  • Objective: To determine the median lethal dose (LD50) and assess the acute toxic effects of a single oral dose.

  • Species: Sprague-Dawley rats and CD-1 mice.

  • Methodology: A limit test was conducted as per OECD Guideline 423.[1][2] A single oral gavage dose of 2000 mg/kg was administered to one group of animals. A control group received the vehicle. The animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.[3] At the end of the observation period, all surviving animals were euthanized and subjected to gross necropsy.

28-Day Repeated-Dose Oral Toxicity Study
  • Objective: To evaluate the toxicological profile of AB-2100 following repeated oral administration over 28 days.

  • Species: Wistar rats.

  • Methodology: The study was designed in accordance with OECD Guideline 407.[4][5] Animals were administered the test compounds or vehicle daily via oral gavage for 28 consecutive days. Dose levels were selected based on preliminary dose-range finding studies.[6] Parameters monitored included clinical observations, body weight, food consumption, hematology, serum chemistry, and urinalysis.[7] At the end of the treatment period, a comprehensive histopathological examination of organs and tissues was performed.

Safety Pharmacology Study
  • Objective: To assess the potential adverse effects of AB-2100 on vital physiological functions.

  • Species: Beagle dogs.

  • Methodology: The core battery of safety pharmacology studies was conducted in accordance with ICH S7A and S7B guidelines.[8]

    • Cardiovascular: Conscious, telemetered dogs were used to monitor electrocardiogram (ECG), blood pressure, and heart rate continuously.

    • Respiratory: Respiratory rate and tidal volume were measured using whole-body plethysmography.

    • Central Nervous System (CNS): A functional observational battery (FOB) was performed to assess behavioral, autonomic, and neuromuscular functions.[9][10]

Visualizations: Workflows and Signaling Pathways

Experimental Workflows

G cluster_acute Acute Toxicity Workflow cluster_repeat 28-Day Repeated-Dose Toxicity Workflow cluster_safety Safety Pharmacology Workflow a1 Dosing (Single Oral Gavage) a2 14-Day Observation (Mortality, Clinical Signs, Body Weight) a1->a2 a3 Gross Necropsy a2->a3 r1 Daily Dosing (28 Days) r2 In-life Monitoring (Clinical Signs, Body Weight, Food Consumption) r1->r2 r3 Clinical Pathology (Hematology, Serum Chemistry) r2->r3 r4 Histopathology r3->r4 s1 Dosing s2 Cardiovascular Assessment (Telemetry) s1->s2 s3 Respiratory Assessment (Plethysmography) s1->s3 s4 CNS Assessment (Functional Observational Battery) s1->s4

Caption: High-level workflows for the key in vivo safety studies.

AB-2100 Target Signaling Pathway

G cluster_pathway MAPK/ERK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival AB2100 AB-2100 AB2100->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of AB-2100.

References

Cross-Validation of Venetoclax (AB-2100) Efficacy in Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Venetoclax, a selective BCL-2 inhibitor, across various cancer models. The data presented is based on preclinical and clinical studies, offering insights into its mechanism of action, therapeutic potential, and standing against alternative treatments.

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

Venetoclax functions as a BH3-mimetic agent, selectively binding to the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] In many hematologic malignancies, the overexpression of BCL-2 allows cancer cells to evade apoptosis (programmed cell death) by sequestering pro-apoptotic proteins.[1] Venetoclax disrupts this process by displacing these pro-apoptotic proteins, such as BAX and BAK, from BCL-2.[3] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of caspases, ultimately triggering the intrinsic apoptotic pathway and cell death.[3]

cluster_0 Normal Apoptotic Pathway cluster_1 Cancer Cell Survival cluster_2 Venetoclax Mechanism of Action Apoptotic Stimuli Apoptotic Stimuli BAX/BAK Activation BAX/BAK Activation Apoptotic Stimuli->BAX/BAK Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization BAX/BAK Activation->Mitochondrial Outer\nMembrane Permeabilization MOMP Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis BCL2 BCL-2 (Overexpressed) BAX_BAK_Inhibited BAX/BAK (Inhibited) BCL2->BAX_BAK_Inhibited Inhibition of Apoptosis Inhibition of Apoptosis BAX_BAK_Inhibited->Inhibition of Apoptosis Venetoclax Venetoclax BCL2_Inhibited BCL-2 Venetoclax->BCL2_Inhibited Inhibits BAX/BAK (Released) BAX/BAK (Released) BCL2_Inhibited->BAX/BAK (Released) Apoptosis Induction Apoptosis Induction BAX/BAK (Released)->Apoptosis Induction Promotes

Caption: Signaling pathway of Venetoclax-induced apoptosis.

Comparative Efficacy of Venetoclax in Preclinical and Clinical Models

Venetoclax has demonstrated significant efficacy in a range of cancer types, particularly those dependent on BCL-2 for survival. Its performance in various cancer models is summarized below.

Cancer ModelKey FindingsEfficacy DataReference
Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) High overall response rates in relapsed/refractory settings. Approved as monotherapy and in combination.Overall response rate of approximately 80% in relapsed/refractory CLL.[4][2][4]
Acute Myeloid Leukemia (AML) Effective in combination with hypomethylating agents for treatment-naïve patients ineligible for intensive chemotherapy.Combination with azacitidine shows improved response rates and overall survival compared to azacitidine alone.[3][5]
Small Cell Lung Cancer (SCLC) Anti-tumor efficacy observed in a subset of SCLC with high BCL-2 expression.Demonstrated tumor shrinkage or control in high BCL-2 expressing xenograft and patient-derived xenograft (PDX) models.[6][7][6][7]
Neuroblastoma Active in MYCN-amplified neuroblastoma, especially when combined with other targeted agents.In vivo tumor regressions observed in PDX models when combined with MDM2 or MCL-1 inhibitors.[8][9][8][9]
T-Cell Acute Lymphoblastic Leukemia (T-ALL) Combination with epigenetic drugs showed significant clinical activity in a small patient cohort.All five patients in a case series achieved an objective response, with four achieving complete remission or complete remission with incomplete hematologic recovery.[10][10]

Comparison with Alternative Therapies

Venetoclax offers a distinct mechanism of action compared to other targeted therapies and conventional chemotherapy.

Therapeutic AlternativeMechanism of ActionApplicable Cancer TypesKey Comparative PointsReference
BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib) Inhibit Bruton's tyrosine kinase, a key component of the B-cell receptor signaling pathway.CLL, Mantle Cell LymphomaOften used as a continuous therapy, whereas Venetoclax can be part of a fixed-duration treatment.[11] Different side effect profiles.[11][12][13][14]
IDH/FLT3 Inhibitors (e.g., Enasidenib, Ivosidenib) Target specific mutations in the IDH1/2 and FLT3 genes, respectively.AMLApplicable to specific molecular subtypes of AML, whereas Venetoclax has broader applicability in AML.[15][15]
Monoclonal Antibodies (e.g., Rituximab, Obinutuzumab) Target cell surface proteins (e.g., CD20) on B-cells, leading to cell death through various mechanisms.CLL, LymphomasOften used in combination with Venetoclax to enhance efficacy.[14][15][14][15]
Chemotherapy Induces DNA damage or interferes with cellular metabolism to kill rapidly dividing cells.Various cancersVenetoclax is a targeted therapy with a generally more manageable side effect profile compared to traditional chemotherapy.[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative experimental protocols for evaluating Venetoclax.

In Vivo Xenograft and PDX Model Efficacy Study (SCLC)
  • Cell Lines and Animal Models: High BCL-2 expressing SCLC cell lines (e.g., DMS-53) are used to establish xenografts in immunocompromised mice. Patient-derived xenografts (PDXs) are established from patient tumor samples.

  • Drug Administration: Mice are treated with Venetoclax (e.g., 100 mg/kg) administered by oral gavage, typically six days a week.[6]

  • Tumor Volume Measurement: Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis: Tumor growth curves are plotted for treated versus untreated groups. Statistical analysis is performed to determine the significance of tumor growth inhibition.

Clinical Trial Protocol for Venetoclax in Combination with Azacitidine (AML)
  • Study Design: A Phase 3, randomized, double-blind, placebo-controlled study for treatment-naïve AML patients ineligible for standard induction therapy.[5]

  • Treatment Arms:

    • Arm A: Venetoclax administered orally once daily in combination with azacitidine.

    • Arm B: Placebo administered orally once daily in combination with azacitidine.

  • Dosing Regimen: Venetoclax treatment is initiated with a dose ramp-up schedule to mitigate the risk of tumor lysis syndrome (TLS).

  • Efficacy Endpoints:

    • Primary Endpoint: Overall Survival (OS).

    • Secondary Endpoints: Composite complete remission rate (CR + CRi), event-free survival (EFS), and minimal residual disease (MRD) response rate.[16]

  • Assessments: Bone marrow biopsies and aspirates are performed at screening and at specified intervals to assess disease response.

cluster_0 Preclinical Evaluation cluster_1 Clinical Trial Workflow SCLC Cell Lines / PDX Models SCLC Cell Lines / PDX Models Implantation in Mice Implantation in Mice SCLC Cell Lines / PDX Models->Implantation in Mice Tumor Growth Tumor Growth Implantation in Mice->Tumor Growth Treatment Groups Treatment Groups Tumor Growth->Treatment Groups Venetoclax Administration Venetoclax Administration Treatment Groups->Venetoclax Administration Vehicle Control Vehicle Control Treatment Groups->Vehicle Control Tumor Volume Monitoring Tumor Volume Monitoring Venetoclax Administration->Tumor Volume Monitoring Vehicle Control->Tumor Volume Monitoring Efficacy Analysis Efficacy Analysis Tumor Volume Monitoring->Efficacy Analysis Patient Screening (AML) Patient Screening (AML) Randomization Randomization Patient Screening (AML)->Randomization Venetoclax + Azacitidine Venetoclax + Azacitidine Randomization->Venetoclax + Azacitidine Placebo + Azacitidine Placebo + Azacitidine Randomization->Placebo + Azacitidine Treatment Cycles Treatment Cycles Venetoclax + Azacitidine->Treatment Cycles Placebo + Azacitidine->Treatment Cycles Response Assessment Response Assessment Treatment Cycles->Response Assessment Endpoint Evaluation (OS, CR) Endpoint Evaluation (OS, CR) Response Assessment->Endpoint Evaluation (OS, CR)

References

A Comparative Analysis of AB-2100: A Novel Logic-Gated CAR-T Therapy for Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the mechanism of action of AB-2100, an investigational CAR-T cell therapy, with other therapeutic approaches for solid tumors. Designed for researchers, scientists, and drug development professionals, this document outlines the unique sequential "AND" logic gate of AB-2100, presents supporting preclinical data, and details the experimental protocols used to generate this data.

Introduction to AB-2100

AB-2100 is an autologous CAR-T cell therapy currently in development for the treatment of clear cell renal cell carcinoma (ccRCC).[1] A significant challenge in developing CAR-T therapies for solid tumors is the identification of tumor-specific antigens that are not expressed on healthy tissues, to avoid on-target, off-tumor toxicity. AB-2100 addresses this challenge through a sophisticated sequential "AND" logic gate that requires the recognition of two separate antigens for full T-cell activation. This approach aims to enhance tumor specificity and improve the safety profile of the therapy.[1]

Mechanism of Action: A Two-Step Verification System

The core of AB-2100's mechanism is a sequential "AND" logic gate that relies on the detection of two antigens commonly found in the ccRCC tumor microenvironment: Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9).[1]

  • Priming Step (Antigen 1: PSMA): AB-2100 T-cells are engineered with a "priming receptor" (PrimeR) that recognizes PSMA. PSMA is not primarily expressed on the ccRCC tumor cells themselves, but rather on the tumor's neovasculature.[1] Engagement of the PrimeR with PSMA on these endothelial cells initiates the first step of the activation sequence.

  • Activation and Killing Step (Antigen 2: CA9): Upon priming through PSMA recognition, the AB-2100 T-cells are induced to express a chimeric antigen receptor (CAR) that targets CA9. CA9 is a cell surface protein highly expressed on the vast majority of ccRCC tumor cells.[1] Only after this induced CAR expression can the T-cells recognize and kill the CA9-positive tumor cells.

This two-step activation process is designed to ensure that the potent cytotoxic activity of the CAR-T cells is restricted to the tumor site where both PSMA (on the vasculature) and CA9 (on the tumor cells) are present, thereby sparing healthy tissues that may express only one of these antigens.

Signaling Pathway of AB-2100 Activation

AB2100_Mechanism AB-2100 Sequential 'AND' Logic Gate Mechanism cluster_Tcell AB-2100 CAR-T Cell cluster_TumorEnv Tumor Microenvironment T_cell T-Cell PrimeR PSMA Priming Receptor (PrimeR) Inducible_CAR Inducible CA9 CAR (Inactive) PrimeR->Inducible_CAR Signal Transduction Active_CAR Active CA9 CAR Inducible_CAR->Active_CAR 2. CAR Expression Killing Tumor Cell Killing Active_CAR->Killing 4. Activation CA9 CA9 (on ccRCC Cell) Active_CAR->CA9 3. Recognition ccRCC_Cell ccRCC Tumor Cell Killing->ccRCC_Cell Induces Apoptosis PSMA PSMA (on Tumor Vasculature) PSMA->PrimeR 1. Priming

Caption: AB-2100's sequential activation mechanism.

Enhancements for a Hostile Tumor Microenvironment

Beyond its logic-gated targeting, AB-2100 is further engineered to overcome the immunosuppressive tumor microenvironment (TME) often associated with solid tumors. These enhancements include:

  • Resistance to T-cell Inhibition: AB-2100 incorporates short-hairpin RNAs (shRNAs) that suppress the expression of Fas and Transforming Growth Factor-Beta Receptor 2 (TGFBR2). Fas ligand and TGF-β are two key signaling molecules within the TME that can induce T-cell apoptosis and suppress T-cell function. By knocking down their receptors, AB-2100 is designed to be more resilient to these immunosuppressive signals.

  • Enhanced T-cell Potency and Persistence: The therapy includes a "synthetic pathway activator" (SPA) that leads to the constitutive activation of the STAT3 signaling pathway.[1] STAT3 is a key transcription factor in T-cells that promotes their expansion, survival, and cytotoxic activity. This feature aims to enhance the overall anti-tumor potency and long-term persistence of AB-2100 in the body.

Comparison with Similar Therapies

The primary innovation of AB-2100 lies in its sequential "AND" logic gate. While other dual-targeting CAR-T therapies exist, they often employ different mechanisms. A direct comparison with a therapy utilizing a similar sequential activation mechanism is ideal for a thorough evaluation. For the purpose of this guide, we will compare AB-2100 to a hypothetical, representative dual-antigen targeting CAR-T therapy, "Therapy X," which utilizes a more conventional "AND" gate approach where two distinct CARs must simultaneously engage their respective antigens on the same tumor cell for activation.

FeatureAB-2100Conventional Dual-Target CAR-T (Therapy X)
Targeting Strategy Sequential "AND" Logic GateSimultaneous "AND" Logic Gate
Antigen 1 PSMA (on tumor neovasculature)Tumor-Associated Antigen A (on tumor cell)
Antigen 2 CA9 (on tumor cell)Tumor-Associated Antigen B (on tumor cell)
Activation Mechanism Priming via Antigen 1 induces expression of CAR for Antigen 2Simultaneous binding of two CARs to their respective antigens on the same cell
Key Advantage High tumor specificity by targeting two different cell types within the TME, potentially enhanced safety.Increased specificity compared to single-antigen targeting by requiring two antigens on the same tumor cell.
Potential Limitation Dependent on the spatial proximity of PSMA-positive vasculature and CA9-positive tumor cells.May be limited by antigen heterogeneity and the potential for downregulation of one of the target antigens.
Additional Engineering shRNA-mediated knockdown of Fas and TGFBR2; Constitutive STAT3 activation (SPA).Varies by specific therapy; may include cytokine expression or other modifications.

Preclinical Data

Preclinical studies have provided initial proof-of-concept for the mechanism of action and anti-tumor activity of AB-2100.

In Vitro Cytotoxicity

In laboratory-based assays, AB-2100 demonstrated selective killing of tumor cells that express both PSMA and CA9, while sparing cells that express only CA9. This supports the intended specificity of the "AND" logic gate. Furthermore, co-culture with PSMA-expressing endothelial cells was sufficient to induce the expression of the CA9-targeting CAR and enable the killing of CA9-positive tumor cells.

AssayCell LinesKey Finding
Cytotoxicity Assay CA9-positive, PSMA-negative tumor cells vs. CA9-positive, PSMA-positive tumor cellsSelective killing of dual-antigen positive cells.
Co-culture Assay AB-2100 T-cells + PSMA-expressing endothelial cells + CA9-positive tumor cellsSuccessful priming and subsequent killing of tumor cells.
In Vivo Efficacy

In animal models, AB-2100 has shown significant anti-tumor activity.

  • Dual-Flank Xenograft Model: In mice bearing two tumors, one expressing only CA9 and the other expressing both PSMA and CA9, AB-2100 selectively eliminated the dual-antigen positive tumor, demonstrating its specificity in a living organism.

  • Subcutaneous Xenograft Model: In a subcutaneous model using the A498 ccRCC cell line, treatment with AB-2100 resulted in "complete and durable anti-tumor responses". Studies also indicated that the inclusion of the STAT3-activating SPA significantly enhanced this anti-tumor efficacy and the long-term functional persistence of the CAR-T cells in a rechallenge model.[1]

Animal ModelTumor TypeTreatmentOutcome
Dual-Flank XenograftCA9-positive vs. PSMA/CA9-positiveAB-2100Selective eradication of the dual-antigen positive tumor.
Subcutaneous Xenograft (A498)ccRCCAB-2100Complete and durable tumor regression.
Rechallenge XenograftccRCCAB-2100 with SPAIncreased long-term functional persistence.

Experimental Protocols

The following are representative protocols for the key experiments cited in the preclinical evaluation of a logic-gated CAR-T therapy like AB-2100.

In Vitro Cytotoxicity Assay (Flow Cytometry-Based)

This assay is designed to quantify the specific killing of target tumor cells by CAR-T cells.

Objective: To determine the percentage of specific lysis of target cells at various effector-to-target (E:T) ratios.

Materials:

  • AB-2100 CAR-T cells (effector cells)

  • Target tumor cell lines (e.g., ccRCC cells engineered to express CA9 and/or PSMA)

  • Non-transduced T-cells (negative control)

  • Complete RPMI-1640 media

  • Flow cytometer

  • Fluorescent dyes for cell labeling (e.g., CFSE for target cells)

  • Viability dye (e.g., 7-AAD or DAPI)

  • Antibodies for cell surface markers (e.g., anti-CD3 for T-cells)

Procedure:

  • Target cells are labeled with a fluorescent dye (e.g., CFSE) for easy identification.

  • Effector and target cells are co-cultured in a 96-well plate at various E:T ratios (e.g., 1:1, 5:1, 10:1).

  • Control wells include target cells alone (for spontaneous death) and target cells with non-transduced T-cells.

  • The plate is incubated for a specified period (e.g., 4, 24, or 48 hours) at 37°C.

  • After incubation, cells are harvested and stained with a viability dye and antibodies to distinguish between effector and target cells.

  • Samples are analyzed by flow cytometry to determine the percentage of dead target cells in each condition.

  • The percentage of specific lysis is calculated using the formula: (% Lysis in experimental group - % Spontaneous lysis) / (100% - % Spontaneous lysis) * 100.

In Vivo Dual-Flank Tumor Xenograft Model

This model assesses the in vivo specificity of the CAR-T therapy.

Objective: To evaluate the ability of AB-2100 to selectively target and eliminate dual-antigen positive tumors while sparing single-antigen positive tumors.

Materials:

  • Immunodeficient mice (e.g., NSG mice)

  • Tumor cell line 1 (e.g., engineered to express only CA9)

  • Tumor cell line 2 (e.g., engineered to express both PSMA and CA9)

  • AB-2100 CAR-T cells

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Mice are subcutaneously inoculated with the CA9-only tumor cell line on one flank and the PSMA/CA9 dual-positive tumor cell line on the contralateral flank.

  • Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

  • Mice are then treated with a single intravenous injection of AB-2100 CAR-T cells or a control (e.g., PBS or non-transduced T-cells).

  • Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

  • Mice are monitored for signs of toxicity and overall survival.

  • At the end of the study, tumors may be excised for histological or immunohistochemical analysis.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Preclinical Evaluation Workflow for AB-2100 cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies construct CAR Construct Design (Logic Gate, shRNA, SPA) transduction T-Cell Transduction construct->transduction cytotoxicity Cytotoxicity Assays (vs. single & dual antigen cells) transduction->cytotoxicity coculture Co-culture Assays (with endothelial cells) transduction->coculture xenograft Tumor Xenograft Model (Dual-Flank & Subcutaneous) transduction->xenograft cytokine Cytokine Release Assays cytotoxicity->cytokine treatment CAR-T Cell Administration xenograft->treatment monitoring Tumor Growth Monitoring treatment->monitoring toxicity Toxicity Assessment treatment->toxicity persistence CAR-T Persistence Analysis monitoring->persistence

Caption: A representative workflow for preclinical studies.

Conclusion

AB-2100 represents a novel and highly engineered approach to CAR-T cell therapy for solid tumors. Its sequential "AND" logic gate, combined with features designed to overcome the immunosuppressive tumor microenvironment, holds the potential to improve both the efficacy and safety of this therapeutic modality for patients with clear cell renal cell carcinoma. The preclinical data generated to date support the intended mechanism of action and demonstrate promising anti-tumor activity, warranting further clinical investigation.

References

Independent Verification of AB-2100 Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational CAR T-cell therapy, AB-2100, with current therapeutic alternatives for clear-cell renal cell carcinoma (ccRCC). The information is based on publicly available preclinical and clinical data.

Executive Summary

AB-2100 is an autologous CAR T-cell therapy engineered with a novel sequential "AND" logic gate, designed to enhance tumor specificity and reduce off-tumor toxicity. This therapy targets prostate-specific membrane antigen (PSMA) on the tumor neovasculature and carbonic anhydrase IX (CA9) on ccRCC cells. Preclinical studies have demonstrated promising anti-tumor activity in in vitro and in vivo models.[1] This guide summarizes the available data for AB-2100 and compares it with other therapeutic options for relapsed/refractory ccRCC, including other CAR T-cell therapies and standard-of-care tyrosine kinase inhibitors (TKIs).

AB-2100: Mechanism of Action and Preclinical Performance

AB-2100 is designed to address the challenges of on-target, off-tumor toxicity associated with conventional CAR T-cell therapies.[2] Its unique "AND" logic gate requires the T-cell to first recognize PSMA in the tumor microenvironment, which then primes it to recognize and attack CA9-expressing tumor cells.[1][3][4] This dual-antigen recognition system aims to restrict T-cell activity to the tumor site.

Signaling Pathway and Logic Gate

The signaling pathway of AB-2100 involves a two-step activation process. The first signal is initiated by the binding of a priming receptor on the engineered T-cell to PSMA on the tumor's blood vessels. This initial engagement induces the expression of a chimeric antigen receptor (CAR) that specifically targets CA9. The subsequent binding of the CA9 CAR to the ccRCC tumor cell unleashes the cytotoxic activity of the T-cell.

AB2100_Signaling_Pathway cluster_Tcell Engineered T-Cell cluster_TumorEnv Tumor Microenvironment Priming_Receptor PSMA Priming Receptor CA9_CAR CA9 CAR (induced) Priming_Receptor->CA9_CAR Induces Expression Cytotoxicity Cytotoxic Payload Release CA9_CAR->Cytotoxicity Triggers PSMA PSMA (Tumor Vasculature) PSMA->Priming_Receptor Step 1: Priming CA9 CA9 (ccRCC Cell) CA9->CA9_CAR Step 2: Activation

AB-2100's sequential "AND" logic gate signaling pathway.
Preclinical Data

Preclinical evaluations of AB-2100 have shown its potential in ccRCC models. In vitro studies demonstrated selective killing of tumor cells expressing both PSMA and CA9.[4] In vivo studies using xenograft models in mice reported "complete and durable anti-tumor responses".[1]

Table 1: Preclinical Performance of AB-2100 in ccRCC Models

Experimental Model Key Findings Quantitative Data
In vitro cytotoxicity assays Selective killing of dual antigen-expressing tumor cells.[4] Data not publicly available.
Dual-flank xenograft model Selective killing of tumors expressing both PSMA and CA9.[1][3] Data not publicly available.
A498 subcutaneous xenograft model Complete and durable anti-tumor responses.[1] Data not publicly available.

| 786-O xenograft model | Enhanced anti-tumor activity with shRNA-miR and SPA modules.[4] | Data not publicly available. |

Comparative Analysis with Alternative Therapies

The current treatment landscape for relapsed/refractory ccRCC includes other investigational CAR T-cell therapies and approved TKIs.

Alternative CAR T-Cell Therapies

Several other CAR T-cell therapies are in development for ccRCC, primarily targeting CD70.

Table 2: Comparison of Investigational CAR T-Cell Therapies for ccRCC

Therapy Target Key Preclinical/Clinical Data
AB-2100 PSMA and CA9 Preclinical: "Complete and durable anti-tumor responses" in xenograft models.[1] Currently in a Phase 1/2 clinical trial (NCT06245915).[2][5][6]
ALLO-316 CD70 Phase 1 (TRAVERSE trial): Manageable safety profile and initial anti-tumor activity.
CTX130 CD70 Phase 1 (COBALT-RCC trial): Disease control rate of 81.3%.[7]

| ADI-270 | CD70 | Preclinical: Significant tumor growth inhibition in xenograft models. |

Standard of Care: Tyrosine Kinase Inhibitors (TKIs)

For patients with relapsed/refractory ccRCC, TKIs such as cabozantinib (B823) and axitinib (B1684631) are standard treatment options.

Table 3: Preclinical and Clinical Efficacy of Standard-of-Care TKIs in RCC

Therapy Mechanism of Action Preclinical Efficacy (Xenograft Models) Clinical Efficacy (Objective Response Rate)
Cabozantinib Inhibits MET, VEGFR, and AXL "Striking tumor regression" in a pRCC PDX model.[8] Growth inhibition and regression in sunitinib-resistant xenografts.[9] 21% in a Phase III study of advanced ccRCC.[10]

| Axitinib | Potent and selective inhibitor of VEGFR-1, -2, and -3 | Demonstrated in vivo target modulation and antiangiogenesis.[11] | 44.2% in a Phase II study of cytokine-refractory mRCC.[11] |

Experimental Protocols

Detailed experimental protocols are crucial for the independent verification and replication of research findings. Below are summaries of the methodologies used in the preclinical evaluation of AB-2100.

In Vitro Cytotoxicity Assay
  • Objective: To assess the selective killing of tumor cells by AB-2100.

  • Methodology: A series of in vitro cytotoxicity assays were performed against single or dual antigen-expressing tumor cell lines.[4] The specifics of the assay (e.g., effector-to-target ratios, incubation times, and method of assessing cell viability) are not detailed in the currently available public documents. A general workflow for such an assay is depicted below.

Cytotoxicity_Assay_Workflow cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start prep_cells Prepare Target (Tumor) and Effector (AB-2100) Cells start->prep_cells co_culture Co-culture Cells at Varying Ratios prep_cells->co_culture incubation Incubate for a Defined Period co_culture->incubation assay Perform Viability Assay (e.g., LDH release, MTT) incubation->assay analysis Analyze Data and Calculate % Cytotoxicity assay->analysis end End analysis->end

A generalized workflow for an in vitro cytotoxicity assay.
Xenograft Models

  • Objective: To evaluate the in vivo anti-tumor efficacy of AB-2100.

  • Methodology:

    • Dual-flank model: Used to assess the selective killing of tumors expressing both PSMA and CA9 versus those expressing only one antigen.[1][3]

    • A498 subcutaneous model: Utilized to measure the potency of AB-2100.[1][4]

    • 786-O model: Employed to assess the enhanced anti-tumor activity conferred by the shRNA-miR and SPA modules.[4]

    • General Protocol: While specific details for the AB-2100 studies are not fully available, a typical subcutaneous xenograft model involves the injection of human tumor cells (like A498) into immunocompromised mice.[12] Once tumors are established, mice are treated with the investigational agent, and tumor volume is measured over time.[12]

Xenograft_Model_Workflow cluster_workflow Subcutaneous Xenograft Model Workflow start Start cell_culture Culture A498 ccRCC Cells start->cell_culture injection Subcutaneous Injection of Cells into Immunocompromised Mice cell_culture->injection tumor_growth Allow Tumors to Establish and Reach a Predetermined Size injection->tumor_growth treatment Administer AB-2100 or Control tumor_growth->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint Analysis (e.g., Tumor Weight, Survival) monitoring->endpoint end End endpoint->end

A generalized workflow for a subcutaneous xenograft model.

Conclusion

AB-2100 represents a novel and promising approach to CAR T-cell therapy for ccRCC, with a sophisticated "AND" logic gate designed to improve safety and efficacy. While preclinical data are encouraging, the lack of publicly available quantitative data and detailed experimental protocols makes a direct, in-depth comparison with alternative therapies challenging. The ongoing Phase 1/2 clinical trial will be critical in providing more definitive evidence of its safety and therapeutic potential in patients with relapsed/refractory ccRCC. Researchers and clinicians should continue to monitor the progress of this and other emerging therapies to better inform future treatment strategies.

References

A Comparative Analysis of AB-2100 Integrated Circuit T-Cells and Bispecific Antibodies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of cancer immunotherapy, novel therapeutic modalities are continuously emerging, each with unique mechanisms to harness the immune system against malignancies. This guide provides a comparative overview of two distinct and innovative approaches: AB-2100, an integrated circuit T-cell (ICT) therapy, and bispecific antibodies (BsAbs). While both platforms aim to redirect T-cells for tumor elimination, they differ fundamentally in their design, mechanism of action, and therapeutic application. This report delineates these differences, presenting available preclinical data and outlining the experimental methodologies used for their evaluation.

Introduction to AB-2100 and Bispecific Antibodies

AB-2100 is an autologous T-cell therapy currently in clinical development for clear-cell renal cell carcinoma (ccRCC).[1][2] It is not a bispecific antibody but rather an engineered T-cell product, referred to as an "Integrated Circuit T-cell" (ICT).[3][4] This advanced cellular therapy utilizes CRISPR-mediated gene editing to introduce a sophisticated genetic circuit into the T-cell.[1][2] This circuit is designed to enhance tumor specificity and overcome the immunosuppressive tumor microenvironment.[3][4]

Bispecific antibodies (BsAbs) are artificial proteins capable of simultaneously binding to two different antigens or two different epitopes on the same antigen.[5] A prominent class of BsAbs in oncology are the T-cell engagers, which typically bind to a tumor-associated antigen on cancer cells and to the CD3 receptor on T-cells.[6][7] This dual engagement creates a synapse between the T-cell and the tumor cell, leading to T-cell activation and targeted tumor cell lysis.[6][7]

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between AB-2100 and bispecific antibodies lies in their therapeutic agent and how they achieve dual targeting.

AB-2100: A Sequential "AND" Logic Gate

AB-2100's mechanism is predicated on a sequential "AND" logic gate to ensure precise tumor targeting and minimize off-tumor toxicity.[3][4] This is a two-step activation process:

  • Priming: The engineered T-cells first recognize and bind to Prostate-Specific Membrane Antigen (PSMA), which is expressed on the tumor neovasculature of ccRCC. This initial binding acts as a "priming" signal.[3][4]

  • CAR Expression and Killing: Upon PSMA engagement, the genetic circuit within the T-cell is activated, leading to the expression of a Chimeric Antigen Receptor (CAR) that targets Carbonic Anhydrase IX (CA9), an antigen highly expressed on ccRCC cells.[3][4] The now fully activated CAR T-cell can then recognize and kill the CA9-positive tumor cells.[3][4]

This sequential activation is designed to ensure that the cytotoxic activity is restricted to the tumor microenvironment where both PSMA and CA9 are present, thereby enhancing the safety profile.[3][4]

cluster_AB2100 AB-2100 Mechanism AB-2100_T_Cell AB-2100 ICT Cell PSMA PSMA (on Tumor Vasculature) AB-2100_T_Cell->PSMA Step 1: Priming Priming Priming Receptor Engagement PSMA->Priming CA9_CAR_Expression CA9 CAR Expression Priming->CA9_CAR_Expression CA9 CA9 (on Tumor Cell) CA9_CAR_Expression->CA9 Step 2: Killing Tumor_Cell_Lysis Tumor Cell Lysis CA9->Tumor_Cell_Lysis

AB-2100 "AND" Gate Mechanism

Bispecific Antibodies: Bridging T-Cells and Tumor Cells

T-cell engaging bispecific antibodies employ a more direct "bridging" mechanism.[6][7] One arm of the antibody binds to a tumor-associated antigen, while the other arm simultaneously binds to the CD3 component of the T-cell receptor complex.[6][7] This forced proximity artificially creates an immunological synapse, leading to T-cell activation, proliferation, and cytokine release, ultimately resulting in the lysis of the tumor cell.[6][7] Unlike AB-2100, the T-cell is not engineered; its cytotoxic potential is redirected by the bispecific antibody.

cluster_BsAb Bispecific Antibody Mechanism T_Cell T-Cell CD3 CD3 T_Cell->CD3 BsAb Bispecific Antibody CD3->BsAb Tumor_Antigen Tumor Antigen BsAb->Tumor_Antigen Activation T-Cell Activation BsAb->Activation Forms Synapse Tumor_Cell Tumor Cell Tumor_Antigen->Tumor_Cell Lysis Tumor Cell Lysis Activation->Lysis

Bispecific Antibody T-Cell Engagement

Preclinical Performance: A Comparative Look

Direct comparative studies between AB-2100 and a PSMA x CA9 bispecific antibody are not publicly available. Therefore, this section summarizes the preclinical data for AB-2100 and provides representative data for a PSMAxCD3 bispecific antibody, a clinically relevant comparator targeting one of AB-2100's antigens.

AB-2100 Preclinical Data

Preclinical studies of AB-2100 have been conducted in the context of ccRCC. The available data, primarily from conference abstracts, highlights its specificity and anti-tumor activity.

Parameter AB-2100 Performance Summary Reference
In Vitro Cytotoxicity Selectively kills tumor cells expressing both PSMA and CA9, with no significant killing of cells expressing only CA9. Co-culture with PSMA-expressing endothelial cells was sufficient to induce CA9 CAR expression and subsequent killing of CA9-positive tumor cells.[3][4][8][9]
In Vivo Efficacy In dual-flank xenograft models, AB-2100 demonstrated selective killing of dual-antigen (PSMA+CA9+) expressing tumors. In subcutaneous A498 and 786-O xenograft models, AB-2100 treatment led to enhanced anti-tumor activity and, in some cases, complete and durable responses.[3][4][8][9][10]
Safety/Specificity The "AND" gate logic is designed to increase the safety profile by limiting off-tumor toxicity, as PSMA and CA9 have limited co-expression in normal tissues.[3][4]
Representative Bispecific Antibody Preclinical Data (PSMAxCD3)

The following table presents representative quantitative data for a PSMAxCD3 bispecific antibody, TNB-585, to illustrate typical performance metrics.

Parameter TNB-585 (PSMAxCD3 BsAb) Performance Reference
Binding Affinity (EC50) Dose-dependent binding to PSMA+ cells with EC50 values ranging from 24.1 nM to 38.4 nM.[5]
In Vitro Cytotoxicity (EC50) Potent tumor-cell killing with an EC50 of approximately 10 pM against certain prostate cancer cell lines.[11]
In Vivo Efficacy Significant inhibition of tumor growth in xenograft mouse models with doses as low as 0.004 mg/kg.[12]
Cytokine Release Engineered for attenuated CD3 binding to reduce cytokine release compared to higher affinity CD3 binders.[5]

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and comparison of preclinical data. Below are generalized workflows for key assays used to evaluate both AB-2100 and bispecific antibodies.

In Vitro Cytotoxicity Assay

This assay measures the ability of the therapeutic agent to kill target tumor cells.

cluster_Cytotoxicity Cytotoxicity Assay Workflow Prepare_Cells Prepare Target (Tumor) and Effector (T-Cells) Cells Co-culture Co-culture Cells with Therapeutic (AB-2100 or BsAb) Prepare_Cells->Co-culture Incubate Incubate for a Defined Period (e.g., 24-72h) Co-culture->Incubate Measure_Lysis Measure Target Cell Lysis (e.g., LDH release, Luciferase) Incubate->Measure_Lysis Analyze Analyze Data and Calculate EC50 Measure_Lysis->Analyze

In Vitro Cytotoxicity Assay

Protocol Outline:

  • Cell Preparation: Target tumor cells (e.g., A498, 786-O for ccRCC) and effector T-cells (either engineered AB-2100 cells or healthy donor T-cells for BsAb assays) are prepared.[13] For AB-2100 specificity assays, target cells expressing only one of the target antigens (CA9+ or PSMA+) and both antigens (PSMA+CA9+) are used.[8][9]

  • Co-culture: Target and effector cells are co-cultured at a specific effector-to-target (E:T) ratio in the presence of serial dilutions of the therapeutic agent.[5]

  • Incubation: The co-culture is incubated for a predetermined time.[5]

  • Lysis Measurement: The extent of target cell lysis is quantified using methods such as lactate (B86563) dehydrogenase (LDH) release, luciferase-based viability assays, or flow cytometry.[13]

  • Data Analysis: The percentage of specific lysis is plotted against the concentration of the therapeutic to determine the EC50 value.[11]

In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of the therapeutic in a living organism.

cluster_Xenograft Xenograft Model Workflow Implant_Tumor Implant Human Tumor Cells into Immunodeficient Mice Tumor_Growth Allow Tumors to Establish Implant_Tumor->Tumor_Growth Treatment Administer Therapeutic (AB-2100 or BsAb) and Control Tumor_Growth->Treatment Monitor Monitor Tumor Volume and Animal Health Treatment->Monitor Endpoint Analyze Tumor Growth Inhibition at Study Endpoint Monitor->Endpoint

References

Predicting Response to AB-2100 in Clear Cell Renal Cell Carcinoma: A Comparative Guide to Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarkers for predicting response to AB-2100, an investigational CAR T-cell therapy for clear cell renal cell carcinoma (ccRCC), and current standard-of-care treatments. The information is intended to support research and development efforts in personalized medicine for ccRCC.

Introduction to AB-2100 and Predictive Biomarkers

AB-2100 is an autologous CAR T-cell therapy engineered with a sequential "AND" logic gate that requires the presence of two tumor-associated antigens, Prostate-Specific Membrane Antigen (PSMA) and Carbonic Anhydrase IX (CA9), to initiate a cytotoxic T-cell response.[1][2] This dual-antigen targeting strategy is designed to enhance tumor specificity and minimize off-tumor toxicity. Consequently, the co-expression of PSMA and CA9 on tumor cells is the primary predictive biomarker for response to AB-2100. A Phase 1/2 clinical trial (NCT06245915) is currently evaluating the safety and efficacy of AB-2100 in patients with recurrent advanced or metastatic ccRCC.[3][4][5]

Comparison of Predictive Biomarkers for ccRCC Therapies

The following tables summarize the performance of key predictive biomarkers for AB-2100 and alternative therapies for ccRCC, including immune checkpoint inhibitors (ICIs) and tyrosine kinase inhibitors (TKIs).

Table 1: Performance of Predictive Biomarkers for AB-2100 in ccRCC

BiomarkerMethod of DetectionPatient PopulationPredictive ValueClinical Data
PSMA and CA9 Co-expression Immunohistochemistry (IHC), Flow CytometryPatients with advanced or metastatic ccRCCPrimary Predictive Biomarker: Essential for AB-2100's "AND" gate activation and subsequent tumor cell killing.Preclinical data demonstrates selective killing of PSMA+ and CA9+ tumor cells.[6] Clinical data on the correlation between expression levels and objective response rate (ORR) is anticipated from the ongoing NCT06245915 trial.[3][4]

Table 2: Performance of Predictive Biomarkers for Immune Checkpoint Inhibitors (ICIs) in ccRCC

BiomarkerMethod of DetectionPatient PopulationPredictive ValueRepresentative Clinical Data
PD-L1 Expression Immunohistochemistry (IHC)Patients with advanced or metastatic ccRCCVariable: Higher PD-L1 expression has been associated with improved outcomes in some studies, but its predictive value is not consistently observed across all trials and patient populations.[7]In the CheckMate 914 trial, higher baseline PD-L1 levels were significantly associated with better disease-free survival (DFS) in patients receiving nivolumab (B1139203) plus ipilimumab.[7] In another study of nivolumab, patients with PD-L1 positive tumors had a higher objective response rate (33.3%) compared to those with PD-L1 negative tumors (13.6%), though this was not statistically significant.[8]
Tumor Mutational Burden (TMB) Next-Generation Sequencing (NGS)Patients with advanced or metastatic ccRCCEmerging: Higher TMB may be associated with better response to ICIs, but its role in ccRCC is still under investigation.Data from the KEYNOTE-426 trial showed a positive association of a T-cell inflamed gene expression profile (which can be related to TMB) with ORR, PFS, and OS for patients treated with pembrolizumab (B1139204) plus axitinib.[9]
PBRM1 Mutation Next-Generation Sequencing (NGS)Patients with clear cell RCCContradictory: Some studies suggest PBRM1 mutations are associated with a better prognosis and response to ICIs, while others have not found a significant association.One study showed that PBRM1 loss of function was associated with significantly longer OS (HR 0.63) and PFS (HR 0.68) in response to ICIs.[10] However, another large study did not find an association between PBRM1 mutations and improved OS with ICB therapy.[11]

Table 3: Performance of Predictive Biomarkers for Tyrosine Kinase Inhibitors (TKIs) in ccRCC

BiomarkerMethod of DetectionPatient PopulationPredictive ValueRepresentative Clinical Data
VEGF/VEGFR Expression Immunohistochemistry (IHC), Gene Expression AnalysisPatients with metastatic ccRCCPrognostic and Potentially Predictive: Higher expression of VEGF and its receptors has been associated with clinical outcomes, but its direct predictive value for TKI response is not definitively established.A study on sunitinib (B231) found that higher tumor cell VEGF expression was a prognostic marker for shorter disease-free and overall survival, but did not correlate with response to therapy.[12] Conversely, another study reported that high VEGFR2 scores were associated with a higher objective clinical response to sunitinib (sensitivity 86%, specificity 67%).[13]
PBRM1 Mutation Next-Generation Sequencing (NGS)Patients with metastatic ccRCCAssociated with Better Prognosis: PBRM1 mutations have been linked to a better prognosis in patients treated with TKIs.In one study, PBRM1 mutations were associated with a better prognosis in terms of both PFS (HR 0.67) and OS (HR 0.63) in patients treated with TKIs.[14]
BAP1 Mutation Next-Generation Sequencing (NGS)Patients with metastatic ccRCCAssociated with Poorer Prognosis: BAP1 mutations have been associated with worse outcomes in patients receiving TKI therapy.A study of first-line everolimus (B549166) or sunitinib showed that BAP1 mutations were associated with shorter PFS with everolimus.[15]

Experimental Protocols for Biomarker Validation

Detailed methodologies are crucial for the accurate and reproducible assessment of predictive biomarkers. Below are representative protocols for the detection of PSMA and CA9.

Immunohistochemistry (IHC) Protocol for PSMA and CA9 Co-expression

This protocol outlines the general steps for dual-color immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) ccRCC tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95%, 80%, 70% (3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Peroxidase and Protein Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with phosphate-buffered saline (PBS).

    • Incubate with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes.

  • Primary Antibody Incubation:

    • Incubate sections with a primary antibody cocktail containing a rabbit anti-PSMA antibody and a mouse anti-CA9 antibody overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a cocktail of goat anti-rabbit IgG conjugated to horseradish peroxidase (HRP) and goat anti-mouse IgG conjugated to alkaline phosphatase (AP) for 1 hour at room temperature.

    • Develop the HRP signal using a brown chromogen (e.g., DAB).

    • Develop the AP signal using a red chromogen (e.g., Fast Red).

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Flow Cytometry Protocol for PSMA and CA9 Detection

This protocol describes the steps for the simultaneous detection of PSMA and CA9 on the surface of ccRCC cells.

  • Cell Preparation:

    • Prepare a single-cell suspension from fresh tumor tissue or cultured cells.

    • Wash cells with PBS containing 2% fetal bovine serum (FBS).

  • Staining:

    • Resuspend cells in a staining buffer (e.g., PBS with 2% FBS).

    • Add fluorescently-conjugated antibodies: anti-PSMA (e.g., conjugated to FITC) and anti-CA9 (e.g., conjugated to PE).

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with staining buffer.

  • Data Acquisition and Analysis:

    • Resuspend cells in a suitable buffer for flow cytometry.

    • Acquire data on a flow cytometer equipped with appropriate lasers and filters.

    • Analyze the data using flow cytometry software to quantify the percentage of PSMA+, CA9+, and dual-positive cells.[16][17]

Visualizing the AB-2100 Activation Pathway

The following diagram illustrates the sequential "AND" logic gate mechanism of AB-2100, highlighting the role of PSMA and CA9 as predictive biomarkers.

AB2100_Mechanism cluster_Tcell AB-2100 CAR T-cell cluster_Tumor ccRCC Tumor Microenvironment AB-2100 AB-2100 PrimeR Priming Receptor (anti-PSMA) AB-2100->PrimeR expresses CAR_inactive CA9 CAR (inactive) AB-2100->CAR_inactive expresses PSMA PSMA PrimeR->PSMA 1. Binds to CAR_active CA9 CAR (active) CAR_inactive->CAR_active 3. Activation CA9 CA9 CAR_active->CA9 PSMA->CAR_inactive 2. Binding triggers signal Tumor_Cell_Lysis Tumor Cell Lysis CA9->Tumor_Cell_Lysis 5. Leads to

Caption: AB-2100 activation requires sequential binding to PSMA and then CA9.

Conclusion

The validation of predictive biomarkers is paramount for the successful clinical implementation of targeted therapies like AB-2100. The co-expression of PSMA and CA9 is the foundational biomarker for predicting response to this novel CAR T-cell therapy. As clinical data from the ongoing trial becomes available, a more quantitative understanding of this relationship will emerge. In parallel, the refinement of biomarkers for existing ICI and TKI therapies continues, with multi-marker approaches likely to provide more robust predictive power. This comparative guide serves as a resource for the ongoing research and development in the field of personalized medicine for clear cell renal cell carcinoma.

References

Safety Operating Guide

Navigating the Safe Disposal of TU-2100 in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

Understanding the properties of a chemical is the first step toward safe handling and disposal. The table below summarizes the known properties of TU-2100 and its relevant component, ethyl salicylate. This data is crucial for assessing potential hazards and determining the appropriate disposal pathway.

PropertyThis compound (bis[2-(ethoxycarbonyl)phenyl] azelaate)Ethyl Salicylate (Component)
CAS Number 207972-39-2118-61-6
Molecular Formula C27H32O8C9H10O3
Appearance SolidColorless liquid
Hazards Not fully characterized.Harmful if swallowed, Causes skin and eye irritation, Harmful to aquatic life.[1][2]
Personal Protective Equipment (PPE) Standard laboratory PPE (gloves, goggles, lab coat)Safety glasses, chemical resistant gloves, lab coat.[1]

Experimental Protocol for Safe Disposal of this compound

The following step-by-step protocol should be followed for the safe disposal of this compound. This procedure is based on general guidelines for laboratory chemical waste and information derived from the handling of similar compounds.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat or toxic gases.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste (e.g., solutions containing this compound).

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.

3. Waste Collection and Storage:

  • Use a designated, properly labeled, and leak-proof container for this compound waste. The container must be compatible with the chemical.

  • The waste container label should clearly state "Hazardous Waste" and list the full chemical name: "bis[2-(ethoxycarbonyl)phenyl] azelaate".

  • Keep the waste container closed at all times, except when adding waste.

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.

4. Disposal Procedure:

  • Unused or Expired this compound:

    • If the original container is intact and properly labeled, it can be disposed of directly as hazardous waste.

    • Do not attempt to open expired or compromised containers. Contact your institution's Environmental Health and Safety (EHS) office for guidance.

  • Contaminated Labware (e.g., glassware, plasticware):

    • Decontaminate glassware by rinsing it three times with a suitable solvent (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste.

    • After triple-rinsing, the glassware can typically be washed and reused. If disposal is necessary, it can often be disposed of as non-hazardous waste, but confirm this with your institutional guidelines.

    • Dispose of contaminated disposable labware (e.g., pipette tips, centrifuge tubes) in the designated solid hazardous waste container.

  • Spills:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the hazardous waste container.

    • Clean the spill area with soap and water.

    • For large spills, evacuate the area and contact your institution's EHS office immediately.

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

  • Do not dispose of this compound down the drain or in the regular trash.[3][4] This is critical to prevent environmental contamination and potential reactions in the sewer system.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

TU2100_Disposal_Workflow cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Path start Start: Have this compound Waste identify Identify Waste Type (Solid, Liquid, Unused) start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe container Select Labeled, Leak-Proof Hazardous Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate store Store in Designated Satellite Accumulation Area segregate->store spill Spill? store->spill spill_clean Absorb with Inert Material & Collect as Waste spill->spill_clean Yes decontaminate Decontaminate Labware (Triple Rinse) spill->decontaminate No final_disposal Contact EHS for Pickup & Final Disposal spill_clean->final_disposal collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->final_disposal

This compound Disposal Workflow Diagram

By following these procedures and the illustrated workflow, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Logistical Information for Handling TU-2100

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling substances designated as TU-2100. The following procedures are based on the hazardous properties of materials identified as "Sikasil® Primer-2100" and "2100-A", as a specific Safety Data Sheet (SDS) for "this compound" was not identified. Users should always consult the specific SDS for the material they are using.

Hazard Summary

This compound is considered a hazardous substance with the following potential risks:

  • Flammability: Highly flammable liquid and vapor.[1]

  • Health Hazards:

    • Harmful if swallowed and may be fatal if it enters the airways.[1]

    • Causes serious eye damage and skin irritation.[1][2]

    • May cause respiratory tract irritation, drowsiness, or dizziness.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The selection of PPE should be based on a thorough hazard assessment of the specific procedures being performed.

Table 1: Personal Protective Equipment for this compound

Protection Type Required Equipment Specifications and Guidelines
Eye and Face Protection Safety Goggles and/or Face ShieldChemical splash goggles are required when there is a risk of splashing.[3] A face shield should be used in conjunction with goggles for maximum protection.[3] All eyewear must be ANSI Z87 certified.[4]
Hand Protection Chemical-Resistant GlovesThe specific glove material should be selected based on the chemical compatibility with the components of this compound. Nitrile, butyl rubber, or natural latex gloves are often recommended for chemical handling.[5] Always inspect gloves for defects before use and wash hands after removal.[4]
Body Protection Laboratory Coat or Chemical-Resistant Apron/SuitA lab coat should be worn to protect against minor splashes. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or suit is recommended.[5] Flame-retardant and antistatic protective clothing should be considered.[6]
Respiratory Protection Fume Hood or RespiratorAll work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][6] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator appropriate for organic vapors should be used.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Handling and Storage
  • Handling: Avoid breathing vapors or mist and prevent contact with skin and eyes.[1][6] Use only in a well-ventilated area or with appropriate respiratory protection.[6] Keep away from heat, sparks, open flames, and hot surfaces.[1] Use non-sparking tools and take precautionary measures against static discharge.[1]

  • Storage: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[2][6] Keep away from sources of ignition.[6]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15-20 minutes.[8] Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.[1]
Spill and Disposal Procedures
  • Spill Response: In the event of a spill, evacuate unnecessary personnel from the area.[5] Wear appropriate PPE, including respiratory protection.[2] Absorb the spill with inert, non-combustible material such as sand or earth and place it in a suitable container for disposal.[2]

  • Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[2] Do not allow the substance to enter drains or waterways.[5]

Visual Guides

The following diagrams illustrate the decision-making process for personal protective equipment selection and the general workflow for handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Task Involving This compound assess_splash Potential for Splashing? start->assess_splash eye_protection Wear Safety Goggles and Face Shield assess_splash->eye_protection Yes no_eye_protection Wear Safety Glasses with Side Shields assess_splash->no_eye_protection No assess_inhalation Adequate Ventilation? respiratory_protection Use Fume Hood or Wear Respirator assess_inhalation->respiratory_protection No end_ppe Proceed with Task assess_inhalation->end_ppe Yes hand_protection Wear Chemical-Resistant Gloves eye_protection->hand_protection no_eye_protection->hand_protection body_protection Wear Lab Coat or Chemical-Resistant Apron hand_protection->body_protection body_protection->assess_inhalation respiratory_protection->end_ppe

Caption: PPE selection workflow for handling this compound.

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Response start Begin Handling This compound ppe Don Appropriate PPE start->ppe ventilation Ensure Proper Ventilation ppe->ventilation procedure Perform Experimental Procedure ventilation->procedure decontaminate Decontaminate Work Area and Equipment procedure->decontaminate Task Complete spill Spill Occurs procedure->spill exposure Personnel Exposure procedure->exposure segregate Segregate Waste (Liquid, Solid, Sharps) decontaminate->segregate label_waste Label Waste Container segregate->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Dispose of Waste via Authorized Service store_waste->dispose spill_response Follow Spill Response Protocol spill->spill_response first_aid Administer First Aid exposure->first_aid

Caption: General workflow for handling and disposal of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.